Methyl 4-Iodo-3-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSGWQGKCVQIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282850 | |
| Record name | Methyl 4-Iodo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-81-8 | |
| Record name | 5471-81-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-Iodo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5471-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate in Modern Synthesis
An In-Depth Technical Guide to Methyl 4-Iodo-3-methylbenzoate
This compound (CAS 5471-81-8) is a polysubstituted aromatic compound that has emerged as a pivotal building block for researchers in medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of functional handles: a methyl ester amenable to hydrolysis and amidation, and a strategically placed iodo group that serves as a highly efficient linchpin for carbon-carbon bond formation.[2] The C-I bond is the weakest among the aryl halides, rendering it exceptionally reactive for oxidative addition to palladium(0) catalysts, a critical step in many cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-derivatives, making it an indispensable tool for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. This compound is typically a white to light yellow or brown crystalline solid at room temperature.[2]
| Property | Value | Source(s) |
| CAS Number | 5471-81-8 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 59-62 °C | [2] |
| Boiling Point | ~299 °C at 760 mmHg | [2] |
| Density | ~1.7 g/cm³ | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents. |
-
¹H NMR: One would expect a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm and a singlet for the aromatic methyl group (-CH₃) around 2.4-2.5 ppm. The three aromatic protons would appear as complex multiplets or distinct signals in the 7.0-8.0 ppm region.
-
¹³C NMR: Key signals would include the ester carbonyl carbon (~166 ppm), the carbons attached to iodine and the methyl group, and the other aromatic carbons, with chemical shifts influenced by the electronic effects of the substituents.
Strategic Synthesis of this compound
The synthesis of this compound can be approached via two primary retrosynthetic pathways: (A) Fischer esterification of the corresponding carboxylic acid, or (B) direct electrophilic iodination of the methyl m-toluate precursor. The choice of pathway often depends on the availability and cost of the starting materials.
Protocol 1: Synthesis via Electrophilic Aromatic Iodination
This method is often preferred due to the commercial availability of methyl 3-methylbenzoate. The key challenge is achieving regioselectivity. The methyl and methyl ester groups are both ortho-, para-directing; however, the ester group is deactivating while the methyl group is activating. The position para to the activating methyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic substitution. Using N-Iodosuccinimide (NIS) activated by a strong acid like trifluoroacetic acid (TFA) provides a potent electrophilic iodine source ("I⁺").[5][6]
Mechanism Rationale: Trifluoroacetic acid protonates the succinimide nitrogen of NIS, significantly increasing the electrophilicity of the iodine atom. This activated complex is then attacked by the electron-rich aromatic ring at the C4 position, proceeding through a standard electrophilic aromatic substitution mechanism to yield the desired product.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylbenzoate (1.0 equiv.). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv.) to the solution.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 0.2 to 1.0 equiv.) dropwise. The catalytic amount of acid is often sufficient for activated substrates.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling
The synthetic value of this compound is most profoundly realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond enables efficient C-C bond formation, providing access to a vast array of more complex molecules.[3]
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, forming the core of many pharmaceutical agents and organic materials.[8][9]
Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step.[8]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the iodide.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]
Protocol 2: Typical Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[12]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.[12]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes that are valuable in materials science and as precursors for pharmaceutical synthesis.[13]
Mechanism Rationale: The reaction features a dual catalytic cycle involving both palladium and copper(I).[14][15]
-
Palladium Cycle: Similar to the Suzuki coupling, this begins with the oxidative addition of this compound to the Pd(0) catalyst.[3]
-
Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine) to form a highly reactive copper(I) acetylide intermediate.[14]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.[16]
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product, regenerating the Pd(0) catalyst.[15]
Protocol 3: Typical Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%), and Copper(I) iodide (CuI, 1-2 mol%).[16]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF, followed by an amine base like triethylamine (Et₃N, 2.0-3.0 equiv.).[16][17]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC. Aryl iodides are typically reactive enough to proceed at or near room temperature.[3]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Applications in Drug Discovery and Materials Science
The true value of an intermediate is defined by the final products it enables. While this compound itself has no direct therapeutic activity, the structural motifs it helps construct are of significant interest. Its isomer, Methyl 3-Iodo-4-methylbenzoate, is a known intermediate in the synthesis of Ponatinib, a tyrosine kinase inhibitor used in cancer therapy. This highlights the importance of this class of compounds in accessing complex pharmaceutical targets. The biaryl and aryl-alkyne structures produced from coupling reactions are prevalent in:
-
Medicinal Chemistry: As core scaffolds for enzyme inhibitors, receptor antagonists, and other bioactive molecules.
-
Materials Science: In the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and fluorescent molecular probes.
Safety and Handling
As a professional scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate care.
-
Hazards: It is classified as causing skin and serious eye irritation. It may also be toxic if swallowed or in contact with skin.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[2]
Conclusion
This compound is more than just a chemical on a shelf; it is a versatile and powerful tool for molecular construction. Its value lies in the strategic placement of an iodo group on a functionalized benzene ring, providing a reliable and highly reactive handle for palladium-catalyzed cross-coupling reactions. By understanding the principles of its synthesis and the mechanisms of its core reactions, researchers can effectively leverage this intermediate to build the complex molecules that drive innovation in drug discovery and materials science.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Wikipedia. (n.d.). Sonogashira coupling.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- ACS Publications | Organometallics. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
- University Website. (n.d.). Fischer Esterification Procedure.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, this compound.
- Wikipedia. (n.d.). Methyl 4-iodobenzoate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic & Biomolecular Chemistry. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
- ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.
- ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
Sources
- 1. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]
- 5. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to Methyl 4-Iodo-3-methylbenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate in Synthetic Chemistry
This compound is a halogenated aromatic ester that has emerged as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of a reactive iodine substituent and a methyl ester functional group on a benzene ring. This arrangement provides a versatile platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of the iodo group, an excellent leaving group, renders the molecule highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceutical compounds. Furthermore, the methyl and ester moieties offer additional sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties to optimize its pharmacological profile. This guide provides an in-depth exploration of the physical and chemical properties of this compound, a detailed protocol for its synthesis and purification, and a discussion of its critical role in contemporary drug discovery, exemplified by its application in the synthesis of the tyrosine kinase inhibitor, Ponatinib.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| CAS Number | 5471-81-8 | [2] |
| Appearance | Cream to pale orange crystals or powder | [2] |
| Melting Point | 58-65 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Slightly soluble in methanol | [3] |
| Sensitivity | Light sensitive |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 4-iodo-3-methylbenzoic acid, with methanol in the presence of an acid catalyst. This well-established reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the formation of the ester product.
Experimental Protocol: Fischer Esterification of 4-Iodo-3-methylbenzoic Acid
Materials:
-
4-Iodo-3-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-3-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Solvent Selection: A mixture of hexanes and ethyl acetate is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
The Role of this compound in Drug Discovery: A Focus on Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound as a synthetic intermediate in drug discovery is primarily attributed to its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for oxidative addition to a low-valent palladium catalyst, the initial step in many cross-coupling catalytic cycles.
Causality Behind Experimental Choices in Cross-Coupling Reactions:
-
Choice of Catalyst: The selection of the palladium catalyst and its associated ligands is critical for the success of the coupling reaction. Ligands such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center and modulate its reactivity and selectivity. The choice of ligand depends on the specific coupling partners and the desired reaction outcome.
-
Base and Solvent: A base is typically required to facilitate the transmetalation step and to neutralize the acid generated during the reaction. The choice of base (e.g., carbonates, phosphates, or amines) and solvent can significantly influence the reaction rate and yield.
-
Reaction Conditions: Temperature and reaction time are optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving an aryl iodide such as this compound.
Sources
Methyl 4-Iodo-3-methylbenzoate: A Comprehensive Technical Guide to Melting Point Determination and its Significance in Drug Development
Introduction: Beyond a Simple Physical Constant
For the seasoned researcher and drug development professional, the melting point of a compound like Methyl 4-Iodo-3-methylbenzoate is far more than a mere physical characteristic to be noted in a lab book. It is a critical indicator of purity, identity, and crystalline structure, with profound implications for quality control, process development, and regulatory compliance in the pharmaceutical industry. This technical guide provides an in-depth exploration of the melting point of this compound, moving beyond the numerical value to elucidate the underlying principles, experimental best practices, and the strategic importance of this fundamental analytical technique.
This compound, a key intermediate in the synthesis of various pharmaceutical agents, presents an excellent case study for understanding the rigorous application of melting point analysis. Its precise melting behavior is a direct reflection of the success of its synthesis and purification, and any deviation can signal the presence of impurities that could compromise the safety and efficacy of the final drug product.
Physicochemical Properties of this compound
A thorough understanding of the subject compound is the foundation of any robust analytical endeavor. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5471-81-8 | [2] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Melting Point | 59-62 °C | [2][3] |
| Appearance | Cream to pale orange crystals or powder | |
| Solubility | Slightly soluble in methanol | [2] |
The Theoretical Cornerstone: Melting Point and Purity
The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[4] For a pure substance, this transition occurs over a narrow temperature range, often less than 1°C.[5] This sharp melting point is a consequence of the uniform energy required to overcome the consistent intermolecular forces within the crystal lattice.[4]
The presence of even small amounts of impurities disrupts this crystalline regularity.[6][7] This disruption leads to a phenomenon known as melting point depression , where the melting point of the impure substance is lower and the melting range is broader than that of the pure compound.[5][6][8] This principle is the bedrock of using melting point as a powerful tool for purity assessment in organic and pharmaceutical chemistry.[2][3][8][9][10]
Diagram: The Principle of Melting Point Depression
Caption: The introduction of impurities disrupts the crystal lattice of a pure compound, resulting in a lower and broader melting range.
A Self-Validating Protocol for Melting Point Determination
The following protocol for determining the melting point of this compound is designed to be a self-validating system, incorporating best practices to ensure accuracy and reproducibility. The standard method for pharmaceutical applications is the capillary method.[2]
Instrumentation and Materials
-
Melting point apparatus (digital or manual with a heating block)
-
Capillary tubes (thin-walled, one end sealed)
-
Certified reference standards for calibration (e.g., vanillin, acetanilide, caffeine)[11]
-
This compound sample (finely powdered and completely dry)
-
Spatula
-
Mortar and pestle (if sample is not already powdered)
-
Watch glass
Step-by-Step Experimental Workflow
Part 1: Calibration of the Melting Point Apparatus
-
Rationale: To ensure the accuracy of the temperature readings, the apparatus must be calibrated against certified reference standards with known melting points.[12][13] This is a critical step for regulatory compliance.[14]
-
Procedure:
-
Select at least two reference standards with melting points that bracket the expected melting point of this compound (59-62°C). For instance, Vanillin (m.p. 81-83°C) and another standard with a lower melting point.
-
Prepare a capillary sample of each reference standard as described in Part 2.
-
Determine the melting point of each reference standard using the procedure outlined in Part 2.
-
Compare the observed melting points with the certified values. The apparatus is considered calibrated if the measured values are within the acceptable range specified for the reference standards.[13] If not, the instrument requires servicing and recalibration.
-
Part 2: Sample Preparation and Loading
-
Rationale: Proper sample preparation is crucial for obtaining a sharp and accurate melting point. The sample must be finely powdered to ensure uniform heat distribution and tightly packed to facilitate clear observation of the melting process.
-
Procedure:
-
Ensure the this compound sample is completely dry. Residual solvent will act as an impurity and depress the melting point.[15]
-
If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.[13][16]
-
Part 3: Melting Point Measurement
-
Rationale: The heating rate significantly impacts the accuracy of the measurement. A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow heating rate of approximately 1-2°C per minute is recommended as the melting point is approached.[16][17]
-
Procedure:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (59-62°C), rapidly heat the block to about 10-15°C below the expected melting point.[16][17]
-
Decrease the heating rate to 1-2°C per minute.
-
Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).
-
The recorded melting point should be expressed as a range from the onset of melting to the clear point.
-
Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh capillary tube. At least two concordant measurements should be obtained.
-
Diagram: Experimental Workflow for Melting Point Determination
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. thinksrs.com [thinksrs.com]
- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 4. mt.com [mt.com]
- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 6. mt.com [mt.com]
- 7. ibchem.com [ibchem.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Melting point determination: Significance and symbolism [wisdomlib.org]
- 11. youtube.com [youtube.com]
- 12. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 13. thinksrs.com [thinksrs.com]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pharmabeginers.com [pharmabeginers.com]
The Spectroscopic Signature of Methyl 4-Iodo-3-methylbenzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-Iodo-3-methylbenzoate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding the spectroscopic profile of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in subsequent chemical transformations.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring with an ester, a methyl group, and an iodine atom. This unique arrangement of substituents gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the ester and iodo groups, combined with the electron-donating character of the methyl group, creates a specific electronic environment that influences the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
The structural formula of this compound is presented below:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.
Experimental Protocol for ¹H NMR:
A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H (ortho to -COOCH₃) |
| ~7.6-7.8 | dd | 1H | Ar-H (para to -COOCH₃) |
| ~7.2-7.4 | d | 1H | Ar-H (meta to -COOCH₃) |
| ~3.9 | s | 3H | -COOCH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Interpretation and Rationale:
-
Aromatic Protons: The three aromatic protons will appear as distinct signals due to their different electronic environments. The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded and appear at the lowest field. The other two protons will have chemical shifts influenced by both the iodo and methyl groups.
-
Ester Methyl Protons: The singlet at approximately 3.9 ppm is characteristic of the methyl ester protons.
-
Aromatic Methyl Protons: The singlet around 2.4 ppm corresponds to the protons of the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.
Experimental Protocol for ¹³C NMR:
The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired on a 100 MHz or higher field spectrometer. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~140 | Ar-C (ipso to -CH₃) |
| ~138 | Ar-C (ipso to -COOCH₃) |
| ~135 | Ar-C (para to -CH₃) |
| ~130 | Ar-C (ortho to -CH₃) |
| ~128 | Ar-C (meta to -CH₃) |
| ~95 | Ar-C (ipso to -I) |
| ~52 | -COOCH₃ |
| ~23 | Ar-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of around 166 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine atom (ipso-carbon) is expected to be significantly shielded due to the "heavy atom effect" of iodine. The other aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
-
Methyl Carbons: The methyl carbon of the ester group will appear around 52 ppm, while the methyl carbon attached to the aromatic ring will be found at a more upfield position, typically around 23 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The PubChem database indicates that an FTIR spectrum has been recorded for this compound[1].
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (-CH₃) |
| ~1720-1740 | C=O stretch | Ester |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1250-1300 | C-O stretch | Ester |
| ~500-600 | C-I stretch | Aryl iodide |
Interpretation and Rationale:
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
C-O Stretch: The C-O stretching vibration of the ester group will appear in the fingerprint region, typically around 1250-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1475 cm⁻¹.
-
C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol for Mass Spectrometry:
A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like this compound, EI-MS is a common method.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (C₉H₉IO₂ = 276.07 g/mol )[1].
-
Fragment Ions: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak. The presence of the iodine atom will also lead to characteristic isotopic patterns and potential fragmentation involving the loss of an iodine radical.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Conclusion
The spectroscopic data of this compound provides a comprehensive and unambiguous means of its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry allows for the complete elucidation of its molecular structure. The interpretations and predicted data presented in this guide are based on established principles of spectroscopy and data from closely related compounds. This information is invaluable for scientists working with this compound, ensuring the quality and integrity of their research and development activities.
References
- PubChem. This compound.
- Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
- PubChem. 3-Iodo-4-methylbenzoic acid.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-Iodo-3-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-Iodo-3-methylbenzoate, a key intermediate in various synthetic applications. An understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control in the drug development pipeline. This document delineates the theoretical basis for the observed spectrum, provides a detailed protocol for data acquisition, and discusses potential spectral artifacts.
Molecular Structure and Predicted ¹H NMR Profile
This compound (C₉H₉IO₂) possesses a 1,2,4-trisubstituted benzene ring. The electronic environment of each proton on the aromatic ring is unique, leading to a distinct and predictable ¹H NMR spectrum. The substituents—a methyl group (-CH₃), an iodo group (-I), and a methyl ester group (-COOCH₃)—exert different electronic effects (inductive and resonance) that influence the chemical shifts of the aromatic protons.
-
-COOCH₃ (Methyl Ester): This is an electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
-I (Iodo): Iodine is an electronegative atom and exhibits an electron-withdrawing inductive effect. However, it also has lone pairs that can participate in resonance, acting as a weak electron-donating group. Its overall effect is weakly deactivating.
-
-CH₃ (Methyl): This is an electron-donating group, which shields adjacent protons, causing them to resonate at a lower chemical shift (upfield).
These combined effects result in a well-resolved aromatic region that is characteristic of this substitution pattern.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Interpretation of Potential Impurities
The ¹H NMR spectrum is highly sensitive to the presence of impurities. Common impurities could include:
-
Starting Materials: If the synthesis is an esterification of 4-iodo-3-methylbenzoic acid, the presence of this starting material might be indicated by a broad singlet for the carboxylic acid proton (typically >10 ppm) and slight shifts in the aromatic signals.
-
Regioisomers: Isomeric impurities, such as Methyl 3-Iodo-4-methylbenzoate, would present a different set of aromatic signals with distinct splitting patterns and chemical shifts. [1][2]* Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) will show their characteristic peaks if not completely removed.
A thorough analysis of all peaks in the spectrum, including those with low integration values, is essential for a complete purity assessment.
References
- Tiziani, S., Lodi, A., Ludwig, C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
- Scribd. NMR Sample Preparation Guide.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
- PubChem. Methyl 3-iodo-4-methylbenzoate. National Institutes of Health.
- PubChem. This compound. National Institutes of Health.
- NMRDB.org. Predict 1H proton NMR spectra.
Sources
13C NMR analysis of Methyl 4-Iodo-3-methylbenzoate
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-Iodo-3-methylbenzoate
Foreword: The Narrative Power of Carbon Signals
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the carbon skeleton of a molecule. Each carbon nucleus, depending on its electronic environment, resonates at a characteristic frequency, telling a story of bonding, substitution, and spatial arrangement.
This guide moves beyond a simple recitation of data for this compound. Instead, it serves as a comprehensive methodological walkthrough, grounded in first principles and practical expertise. We will explore not only what the ¹³C NMR spectrum reveals but why it appears as it does, and how we can confidently assign every signal to its corresponding carbon atom. This document is intended for the practicing researcher who requires both a theoretical understanding and a robust experimental framework for structural characterization.
The Subject Molecule: Deconstructing this compound
This compound is a substituted aromatic ester. Its structure presents a fascinating case for NMR analysis due to the varied electronic effects of its substituents: an electron-withdrawing carbomethoxy group (-COOCH₃), a weakly electron-donating methyl group (-CH₃), and a heavy, polarizable iodine atom (-I).
The molecule possesses nine chemically distinct carbon environments, meaning we anticipate observing nine unique signals in a standard proton-decoupled ¹³C NMR spectrum.
Before stepping into the laboratory, a foundational understanding of substituent effects allows us to predict the approximate chemical shifts (δ) for each carbon. This predictive exercise is crucial for an informed analysis of the resulting experimental data.[1]
| Carbon Atom | Type | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | Carbonyl | sp² | 165 - 168 | Typical range for ester carbonyls. Electron-withdrawing nature of the aromatic ring slightly deshields it.[2] |
| C1 | Aromatic (Quaternary) | sp² | 131 - 135 | Ipso-carbon attached to the ester group. Deshielded relative to benzene (128.5 ppm). |
| C2 | Aromatic (CH) | sp² | 128 - 132 | Ortho to the ester group, expected to be deshielded. |
| C3 | Aromatic (Quaternary) | sp² | 142 - 146 | Attached to the methyl group and ortho to the iodine. The combined deshielding effects place it significantly downfield. |
| C4 | Aromatic (Quaternary) | sp² | 94 - 98 | Ipso-carbon attached to iodine. The "heavy atom effect" of iodine causes strong shielding, shifting this signal significantly upfield. |
| C5 | Aromatic (CH) | sp² | 138 - 142 | Meta to the ester but ortho to the iodine, leading to a downfield shift. |
| C6 | Aromatic (CH) | sp² | 126 - 130 | Para to the iodine and meta to the methyl group. |
| -OC H₃ | Methyl | sp³ | 51 - 54 | Standard chemical shift for a methyl ester carbon.[2] |
| Ar-C H₃ | Methyl | sp³ | 22 - 26 | Typical range for a methyl group attached to an aromatic ring. |
The Protocol: A Foundation of Analytical Integrity
The quality of an NMR spectrum is a direct reflection of the quality of the sample. A meticulously prepared sample is a self-validating system; it minimizes artifacts and ensures that the resulting data is a true representation of the molecule. The following protocol is designed for robustness and reproducibility.
Experimental Workflow for Sample Preparation
The logical flow from a solid sample to a spectrometer-ready solution is critical. This process ensures the sample is homogeneous, free of particulates, and at an optimal concentration for ¹³C NMR, which is an inherently insensitive technique due to the low natural abundance of the ¹³C isotope (1.1%).[3]
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology
-
Material Quantity: For a standard 5 mm NMR tube, weigh out 50-100 mg of this compound.[4] While a good ¹H spectrum can be obtained with 5-25 mg, ¹³C NMR requires a more concentrated sample to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Choice: Use a deuterated solvent such as Chloroform-d (CDCl₃). The deuterium (²H) provides a lock signal for the spectrometer to maintain magnetic field stability, and its lack of ¹H protons ensures it does not produce overwhelming solvent signals in a proton spectrum. Add approximately 0.6 mL of the solvent to the sample in a small vial.
-
Internal Standard: Add a single drop of CDCl₃ containing tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons (and 4 equivalent carbons) produce a sharp, single resonance which is defined as 0.0 ppm, serving as a universal reference point.[4]
-
Dissolution & Filtration: Vortex the vial until the sample is fully dissolved. To ensure magnetic field homogeneity, the final solution must be free of any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[5]
-
Final Preparation: Cap the NMR tube securely, and gently invert it several times to ensure the solution is homogeneous. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before placing it in the spectrometer.
Acquiring and Interpreting the Data: From Signal to Structure
With a pristine sample, we can proceed to data acquisition. A standard analysis involves a suite of experiments designed to build a complete picture of the carbon framework.
The Standard ¹³C{¹H} Experiment
The foundational experiment is a proton-decoupled ¹³C spectrum. In this experiment, broadband irradiation of the proton frequencies removes all ¹H-¹³C coupling, causing every unique carbon signal to appear as a sharp singlet. This simplifies the spectrum and improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
Expected ¹³C Spectrum: Based on our predictions, we would expect to see nine singlets. The challenge lies in assigning each singlet to a specific carbon atom. While our predictions provide a strong starting point, unambiguous assignment requires more advanced techniques.
Unambiguous Assignment via Advanced NMR
To resolve any ambiguity, particularly among the closely spaced aromatic CH signals, we employ a series of experiments that reveal the number of attached protons and long-range connectivity. The logical workflow for this assignment process is crucial for a definitive structural proof.
Sources
- 1. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
An In-depth Technical Guide to the FT-IR Spectrum of Methyl 4-Iodo-3-methylbenzoate
The Molecular Landscape: Structural and Vibrational Rationale
Methyl 4-Iodo-3-methylbenzoate is a multifaceted molecule presenting several key functional groups, each with distinct vibrational modes that are detectable by FT-IR spectroscopy. A foundational understanding of this structure is the first step in a robust spectral interpretation.
The key structural components are:
-
Aromatic Ester Group: The methyl ester (-COOCH₃) attached to the benzene ring is a dominant feature. The carbonyl (C=O) bond and the two C-O single bonds give rise to very strong, characteristic absorptions. The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ester.[1][2]
-
Trisubstituted Aromatic Ring: The benzene ring is substituted at positions 1, 3, and 4. This specific substitution pattern profoundly influences the aromatic C-H stretching and, most diagnostically, the C-H out-of-plane bending vibrations in the fingerprint region.[3][4]
-
Aliphatic Methyl Groups: The molecule contains two methyl groups: one directly attached to the aromatic ring (from the toluate moiety) and one in the ester functional group. These give rise to characteristic aliphatic C-H stretching and bending vibrations.[5]
-
Carbon-Iodine Bond: The C-I bond is the heaviest single bond in the molecule, and its stretching vibration is expected at a very low wavenumber, often near the limit of standard mid-IR spectrometers.[6][7]
The interplay of these groups, including electronic effects (resonance and induction) and steric factors, results in a unique spectral "fingerprint" that allows for unambiguous identification and quality assessment.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The integrity of any spectral analysis rests on the quality of the initial data acquisition. For a solid sample like this compound, which has a melting point of 59-62°C, Attenuated Total Reflectance (ATR) is the preferred method due to its speed and minimal sample preparation.[8]
Protocol: FT-IR Spectrum Acquisition via ATR
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory (e.g., with a diamond crystal) are clean. Use a solvent appropriate for organic compounds, such as isopropanol or acetone, to wipe the crystal surface, followed by a final wipe with a dry, lint-free cloth.
-
Background Collection: With the clean, empty ATR crystal in place, lower the pressure clamp to apply consistent pressure. Record a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This crucial step digitally subtracts absorptions from atmospheric CO₂ and H₂O, as well as any intrinsic signals from the ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure arm to make firm and uniform contact between the sample and the crystal. Consistent pressure is vital for reproducibility and achieving a high-quality spectrum with good signal-to-noise ratio.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
This self-validating protocol ensures that the collected spectrum is a true representation of the sample, free from common artifacts.
Deconstructing the Spectrum: A Region-by-Region Analysis
The FT-IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information.
C-H Stretching Region (3100 - 2850 cm⁻¹)
-
Aromatic C-H Stretches (3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[3][9] Their presence is a clear indicator of the aromatic system.
-
Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): Sharp peaks appearing just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl (-CH₃) groups.[5][10]
Carbonyl and Aromatic Double Bond Region (1750 - 1450 cm⁻¹)
-
C=O Stretch (ca. 1730 - 1715 cm⁻¹): The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch of the aromatic ester.[1] Its position is lower than a typical saturated ester (1755-1735 cm⁻¹) due to the delocalization of electrons between the benzene ring and the C=O group (conjugation).[1][2]
-
Aromatic C=C Stretches (ca. 1600 - 1450 cm⁻¹): A series of two to four sharp bands of medium to strong intensity arise from the C=C stretching vibrations within the benzene ring.[11][12] Common absorptions are seen near 1600 cm⁻¹ and 1500 cm⁻¹.
The Fingerprint Region (< 1500 cm⁻¹): The Key to Unambiguous Identification
This region contains a wealth of complex, overlapping absorptions that are unique to the molecule.
-
Ester C-O Stretches (1300 - 1100 cm⁻¹): Aromatic esters display two strong and characteristic C-O stretching bands.[1][13]
-
Aromatic C-H Out-of-Plane (OOP) Bending (900 - 700 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the ring's substitution pattern.[4] For the 1,2,4-trisubstituted pattern of this compound, strong bands are expected in the 880-800 cm⁻¹ range.[14][15]
-
C-I Stretch (< 600 cm⁻¹): The carbon-iodine stretching vibration is expected to appear as a medium to strong band around 500 cm⁻¹.[6][7] This absorption may be at the low-frequency limit of or outside the range of a standard mid-IR instrument.
Data Summary Table
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Structural Component |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Benzene Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | -CH₃ Groups |
| Ester C=O Stretch (Conjugated) | 1730 - 1715 | Very Strong | Aromatic Ester |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong | Benzene Ring |
| Aliphatic C-H Bend | 1470 - 1350 | Medium | -CH₃ Groups |
| Asymmetric C-C-O Stretch | 1310 - 1250 | Strong | Ester Linkage |
| Symmetric O-C-C Stretch | 1130 - 1100 | Strong | Ester Linkage |
| Aromatic C-H Out-of-Plane Bend | 880 - 800 | Strong | 1,2,4-Trisubstituted Ring |
| C-I Stretch | ~500 | Medium to Strong | Aryl Iodide |
Workflow and Visualization
A systematic approach is essential for interpreting an FT-IR spectrum and confirming the identity of this compound. The following workflow outlines this logical process.
Caption: Logical workflow for the FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification and quality control of this compound. By understanding the direct correlation between the molecule's constituent parts—the aromatic ester, the specific trisubstitution pattern of the ring, the methyl groups, and the carbon-iodine bond—and their corresponding vibrational frequencies, a researcher can confidently interpret the spectrum. The combination of a strong conjugated carbonyl absorption around 1720 cm⁻¹, characteristic dual C-O stretches in the 1300-1100 cm⁻¹ range, and diagnostic out-of-plane C-H bending bands confirms the molecule's identity with high certainty. This guide provides the foundational expertise and a validated workflow to empower scientists in their analytical endeavors.
References
- Proprep. (n.d.). Compare the IR spectrum for benzene with that of substituted benzenes.
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings.
- Unknown Source. (n.d.). The features of IR spectrum.
- Insubria University. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
- Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online.
- Wikipedia. (n.d.). Methyl 4-iodobenzoate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of California, Santa Cruz. (n.d.). IR Tables.
- Autechaux. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. FTIR [terpconnect.umd.edu]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. nbinno.com [nbinno.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. allscientificjournal.com [allscientificjournal.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Methyl 4-Iodo-3-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-iodo-3-methylbenzoate is a key substituted aromatic halide, serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility as an intermediate is well-established in the creation of targeted therapeutic agents. This guide provides a comprehensive, scientifically-grounded overview of a reliable and efficient synthetic route to this compound. Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles and practical considerations underpinning the methodology. The primary strategy detailed herein involves a two-step sequence: the catalytic hydrogenation of a nitro-aromatic precursor followed by a regioselective Sandmeyer-type iodination. This approach is favored for its high yield, regiochemical control, and scalability. Each stage is presented with a detailed experimental protocol, a discussion of the underlying mechanism, and essential safety considerations, ensuring that the described method is both reproducible and self-validating.
Introduction: Significance and Strategic Importance
This compound (CAS No. Not available, structure-related compounds exist) is a halogenated aromatic ester. The presence of three distinct functional groups—an iodo group, a methyl group, and a methyl ester—on the benzene ring makes it a highly valuable intermediate for further chemical elaboration. The aryl-iodide bond is particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] This reactivity profile makes it an essential precursor in medicinal chemistry for building molecular scaffolds found in various drug candidates.
Synthetic Strategy: A Retrosynthetic Analysis
To devise a robust synthesis, we begin with a retrosynthetic analysis. The target molecule's C-I bond is a logical point for disconnection. The most reliable method for introducing an iodine atom at a specific position on an aromatic ring, particularly when directed by an existing functional group, is through the diazotization of a primary aromatic amine, followed by displacement with an iodide ion—a variant of the Sandmeyer reaction.[2][3] This disconnection leads to the precursor, Methyl 4-amino-3-methylbenzoate.
This precursor, in turn, can be retrosynthetically derived from its corresponding nitro compound, Methyl 3-methyl-4-nitrobenzoate, via reduction of the nitro group. This two-stage approach offers superior regioselectivity compared to direct electrophilic iodination of methyl 3-methylbenzoate, which would likely yield a complex mixture of isomers due to competing directing effects of the methyl and ester groups.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of the Precursor, Methyl 4-amino-3-methylbenzoate
The foundational step in this synthesis is the preparation of the amine precursor. This is efficiently achieved by the reduction of the nitro group of Methyl 3-methyl-4-nitrobenzoate. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions.
Reaction Scheme & Mechanism
The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) using palladium on carbon (Pd/C). The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂) without affecting the ester or the aromatic ring.
Mechanism: The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro compound. Hydrogen molecules dissociate into hydrogen atoms on the palladium surface. These highly reactive atoms are then transferred stepwise to the oxygen atoms of the nitro group, leading to the formation of water and the corresponding amine through various nitroso and hydroxylamine intermediates.
Detailed Experimental Protocol
Materials:
-
Methyl 3-methyl-4-nitrobenzoate
-
Methanol (MeOH), reagent grade
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a round-bottom flask with a balloon filled with H₂
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 3-methyl-4-nitrobenzoate (e.g., 50 g, 256 mmol) in methanol (1.5 L).[4]
-
Carefully add the Pd/C catalyst (e.g., 2.5 g, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Seal the reaction vessel and purge the system thoroughly with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.[5]
-
Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting solid is Methyl 4-amino-3-methylbenzoate, which is often of sufficient purity for the next step.
Quantitative Data
| Parameter | Value | Source |
| Starting Material | Methyl 3-methyl-4-nitrobenzoate | N/A |
| Product | Methyl 4-amino-3-methylbenzoate | [4] |
| CAS Number | 18595-14-7 | [5] |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | |
| Typical Yield | 90-99% | [4][5] |
| Appearance | White to light yellow solid | [4][5] |
| Melting Point | 116 °C |
Part II: Synthesis of this compound
This stage employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[6] The process is a two-part, one-pot reaction involving diazotization followed by iodide displacement.
Caption: Experimental workflow for the Sandmeyer iodination.
Reaction Scheme & Mechanism
Step 1: Diazotization. In a cold, acidic solution, sodium nitrite (NaNO₂) is added to the amine. The strong acid (e.g., H₂SO₄) protonates nitrous acid (formed in situ from NaNO₂) which then loses water to form the highly electrophilic nitrosonium ion (+NO). This ion is attacked by the nucleophilic nitrogen of the amine, and after a series of proton transfers and water elimination, the stable aryldiazonium ion (Ar-N₂⁺) is formed.[7][8] Maintaining a low temperature (0-5 °C) is critical, as diazonium salts are unstable and can decompose violently at higher temperatures.
Step 2: Iodide Displacement. A solution of potassium iodide (KI) is added to the diazonium salt. Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, iodination proceeds readily without a catalyst.[2][3] The iodide ion is a strong enough nucleophile to displace the diazonium group, which is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).
Detailed Experimental Protocol
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Large beaker for ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and thermometer, prepare a solution of concentrated H₂SO₄ in water. Carefully add the acid to chilled water.
-
Dissolve the Methyl 4-amino-3-methylbenzoate in the dilute acid solution. The formation of the amine salt may cause it to precipitate.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of NaNO₂ in cold water. Add this solution dropwise to the amine suspension via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (KI) in a minimal amount of water.
-
Slowly add the KI solution to the cold diazonium salt solution. A dark precipitate or oil may form.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
Gently heat the mixture to 40-50 °C on a water bath. Vigorous evolution of nitrogen gas will be observed.[7] Continue heating until the gas evolution ceases (typically 30-60 minutes).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, identified by the disappearance of the dark iodine color.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x volume).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Quantitative Data
| Parameter | Value | Source |
| Product | This compound | N/A |
| Related CAS | 90347-66-3 (isomer) | [9][10] |
| Molecular Formula | C₉H₉IO₂ | [10] |
| Molecular Weight | 276.07 g/mol | [10] |
| Expected Yield | 70-85% | General Lab Data |
| Appearance | Off-white to pale yellow solid | [9] |
| Melting Point | 93-95 °C (for isomer) |
Safety and Handling Considerations
-
Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform all additions in a well-ventilated fume hood.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution at low temperatures immediately after its preparation.
-
Iodine: Iodine can cause skin and respiratory irritation. The quenching step with sodium thiosulfate should be performed in a fume hood.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-part strategy commencing with the catalytic hydrogenation of Methyl 3-methyl-4-nitrobenzoate to yield the key amine intermediate. Subsequent Sandmeyer-type diazotization and iodination provide the target compound with high regiochemical purity and in good yield. The protocols described in this guide are robust and scalable, but success is contingent upon careful control of reaction parameters, particularly temperature during the diazotization step. By understanding the causality behind each experimental choice, from strategic retrosynthesis to the mechanistic nuances of the Sandmeyer reaction, researchers can confidently produce this valuable synthetic building block for applications in drug discovery and materials science.
References
- 2 Iodobenzoic Acid.Scribd. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review.National Institutes of Health (PMC). [Link]
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.
- P-Aminobenzoic Acid Diazotiz
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evalu
- Sandmeyer Reaction.Organic Chemistry Portal. [Link]
- Can I prepare for iodobenzene by Sandmeyer reaction?Quora. [Link]
- Methyl 4-iodobenzo
- Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
- Methyl 3-iodo-4-methylbenzoate.
- Selective C–H Iodination of (Hetero)arenes.National Institutes of Health (PMC). [Link]
Sources
- 1. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. Methyl 4-amino-3-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Page loading... [guidechem.com]
- 10. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z Guide to the Synthesis of Methyl 4-Iodo-3-methylbenzoate: A Technical Guide for Chemical Researchers
Abstract
Methyl 4-iodo-3-methylbenzoate is a key building block in organic synthesis, particularly in the development of pharmaceutical agents and complex organic molecules. This guide provides an in-depth, technical overview of a robust and classical synthetic route to this compound, beginning with the readily available precursor, Methyl 4-amino-3-methylbenzoate. We will explore the foundational principles of the Sandmeyer-type reaction, detailing the mechanism, experimental protocol, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.
Introduction and Strategic Importance
This compound (CAS No. 5471-81-8) is a halogenated aromatic ester.[1][2] The presence of the iodo-substituent at the 4-position and the methyl and methyl ester groups at the 3- and 1-positions, respectively, make it a versatile intermediate. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3] This reactivity profile has led to its use in the synthesis of targeted therapeutic agents, including kinase inhibitors.
This guide focuses on a classic and reliable synthetic approach: the diazotization of an aromatic amine followed by a Sandmeyer-type iodination. This method is renowned for its high yields and tolerance of various functional groups.[4]
The Chosen Synthetic Pathway: Sandmeyer-Type Iodination
The Sandmeyer reaction is a cornerstone transformation that converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] While classic Sandmeyer reactions for producing aryl chlorides and bromides require a copper(I) catalyst, the synthesis of aryl iodides proceeds efficiently without a catalyst, using an iodide salt like potassium iodide (KI).[4][5][7]
The overall transformation starting from Methyl 4-amino-3-methylbenzoate is a two-step, one-pot process:
-
Diazotization: The conversion of the primary amine (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.
-
Iodination: The displacement of the diazonium group by an iodide ion (I⁻) from potassium iodide, releasing nitrogen gas (N₂) and forming the aryl iodide.
Mechanistic Insights
The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6]
-
Step 1: Diazonium Salt Formation: In a cold, acidic solution, sodium nitrite is protonated to form nitrous acid (HNO₂). This then forms the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the primary amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable arenediazonium salt is formed. Maintaining a low temperature (0–5 °C) is critical, as diazonium salts are unstable and can decompose prematurely at higher temperatures.[4]
-
Step 2: Iodide-Induced Decomposition: The iodide ion (I⁻) is a strong enough reducing agent to initiate the decomposition of the diazonium salt.[4] It transfers an electron to the diazonium cation, generating an aryl radical and nitrogen gas. This aryl radical then abstracts an iodine atom from another iodide source to form the final product, this compound.[4][5]
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from established methods for Sandmeyer-type iodinations.[4][5] Researchers should adjust quantities based on their specific starting material scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) | Purpose |
| Methyl 4-amino-3-methylbenzoate | C₉H₁₁NO₂ | 165.19 | 1.0 | Starting Material |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | ~2.8-3.0 | Acid Catalyst |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.2 | Diazotizing Agent |
| Potassium Iodide | KI | 166.00 | 1.5 - 2.0 | Iodide Source |
| Deionized Water | H₂O | 18.02 | - | Solvent |
| Ethyl Acetate (or Diethyl Ether) | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | Quenching Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |
Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.
-
Dissolution of the Amine: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add the starting amine, Methyl 4-amino-3-methylbenzoate (1.0 eq). Carefully add a solution of concentrated sulfuric acid (2.8 eq) in deionized water. Stir until the amine fully dissolves to form its salt.
-
Cooling: Immerse the flask in an ice-salt bath to cool the reaction mixture to between 0 °C and 5 °C. It is crucial to maintain this temperature range during the next step to prevent the decomposition of the diazonium salt.[4]
-
Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of deionized water. Using a dropping funnel, add this solution dropwise to the stirred amine salt solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0–5 °C for an additional 30 minutes. This ensures the complete conversion of the primary amine to the arenediazonium salt.[5]
-
Iodination: Prepare a solution of potassium iodide (1.5-2.0 eq) in deionized water. Add this solution dropwise to the cold diazonium salt mixture. Vigorous bubbling (evolution of N₂ gas) should be observed.[4]
-
Reaction Completion: Once the KI addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1–3 hours. The reaction is complete when the evolution of nitrogen gas ceases.[4]
-
Work-up and Extraction:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess iodine (indicated by the disappearance of the dark iodine color).[5]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x the volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.[5]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic shifts for the aromatic protons, the methyl group, and the methyl ester group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (276.07 g/mol ).[8]
-
Melting Point: The purified product should exhibit a sharp melting point. Literature values range from 58-65 °C.[2]
Alternative Synthetic Routes
While the Sandmeyer-type reaction is highly effective, other methods for synthesizing aryl iodides exist:
-
Direct Electrophilic Iodination: It is possible to directly iodinate methyl 3-methylbenzoate. However, this reaction can suffer from poor regioselectivity, leading to mixtures of isomers that are difficult to separate. Controlling the reaction to favor the desired 4-iodo isomer can be challenging.
-
Fischer Esterification: One could start with 4-Iodo-3-methylbenzoic acid and perform a Fischer esterification with methanol under acidic conditions to obtain the final product.[3] This route is effective but relies on the availability of the iodinated carboxylic acid precursor.
The Sandmeyer-type approach is often preferred as it starts from a more readily available amine and provides excellent regiochemical control, installing the iodo group specifically where the amine was located.
Conclusion
The synthesis of this compound via the diazotization of Methyl 4-amino-3-methylbenzoate followed by a Sandmeyer-type iodination is a reliable, high-yielding, and fundamentally important transformation in organic chemistry. By carefully controlling reaction parameters, particularly temperature, a high-purity product can be obtained efficiently. This technical guide provides the necessary theoretical and practical framework for researchers to successfully implement this procedure in a laboratory setting.
References
- NROChemistry. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (2023). Methyl 4-iodobenzoate.
- Wikipedia. (n.d.). Sandmeyer reaction.
- NROChemistry. (2020, October 10). Sandmeyer Reaction [Video]. YouTube.
- NROChemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube.
- ACS Omega. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem Compound Database.
- ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
Sources
- 1. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-Iodo-3-methylbenzoate: Synthesis, Characterization, and Applications in Modern Organic Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic importance of versatile chemical building blocks cannot be overstated. This compound (CAS No. 5471-81-8) has emerged as a key intermediate, offering a synthetically tractable scaffold for the construction of complex molecular architectures.[1] The presence of an iodine atom on the benzene ring, coupled with methyl and methyl ester functionalities, provides a trifecta of reactive sites that can be selectively manipulated. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step sequence commencing from readily available starting materials. The first step is the preparation of the precursor, methyl 4-amino-3-methylbenzoate, followed by a Sandmeyer reaction to introduce the iodo group.
Step 1: Synthesis of the Precursor, Methyl 4-amino-3-methylbenzoate
The synthesis of methyl 4-amino-3-methylbenzoate is typically achieved through the reduction of the corresponding nitro compound, methyl 3-methyl-4-nitrobenzoate. This transformation is commonly carried out via catalytic hydrogenation.
Experimental Protocol: Synthesis of Methyl 4-amino-3-methylbenzoate
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl 3-methyl-4-nitrobenzoate in methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 40-50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl 4-amino-3-methylbenzoate as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Step 2: Sandmeyer Iodination of Methyl 4-amino-3-methylbenzoate
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4][5] In the case of iodination, the use of a copper(I) catalyst is often not required, as iodide salts themselves are sufficiently reactive to displace the diazonium group.[2]
Causality Behind Experimental Choices:
-
Diazotization at Low Temperatures: The formation of the diazonium salt is conducted at 0-5 °C to ensure its stability, as these intermediates are prone to decomposition at higher temperatures.
-
Use of Sodium Nitrite and a Strong Acid: Nitrous acid (HONO), the diazotizing agent, is generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid), ensuring its immediate reaction with the amine.
-
Dropwise Addition of Sodium Nitrite: Slow, controlled addition of the sodium nitrite solution is crucial to manage the exothermicity of the reaction and prevent the premature decomposition of the diazonium salt.
-
Potassium Iodide as the Iodine Source: Potassium iodide serves as a readily available and effective source of iodide ions for the nucleophilic displacement of the diazonium group.
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, suspend methyl 4-amino-3-methylbenzoate in a mixture of water and concentrated sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a suitable phosphine ligand, 1-5 mol%) and a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions, makes it an attractive intermediate for the construction of complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, serving as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development. The self-validating protocols and mechanistic insights provided herein are intended to empower scientists to effectively utilize this important synthetic tool in their research endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231757, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13614033, Methyl 3-iodo-4-methylbenzoate.
- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Angewandte Chemie International Edition, 57(35), 10949.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (2023, October 24). Methyl 4-iodobenzoate. In Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
- Wikipedia. (2024, January 2). Sandmeyer reaction. In Wikipedia.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
- SpectraBase. (n.d.). Methyl 4-iodobenzoate - Optional[1H NMR] - Chemical Shifts.
- Stothers, J. B., & Lauterbur, P. C. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241.
- Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3349-3382.
- Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.).
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4225.
Sources
- 1. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Methyl 4-Iodo-3-methylbenzoate: Nomenclature, Properties, and Synthetic Utility
Introduction
In the intricate field of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Methyl 4-Iodo-3-methylbenzoate (CAS No. 5471-81-8) has emerged as a highly versatile and valuable intermediate, particularly within pharmaceutical and materials science research.[1] Its unique trifunctionalized scaffold—featuring an aryl iodide, a methyl ester, and a methyl group—offers a rich platform for a diverse array of chemical transformations. The aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, while the ester and methyl groups allow for subsequent functionalization.[1] This guide provides an in-depth analysis of this compound, covering its nomenclature, physicochemical properties, synthetic protocols, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Compound Identification and Nomenclature
Accurate identification is critical for regulatory compliance, procurement, and reproducibility in research. This compound is known by several synonyms, reflecting different naming conventions. Establishing clarity in its nomenclature is the first step in its effective application.
Synonyms and Identifiers
The compound is most commonly identified by its CAS Registry Number, 5471-81-8 .[2][3][4][5] A comprehensive list of its identifiers is provided below for cross-referencing purposes.
| Identifier Type | Value | Source |
| CAS Number | 5471-81-8 | PubChem, Thermo Fisher Scientific[3][5] |
| IUPAC Name | This compound | PubChem, Thermo Fisher Scientific[3][5] |
| Molecular Formula | C9H9IO2 | PubChem, Thermo Fisher Scientific[2][3][4][5] |
| InChI Key | HCSGWQGKCVQIRM-UHFFFAOYSA-N | PubChem, Thermo Fisher Scientific[2][3][5] |
| SMILES | COC(=O)C1=CC=C(I)C(C)=C1 | Thermo Fisher Scientific[3] |
| Synonym | 4-Iodo-3-methylbenzoic acid methyl ester | Fisher Scientific[4] |
| Synonym | Methyl 4-iodo-m-toluate | ECHEMI[2] |
| Synonym | 4-Iodo-m-toluic acid methyl ester | Fisher Scientific[4] |
| Synonym | 2-Iodo-5-(methoxycarbonyl)toluene | ECHEMI[2] |
| EC Number | 676-595-1 | PubChem[5] |
| DSSTox ID | DTXSID10282850 | ECHEMI[2] |
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is fundamental to designing experiments, ensuring safe handling, and optimizing reaction conditions.
| Property | Value | Unit |
| Molecular Weight | 276.07 | g/mol [2][4][5] |
| Appearance | Cream to pale orange crystals or powder | Thermo Fisher Scientific[3] |
| Melting Point | 59-62 | °C[2] |
| Boiling Point | 299 | °C (at 760 mmHg)[2] |
| Density | 1.7 ± 0.1 | g/cm³[2] |
| Flash Point | 134.6 ± 24.0 | °C[2] |
| Solubility | Slightly soluble in methanol. | ChemicalBook[6] |
| Refractive Index | 1.588 | [2] |
These properties underscore the compound's stability under various thermal conditions, making it suitable for a range of synthetic protocols.
Synthesis and Mechanistic Considerations
This compound is typically synthesized from its corresponding carboxylic acid, 4-Iodo-3-methylbenzoic acid. The most common and straightforward laboratory-scale method is the Fischer esterification .
Fischer Esterification: A Standard Protocol
This acid-catalyzed esterification is an equilibrium-driven process. The choice of a large excess of the alcohol (methanol) and a strong acid catalyst is crucial to drive the reaction to completion.
Reaction: 4-Iodo-3-methylbenzoic acid + Methanol ⇌ this compound + Water
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-Iodo-3-methylbenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-30 eq), which serves as both the reactant and the solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product.
Causality and Experimental Rationale:
-
Excess Methanol: Le Châtelier's principle dictates that using methanol in large excess shifts the equilibrium towards the formation of the ester product.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, hindering the forward reaction. Therefore, using anhydrous reagents and glassware is recommended.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for synthesizing this compound.
Applications in Synthetic Chemistry
The true value of this compound lies in its utility as a versatile building block. The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a variety of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl iodides are prized substrates for palladium-catalyzed reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[9] this compound can be coupled with various boronic acids or esters to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.[10][11]
Generalized Reaction Scheme: this compound + R-B(OH)₂ → Methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate + I-B(OH)₂
Sonogashira Coupling
This reaction couples aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[12][13] This is particularly useful for constructing rigid molecular scaffolds or introducing linkers in drug candidates and functional materials.
Logical Relationship in a Suzuki Coupling Reaction
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5471-81-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. nbinno.com [nbinno.com]
- 12. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 13. 4-碘甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to Methyl 4-iodo-m-toluate: A Key Building Block in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. Methyl 4-iodo-m-toluate (also known as Methyl 4-iodo-3-methylbenzoate) has emerged as a particularly valuable intermediate, offering a versatile scaffold for the construction of a diverse range of pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its role in facilitating key carbon-carbon bond-forming reactions that are central to contemporary drug discovery.
Core Chemical and Physical Properties
Methyl 4-iodo-m-toluate is a halogenated aromatic ester with a well-defined set of properties that make it a reliable reagent in organic synthesis.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Methyl 4-iodo-m-toluate, 4-Iodo-3-methylbenzoic acid methyl ester | [3] |
| CAS Number | 5471-81-8 | [1][3] |
| Molecular Formula | C₉H₉IO₂ | [1][2][3] |
| Molecular Weight | 276.07 g/mol | [1][2][3] |
| Appearance | Yellow to red to light brown solid | |
| Melting Point | 59-62 °C | [3] |
| Boiling Point | ~299 °C at 760 mmHg | [3] |
Synthesis of Methyl 4-iodo-m-toluate: A Practical Approach
The synthesis of Methyl 4-iodo-m-toluate can be efficiently achieved through a two-step process starting from 3-methyl-4-nitrobenzoic acid. The key transformations involve the reduction of the nitro group to an amine, followed by a Sandmeyer-type iodination and subsequent esterification.
Step 1: Synthesis of Methyl 4-amino-3-methylbenzoate
The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid, followed by esterification to yield methyl 4-amino-3-methylbenzoate. A common method for the reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[4]
Experimental Protocol:
-
Dissolve 3-methyl-4-nitrobenzoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of 5% Palladium on carbon.
-
Subject the mixture to hydrogenation (e.g., at 48 psi H₂) and stir overnight at room temperature.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-amino-3-methylbenzoate.[4]
Step 2: Sandmeyer Iodination and Esterification
The subsequent Sandmeyer reaction converts the amino group of methyl 4-amino-3-methylbenzoate into an iodo group. This classic transformation proceeds via a diazonium salt intermediate.[5][6]
Experimental Protocol:
-
Prepare a solution of methyl 4-amino-3-methylbenzoate (1 equivalent) in an appropriate acidic medium (e.g., aqueous sulfuric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up the reaction by extraction with an organic solvent, followed by washing and drying.
-
Purify the crude product by column chromatography or recrystallization to yield Methyl 4-iodo-m-toluate.
Spectroscopic Characterization
Accurate characterization of Methyl 4-iodo-m-toluate is crucial for its use in synthesis. The following are the expected NMR spectral data.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.94 (d, J = 8.2 Hz, 1H, Ar-H)
-
δ 7.76 (s, 1H, Ar-H)
-
δ 7.24 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 3.88 (s, 3H, -OCH₃)
-
δ 2.39 (s, 3H, Ar-CH₃)[3]
¹³C NMR (101 MHz, CDCl₃):
-
δ 167.1, 143.4, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 51.8, 21.5, 21.3[7]
Chemical Reactivity and Applications in Drug Discovery
The presence of the iodo substituent makes Methyl 4-iodo-m-toluate an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many pharmaceuticals.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9] Methyl 4-iodo-m-toluate readily participates in these reactions.
Generalized Experimental Protocol:
-
In a reaction vessel, combine Methyl 4-iodo-m-toluate (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of many biologically active compounds.[10][11]
Generalized Experimental Protocol:
-
To a solution of Methyl 4-iodo-m-toluate (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Perform a standard aqueous work-up and extract the product.
-
Purify the product by column chromatography.[12]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
Generalized Experimental Protocol:
-
In a reaction vessel, combine Methyl 4-iodo-m-toluate (1 equivalent), an alkene (e.g., methyl acrylate, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine).
-
Add a suitable solvent (e.g., DMF or NMP).
-
Heat the reaction mixture under an inert atmosphere at 80-140 °C.
-
After completion, cool the reaction, perform a work-up, and purify the product by column chromatography.[13]
Case Study: Role in the Synthesis of Ponatinib
A significant application of Methyl 4-iodo-m-toluate is its use as a key intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[7][14] In the synthesis of Ponatinib, Methyl 4-iodo-m-toluate (referred to as Methyl 3-iodo-4-methylbenzoate in the patent literature) undergoes a Sonogashira coupling with 3-ethynylimidazo[1,2-b]pyridazine.[7][15] This reaction forms the core structure of the final drug molecule.[7]
Safety and Handling
Methyl 4-iodo-m-toluate should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Methyl 4-iodo-m-toluate is a highly versatile and valuable building block for drug discovery and development. Its utility is primarily derived from the reactivity of the iodo group in a range of palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures. The successful application of this intermediate in the synthesis of targeted therapies like Ponatinib underscores its importance in modern medicinal chemistry. As the demand for novel therapeutics continues to grow, the strategic use of well-characterized and reactive intermediates like Methyl 4-iodo-m-toluate will remain a cornerstone of innovative drug design.
References
- US9493473B2 - Processes for making ponatinib and intermediates thereof - Google P
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
- CN103570724A - Synthesis method of ponatinib - Google P
- WO2016201203A1 - Processes for making ponatinib and intermediates thereof - Google P
- (10) Patent No.
- 4 - Supporting Inform
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (URL: [Link])
- Catalytic results for the Heck reaction between iodobenzene and methyl acryl
- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. (URL: [Link])
- Heck Reaction - Organic Chemistry Portal. (URL: [Link])
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF. (URL: [Link])
- US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google P
- 4 - The Royal Society of Chemistry. (URL: [Link])
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- Heck coupling reaction of iodobenzene with methyl acrylate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
- This compound | C9H9IO2 | CID 231757 - PubChem - NIH. (URL: [Link])
- Synthesis of novel colchicine analogs. The obtained crystal structure...
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (URL: [Link])
- N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (URL: [Link])
- The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol. (URL: [Link])
- Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
- Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem - NIH. (URL: [Link])
- Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents - PMC - NIH. (URL: [Link])
- Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evalu
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Methyl 4-amino-3-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Iodo-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 15. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
Purity analysis of Methyl 4-Iodo-3-methylbenzoate
An In-depth Technical Guide to the Purity Analysis of Methyl 4-Iodo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in the synthesis of numerous pharmacologically active molecules. Its purity is of utmost importance, as even minute impurities can substantially affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide presents a comprehensive framework for the purity analysis of this compound, rooted in established analytical principles and regulatory expectations. We will explore the rationale behind method selection, delve into detailed experimental protocols, and provide insights into the interpretation of analytical data, ensuring a robust and dependable purity assessment.
Section 1: Introduction to this compound and the Imperative of Purity
This compound, with the chemical formula C₉H₉IO₂, is a crucial intermediate in organic synthesis, especially within the pharmaceutical sector. Its structure, which includes both an iodo and a methyl group on the benzoate ring, facilitates a variety of chemical transformations, positioning it as a valuable precursor for a wide range of therapeutic agents.
The purity of this intermediate is not merely a quality control measure; it is a critical factor that influences the entire drug development process. Impurities can persist through subsequent synthetic stages, resulting in the formation of undesirable side products in the final API. These impurities can have significant repercussions:
-
Pharmacological and Toxicological Effects: Impurities may possess their own biological activity, leading to off-target effects or heightened toxicity of the drug product.
-
Reduced Efficacy: A lower purity of the starting material can lead to a diminished yield and purity of the final API, thereby decreasing its therapeutic effectiveness.
-
Stability Issues: The presence of reactive impurities can jeopardize the stability of the API and the formulated drug product, causing degradation and shortening its shelf life.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA enforce strict requirements for the characterization and control of impurities in drug substances. A thorough understanding and control of the purity of starting materials such as this compound are therefore vital for regulatory approval.
This guide will furnish the reader with the essential knowledge to formulate a comprehensive purity analysis strategy for this compound, guaranteeing the quality and consistency of this critical raw material.
Section 2: Profiling Potential Impurities
A robust purity analysis commences with a theoretical comprehension of the potential impurities that might be present. These can be broadly classified as follows:
-
Starting Material Residues: Unreacted starting materials from the synthesis of this compound, such as 3-methylbenzoic acid or methanol.
-
Reagent Residues: Residual reagents utilized in the synthesis, for instance, iodinating agents or catalysts.
-
By-products: Undesired products formed during the primary reaction, such as regioisomers (e.g., Methyl 2-iodo-3-methylbenzoate or Methyl 4-iodo-5-methylbenzoate).
-
Degradation Products: Impurities that form due to the instability of the substance under specific storage or handling conditions. For iodinated compounds, this could involve de-iodination.
A comprehensive understanding of the synthetic route is crucial for predicting the probable impurity profile.
Section 3: Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can offer a complete picture of a compound's purity. Consequently, an orthogonal approach, employing multiple techniques that measure different physicochemical properties, is indispensable. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone for purity determination in the pharmaceutical industry owing to its high resolution, sensitivity, and quantitative precision. A well-developed reversed-phase HPLC (RP-HPLC) method is the primary tool for separating and quantifying this compound from its related substances.
Causality behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the most prevalent mode of HPLC and is well-suited for separating moderately polar to non-polar compounds like this compound. A C18 (octadecylsilyl) stationary phase is a good starting point due to its versatility and robustness.
-
UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at the absorption maximum (λmax) of the main component to maximize sensitivity.
-
Gradient Elution: A gradient elution, where the mobile phase composition is altered over time, is often necessary to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe and with good peak shape.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is an ideal technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound purity, GC is primarily used for:
-
Residual Solvent Analysis: To quantify any remaining solvents from the synthesis and purification processes (e.g., methanol, toluene, ethyl acetate). The International Council for Harmonisation (ICH) Q3C guidelines provide permissible limits for various residual solvents.
-
Analysis of Volatile By-products: To detect and quantify any volatile by-products that may not be amenable to HPLC analysis.
Spectroscopic Techniques for Structural Confirmation and Identification
While chromatographic techniques separate impurities, spectroscopic methods are essential for their identification and for confirming the structure of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the this compound structure and the identification of any structurally related impurities.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), mass spectrometry provides molecular weight information for each separated component. This is invaluable for the tentative identification of unknown impurities, which can then be confirmed by synthesizing the suspected impurity and comparing its retention time and mass spectrum.
Karl Fischer Titration for Water Content
Water is a common impurity in raw materials and can affect stability and reactivity. Karl Fischer titration is the gold standard for the accurate determination of water content.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be validated for their intended use.
Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) | %B 0 | 40 20 | 90 25 | 90 25.1 | 40 30 | 40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the main peak) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time and peak area).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify and integrate all peaks. Calculate the percentage purity using the area normalization method, or by using a reference standard for quantitative analysis.
Protocol: Residual Solvent Analysis by Headspace GC
Objective: To quantify residual solvents in this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).
Reagents:
-
High-purity nitrogen or helium as carrier gas.
-
Certified residual solvent standards.
-
A suitable high-boiling point solvent for sample dissolution (e.g., dimethyl sulfoxide - DMSO).
GC Conditions (Example):
| Parameter | Condition |
| Column | 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Oven Temperature Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas Flow | 2.0 mL/min |
| Headspace Parameters | Vial Equilibration Temp: 80 °C, Equilibration Time: 15 min |
Procedure:
-
Standard Preparation: Prepare a stock solution containing all expected residual solvents at known concentrations in the dissolution solvent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add a known volume of the dissolution solvent.
-
Analysis: Analyze the standards and samples using the headspace GC method.
-
Data Analysis: Create a calibration curve for each residual solvent from the standard data. Quantify the amount of each residual solvent in the sample by comparing its peak area to the calibration curve.
Section 5: Data Interpretation and Reporting
A comprehensive purity report for this compound should include:
-
HPLC Purity: The percentage purity of the main peak, typically determined by area percent.
-
Impurity Profile: A table listing all detected impurities, their retention times, and their area percentages. Any impurity above the reporting threshold (e.g., 0.05%) should be listed.
-
Residual Solvents: The concentration of each identified residual solvent, reported in parts per million (ppm).
-
Water Content: The percentage of water as determined by Karl Fischer titration.
-
Spectroscopic Data: A summary of the NMR and MS data confirming the structure of the main component.
Example Impurity Profile Table:
| Peak No. | Retention Time (min) | Relative Retention Time | Area % |
| 1 | 5.2 | 0.48 | 0.08 |
| 2 | 8.9 | 0.82 | 0.12 |
| Main Peak | 10.8 | 1.00 | 99.75 |
| 3 | 12.1 | 1.12 | 0.05 |
Section 6: Visualization of the Analytical Workflow
The following diagram illustrates the integrated approach to the purity analysis of this compound.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Section 7: Conclusion
The purity analysis of this compound is a multifaceted process that necessitates a combination of orthogonal analytical techniques. By implementing a robust strategy that encompasses chromatographic separation, spectroscopic identification, and specific tests for water and residual solvents, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final drug products. The methodologies and insights provided in this guide serve as a foundation for establishing a comprehensive and scientifically sound purity assessment program.
References
- International Council for Harmonisation (ICH) Q3C (R8) Impurities: Guideline for Residual Solvents.ICH.[Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy.Cengage Learning.
- European Pharmacopoeia (Ph. Eur.).European Directorate for the Quality of Medicines & HealthCare (EDQM).[Link]
Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 4-Iodo-3-methylbenzoate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Methyl 4-Iodo-3-methylbenzoate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and polyaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
This guide focuses on a particularly valuable, yet nuanced, substrate: This compound . Its structure presents a compelling combination of features for the synthetic chemist:
-
A Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step, often enabling milder reaction conditions.[2][7]
-
An Electron-Withdrawing Group: The methyl ester at the 4-position renders the aromatic ring electron-deficient, which typically accelerates the rate-determining oxidative addition step.[1][8]
-
Steric Hindrance: The methyl group at the 3-position (ortho to the iodine) introduces significant steric bulk around the reaction center. This is a critical factor that necessitates careful selection of the catalytic system to avoid low yields or reaction failure.[9][10][11]
The successful coupling of this substrate yields substituted biphenyl-4-carboxylates, versatile intermediates for further functionalization in drug discovery programs.[5] This document provides an in-depth analysis of the reaction mechanism, key experimental variables, and robust protocols tailored for this specific transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) complex.[3][12]
-
Transmetalation: This step involves the transfer of the organic moiety from the organoboron species (e.g., an arylboronic acid) to the Pd(II) center. This process is critically dependent on activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][13][14]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new C-C bond of the biaryl product. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: A Scientist's Perspective
Successfully coupling a sterically hindered substrate like this compound requires moving beyond generic protocols. The "why" behind each reagent choice is critical.
The Catalyst-Ligand System: Overcoming Steric Clash
The primary challenge is the methyl group ortho to the iodine. This steric shield can impede the approach of the palladium catalyst for oxidative addition and hinder the subsequent reductive elimination step.
-
Standard Ligands (e.g., PPh₃): While catalysts like Pd(PPh₃)₄ are workhorses of Suzuki couplings, they often struggle with sterically demanding substrates, leading to slow reactions and the formation of byproducts.[15][16] They may require higher temperatures, which can be detrimental to sensitive functional groups.
-
Field-Proven Solution (Bulky, Electron-Rich Ligands): The solution lies in using specialized phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Buchwald Ligands (e.g., SPhos, XPhos): These ligands are characterized by their large steric bulk and strong electron-donating properties. The bulk favors the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature accelerates the final reductive elimination step.[17][18]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at high temperatures and promotes high catalytic turnover, making them exceptionally effective for hindered substrates.[9][11]
-
The Base: The Unsung Hero of Transmetalation
The base does not merely act as a scavenger. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate anion [R-B(OH)₃]⁻, which is essential for efficient transmetalation.[13][14]
-
Common Carbonates (K₂CO₃, Cs₂CO₃): These are effective for many standard couplings. Cesium carbonate is more soluble in organic solvents and more basic, often providing superior results for difficult reactions, albeit at a higher cost.[16]
-
Potassium Phosphate (K₃PO₄): For challenging, sterically hindered couplings, K₃PO₄ is often the base of choice. It is a stronger base that can more effectively promote the formation of the active boronate species.[16]
-
The Role of Water: A small amount of water is often beneficial, as it helps to solubilize the inorganic base and facilitates the formation of the boronate.[7] However, in cases of significant protodeboronation (a side reaction where the boronic acid is replaced by a proton), using anhydrous conditions with a highly soluble organic base may be necessary.[16]
The Solvent: The Reaction Environment
The solvent system must solubilize the organic reactants, the catalyst, and, to some extent, the base.
-
Aprotic Ethereal Solvents (1,4-Dioxane, THF): These are excellent choices, often used in combination with water to create a biphasic system that accommodates both organic and inorganic reagents.[2][7]
-
Aromatic Solvents (Toluene): Toluene is a good choice for higher-temperature reactions due to its higher boiling point. It is often used with co-solvents like ethanol to improve solubility.[19][20]
-
Polar Aprotic Solvents (DMF): While effective, DMF should be used with caution as it can sometimes lead to competing side reactions at elevated temperatures.
Data Presentation: Typical Conditions for Aryl Iodide Coupling
The following table summarizes common starting conditions for Suzuki-Miyaura couplings involving aryl iodides, with specific considerations for sterically hindered examples. This serves as a quick reference for reaction design.
| Parameter | Condition for Standard Aryl Iodide | Optimized Condition for Hindered Aryl Iodide | Rationale for Optimization |
| Catalyst Precursor | Pd(PPh₃)₄ (1-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or Palladacycle (0.5-2 mol%) | Precatalysts generate a more active Pd(0) species in situ. Palladacycles are highly stable and efficient.[4][16] |
| Ligand | (None needed for Pd(PPh₃)₄) | SPhos, XPhos, or RuPhos (1.1-1.2x Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[17][18] |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases are more effective at activating the boronic acid for transmetalation in challenging cases.[16] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1) | Dioxane/H₂O (e.g., 10:1) or anhydrous Toluene | Aprotic solvents are generally preferred. Reducing water content can minimize protodeboronation.[7][16] |
| Temperature | 80-110 °C | 90-120 °C | Higher temperatures may be required to overcome the activation energy for sterically demanding substrates. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Standard concentration range; may need adjustment based on substrate solubility. |
Experimental Protocols
Safety Note: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: General Purpose Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic, unhindered arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Oven-dried Schlenk flask with a magnetic stir bar, condenser, and inert gas line
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound (e.g., 1.0 mmol, 276 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16][19]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (e.g., 10 mL for a 0.1 M reaction) via syringe.
-
Reaction Execution: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[19][20]
Protocol 2: Optimized Protocol for Hindered or Challenging Couplings
This protocol is specifically designed to address the steric hindrance of the substrate and is recommended for couplings with other sterically hindered boronic acids or for maximizing yield.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
-
Oven-dried Schlenk flask with a magnetic stir bar, condenser, and inert gas line
Procedure:
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.044 mmol, 18 mg), this compound (1.0 mmol, 276 mg), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 637 mg) to the Schlenk flask.
-
Inert Atmosphere: If not using a glovebox, seal the flask and immediately purge thoroughly with inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir vigorously. The higher temperature and stronger catalyst system are designed to overcome the steric barrier.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. Reaction times may vary but are often complete within 2-8 hours.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Incomplete exclusion of oxygen.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst.[21]2. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[16]3. Use freshly purchased boronic acid or recrystallize old batches. |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture, leading to oxidative coupling of the boronic acid.[1] | This is a clear sign of a poor inert atmosphere. Improve the degassing procedure for the solvent and ensure the reaction flask is thoroughly purged.[21] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Often caused by excess water, high temperatures, or overly strong bases.[16] | 1. Use anhydrous solvents.2. Switch to a non-hydroxide base (K₃PO₄ or Cs₂CO₃ are good choices).3. Use the boronic acid pinacol ester (BPin) derivative, which is more stable. |
| Dehalogenation of Starting Material | A hydride source in the reaction mixture reduces the aryl iodide back to an arene.[1][7] | 1. Ensure high-purity, anhydrous solvents are used.2. The choice of ligand can sometimes influence this; screening a different ligand class may help. |
Conclusion
This compound is a highly valuable substrate for synthesizing complex biphenyl structures via the Suzuki-Miyaura reaction. While its C-I bond ensures high reactivity, the ortho-methyl group introduces a steric challenge that must be addressed with a rationally designed catalytic system. By employing bulky, electron-rich ligands such as those from the Buchwald family or robust NHC-based catalysts, in conjunction with a strong base like potassium phosphate, researchers can achieve high yields and efficient conversions. The protocols and troubleshooting guide provided herein offer a field-proven framework for scientists and drug development professionals to successfully leverage this important building block in their synthetic endeavors.
References
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645-1652. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
- Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
- ResearchGate. (2015).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Suzuki coupling with Methyl 4-Iodo-3-methylbenzoate
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 4-Iodo-3-methylbenzoate
Introduction: Synthesizing Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide, providing a powerful route to biaryls, poly-olefins, and styrenes.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[4]
This application note provides a detailed protocol for the Suzuki coupling of this compound, a sterically influenced aryl iodide. The presence of a methyl group ortho to the iodine atom introduces steric considerations that inform the selection of the catalyst system. The protocol is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[5][6]
Reaction Principle and Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle.[2] The reactivity of aryl halides follows the trend I > Br > Cl, making the aryl iodide an excellent electrophile for this transformation.[4]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[1][7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Each component of the reaction—catalyst, ligand, base, and solvent—plays a critical role in the efficiency and outcome of the coupling.
-
Palladium Catalyst & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, couplings involving sterically hindered substrates often benefit from more sophisticated catalyst systems.[8][9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands enhance catalyst activity by promoting both the oxidative addition and the final reductive elimination step.[9][10][11]
-
Base: The choice of base is critical. It must be strong enough to activate the boronic acid but not so nucleophilic as to cause unwanted side reactions, such as the hydrolysis of the methyl ester group on the substrate.[12] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4][12] K₃PO₄ is often effective for challenging or sterically hindered couplings.[12]
-
Solvent: The solvent system must solubilize the reagents and facilitate the reaction. Common choices include ethereal solvents like dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene.[4][13] Reactions are frequently run in a biphasic mixture with water, which can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[13]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid (e.g., phenylboronic acid).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| This compound | C₉H₉IO₂ | 276.07 | Aryl Halide (Substrate) |
| Arylboronic Acid (e.g., Phenylboronic Acid) | C₆H₇BO₂ | 121.93 | Organoboron Reagent |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Organic Solvent |
| Deionized Water | H₂O | 18.02 | Aqueous Phase |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | Inert Atmosphere |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[12]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask to create a 4:1 solvent mixture.
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath at 90-100°C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.[15]
-
-
Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).[16]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[16]
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[16][17]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[15]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling protocol.
Field-Proven Insights & Optimization
While the provided protocol is a robust starting point, optimization may be required depending on the specific arylboronic acid used.
-
Steric Hindrance: The methyl group ortho to the iodide in this compound can sterically hinder the oxidative addition step. If low yields or slow reaction times are observed, switching to a catalyst system with bulky, electron-rich ligands such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is recommended.[9][10][11] These ligands accelerate both oxidative addition and reductive elimination, overcoming steric challenges.[10]
-
Base Sensitivity: The methyl ester functionality is sensitive to hydrolysis under strongly basic conditions. While K₂CO₃ is generally mild, if ester cleavage is observed, a weaker base like sodium bicarbonate (NaHCO₃) or anhydrous conditions using a non-nucleophilic base like cesium fluoride (CsF) can be employed.[12][18] Conversely, for difficult couplings, a stronger base like K₃PO₄ may improve yields without significant hydrolysis if reaction times are controlled.[12]
-
Deboronation: A common side reaction is the protodeboronation of the boronic acid (replacement of the -B(OH)₂ group with a hydrogen atom). This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using anhydrous conditions if necessary. Using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates can also circumvent this issue.[13]
-
Purification: The primary by-product is derived from the boronic acid. Filtering the crude reaction mixture through a small plug of celite can help remove residual palladium catalyst before concentrating the solution for chromatography.[16][19]
By carefully considering these parameters, this protocol can be adapted and optimized to efficiently synthesize a wide range of biaryl compounds derived from this compound, facilitating advances in medicinal chemistry and materials science.
References
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki reaction. (n.d.). In Wikipedia.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Suzuki reaction: easy mechanism, application. (2022, August 13). Chemistry Notes.
- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. (n.d.). ElectronicsAndBooks.
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13).
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002).
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers.
- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Hydrophilic Suzuki-coupling product workup? (2023, November 14). Reddit.
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6).
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020, December 23). ACS Sustainable Chemistry & Engineering.
- The effect of various bases on the Suzuki coupling reaction. (n.d.).
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. (n.d.).
- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. (n.d.). PMC.
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (n.d.). Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube.
- A Comparative Analysis of the Reactivity of Methyl 4-iodobenzoate and Methyl 2- iodobenzoate in Palladium-Catalyzed Cross- Coupling Reactions. (n.d.). Benchchem.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006, April 4). Baxendale Group.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki cross-coupling reaction. (2020, February 14). YouTube.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. byjus.com [byjus.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols: The Heck Reaction of Methyl 4-Iodo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Carbon-Carbon Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals, a distinction recognized with the 2010 Nobel Prize in Chemistry.[1][3]
This guide focuses on a specific, yet highly versatile substrate: Methyl 4-Iodo-3-methylbenzoate . This aryl iodide is a valuable building block in medicinal chemistry and materials science.[4] Its structure, featuring an electron-withdrawing ester group and an electron-donating methyl group, presents a unique electronic profile that influences its reactivity in the Heck reaction. The presence of the iodine atom makes it particularly reactive towards oxidative addition, the rate-determining step for many aryl halides.[5] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and optimization strategies for employing this compound in Heck coupling reactions.
The Catalytic Cycle: A Mechanistic Deep Dive
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding this cycle is paramount for rational troubleshooting and optimization.
Diagram: The Heck Reaction Catalytic Cycle
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
-
Catalyst Pre-activation & Oxidative Addition: The reaction initiates with an active Pd(0) species, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[1][6] The Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound.[5] This is typically the rate-determining step, and the reactivity order for halides is I > Br > Cl.[5]
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene.[5][7] Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn-carbopalladation step, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][5] With electron-deficient alkenes like acrylates, the aryl group adds almost exclusively to the β-carbon.[5]
-
syn-β-Hydride Elimination: For the catalytic cycle to proceed, the palladium must be eliminated from the organic product. This occurs through a syn-β-hydride elimination, where a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is transferred to the metal.[5] This step is stereospecific and forms the substituted alkene product, typically with an (E)-configuration due to thermodynamic stability.[5]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of the hydrido-palladium(II) species (H-Pd-X) in the presence of a base.[5][7] The base, such as triethylamine or potassium carbonate, neutralizes the generated hydrohalic acid (HI) and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][5][6]
Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a reliable method for the synthesis of (E)-methyl 3-methyl-4-(3-(butoxycarbonyl)allyl)benzoate.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 5471-81-8 | 276.07 | 1.00 g | 3.62 | 1.0 |
| n-Butyl Acrylate | 141-32-2 | 128.17 | 0.56 g (0.63 mL) | 4.35 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 41 mg | 0.18 | 0.05 |
| Tri-o-tolylphosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 110 mg | 0.36 | 0.10 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 0.55 g (0.76 mL) | 5.43 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15 mL | - | - |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: General workflow for the Heck coupling experiment.
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g), Palladium(II) Acetate (41 mg), and Tri-o-tolylphosphine (110 mg).
-
Rationale: Using an oven-dried flask under an inert atmosphere prevents moisture from interfering with the catalytic activity.
-
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for maintaining its activity throughout the reaction.[8]
-
-
Solvent and Reagent Addition: Using a syringe, add degassed N,N-Dimethylformamide (DMF, 15 mL). Stir the mixture for 10 minutes until the solids dissolve. Subsequently, add n-Butyl Acrylate (0.63 mL) and Triethylamine (0.76 mL) via syringe.
-
Rationale: DMF is a common polar aprotic solvent for Heck reactions, effectively dissolving both organic substrates and inorganic salts.[9] Degassing the solvent removes dissolved oxygen.
-
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C.
-
Rationale: Heating is required to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle. The optimal temperature may vary and should be determined empirically.[10]
-
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Rationale: The aqueous washes remove the DMF solvent and triethylammonium iodide salt.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Optimization and Key Parameters
Achieving high yields and selectivity in the Heck reaction often requires careful optimization of several parameters.[10][11][12]
| Parameter | Typical Range | Rationale & Key Considerations |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/C | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ.[1][6] Catalyst loading is typically 0.1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, BINAP, NHCs | Ligands stabilize the Pd(0) center, preventing precipitation of palladium black.[5] Bulky, electron-rich phosphines can improve rates for less reactive halides.[8] For aryl iodides, the reaction can sometimes proceed without a ligand.[7][13] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic base like Et₃N or an inorganic base like K₂CO₃ is required to regenerate the Pd(0) catalyst.[1][5] Typically 1.2-2.0 equivalents are used. |
| Solvent | DMF, NMP, DMAc, Acetonitrile, Toluene | Highly polar aprotic solvents like DMF, NMP, and DMAc are most common as they facilitate the reaction.[9][14] |
| Temperature | 60-140 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst decomposition. Optimization is key.[10] |
| Additives | TBAB, Ag(I) salts | Tetrabutylammonium bromide (TBAB) can facilitate reactions with aryl chlorides and in some cases, improve yields.[12][15] Silver or Thallium salts can act as halide scavengers.[7] |
Troubleshooting Common Issues
-
Low Conversion: Increase temperature, reaction time, or catalyst loading. Ensure the system is strictly anaerobic and anhydrous. The choice of ligand can be critical; a more electron-rich, bulky phosphine may be required.
-
Catalyst Decomposition (black precipitate): This indicates the formation of inactive palladium black. The ligand-to-palladium ratio may be too low, or the temperature may be too high. Using more robust ligands like N-heterocyclic carbenes (NHCs) can sometimes prevent this.[8]
-
Formation of Side Products: Isomerization of the product alkene can occur if the β-hydride elimination is reversible.[7] The presence of a base generally promotes the desired reductive elimination.[7] Double arylation of the alkene can occur, which can be controlled by adjusting the stoichiometry of the reactants.[16]
Conclusion
The Heck reaction of this compound is a powerful and reliable method for synthesizing substituted cinnamate derivatives and other valuable intermediates. By understanding the underlying mechanism and systematically optimizing key reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively harness this reaction for applications in drug discovery and materials science. This guide serves as a comprehensive starting point for developing robust and efficient protocols tailored to specific synthetic targets.
References
- Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
- MDPI. (n.d.).
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Wipf Group, University of Pittsburgh. (2007, January 30). Basic Principles - Heck Reactions. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2016, October). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. [Link]
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. [Link]
- Serve Content. (2010, June 28). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]
- ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. [Link]
- ResearchGate. (n.d.). (PDF)
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development. [Link]
- SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. [Link]
- YouTube. (2015, October 25). Heck reaction. [Link]
- ResearchGate. (n.d.). Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases. [Link]
- RSC Publishing. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2013, August 5). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
- NIH National Center for Biotechnology Information. (n.d.). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
- Semantic Scholar. (n.d.). New palladium carbene catalysts for the Heck reaction of aryl chlorides in ionic liquids. [Link]
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- LookChem. (n.d.).
- RSC Publishing. (2024, February 21). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
- Master Organic Chemistry. (2016, March 10).
- NIH National Center for Biotechnology Information. (2024, July 10).
- ChemRxiv. (n.d.).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocol for performing the Sonogashira coupling reaction with aryl iodides. As a foundational tool in modern synthetic organic chemistry, the Sonogashira coupling offers a powerful method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, yielding substituted alkynes. This document is structured to provide not only a step-by-step procedure but also the underlying scientific principles and practical insights to ensure successful execution and troubleshooting.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper co-catalyst to link a terminal alkyne with an aryl or vinyl halide. Developed by Kenkichi Sonogashira, it has become an indispensable tool in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups. The high reactivity of aryl iodides makes them excellent substrates for this transformation, often leading to high yields and clean conversions.
The fundamental transformation is as follows:
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Sonogashira coupling is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through a dual catalytic cycle involving both palladium and copper.
A widely accepted mechanism for the Sonogashira coupling reaction involves a palladium catalytic cycle and a copper co-catalytic cycle. The process begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide species. Transmetalation of the acetylide group from copper to the palladium(II) complex results in a diorganopalladium(II) intermediate. Finally, reductive elimination of the final product, an aryl alkyne, regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
Sonogashira Coupling Catalytic Cycle
Caption: Dual catalytic cycle of the Sonogashira coupling reaction.
Key Reagents and Their Roles
The success of a Sonogashira coupling reaction is highly dependent on the judicious choice of reagents. Aryl iodides are particularly effective substrates due to the high reactivity of the carbon-iodine bond, which facilitates the rate-determining oxidative addition step.[1][2] This often allows the reaction to proceed under mild conditions, including at room temperature.[3][4]
| Reagent Class | Examples | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | The active catalyst is the Pd(0) species. Pd(II) pre-catalysts are reduced in situ. Catalyst loading is typically 0.5-5 mol%.[2][4] |
| Copper (I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Deprotonates the terminal alkyne and neutralizes the HI byproduct. Amine bases can also serve as the solvent.[1][2] |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich ligands can be beneficial for less reactive substrates.[4] |
| Solvent | THF, DMF, Toluene, or neat amine base | Must be anhydrous and deoxygenated to prevent catalyst decomposition and alkyne homocoupling.[5] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne. It is advisable to optimize the conditions for each specific substrate combination.
Materials and Equipment
-
Reactants: Aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol)
-
Catalysts: PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%)
-
Base: Triethylamine (TEA, 5 mL)
-
Solvent: Anhydrous tetrahydrofuran (THF, 10 mL)
-
Glassware: Schlenk flask or round-bottom flask with a condenser, magnetic stir bar
-
Inert atmosphere: Nitrogen or Argon gas line
-
Standard laboratory equipment: Syringes, needles, heating mantle, TLC plates, work-up and purification supplies.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture until the solids are dissolved.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure disubstituted alkyne.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use a fresh batch of catalyst- Purify starting materials- Ensure proper degassing of solvents and use of a robust inert atmosphere[6] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Use high-purity, anhydrous solvents- Consider a more stable ligand or pre-catalyst[6] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High copper catalyst loading | - Rigorously exclude oxygen from the reaction- Reduce the amount of CuI or consider a copper-free protocol[7] |
| Reaction Stalls | - Deactivation of the catalyst- Low reactivity of the substrate | - Add a fresh portion of the catalyst- Gently heat the reaction mixture (e.g., to 40-60 °C)[8] |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Copper (I) Iodide: CuI is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Amines: Triethylamine and diisopropylamine are corrosive and have strong odors. Handle them in a fume hood.
-
Exothermic Reactions: While Sonogashira couplings are generally not highly exothermic, there have been reports of unexpected exotherms, particularly on a larger scale.[9] It is always prudent to monitor the reaction temperature, especially during the initial stages.
References
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[Link]
- Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl 4-Iodo-3-methylbenzoate
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for constructing these bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists.[1]
This application note provides a detailed protocol and technical guide for the Buchwald-Hartwig amination of Methyl 4-Iodo-3-methylbenzoate, a valuable building block in the synthesis of complex organic molecules.[2] We will explore the rationale behind the selection of reagents and conditions, offer a step-by-step experimental procedure, and provide guidance for troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-aryl benzoates.
Mechanism and Rationale
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. Aryl iodides are highly reactive substrates for this step.[1][6][7]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium amide intermediate.[4][8]
-
Reductive Elimination: The desired N-aryl product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
The efficiency of this cycle is critically dependent on the choice of the phosphine ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[1][9][10]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buch-wald-Hartwig amination.
Experimental Design and Component Selection
The success of the reaction hinges on the careful selection of each component.
-
Substrate (Aryl Halide): this compound is an excellent substrate. The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[6][7] The methyl and ester functionalities are generally well-tolerated.
-
Amine: This protocol uses morpholine as a representative secondary cyclic amine. The methodology is broadly applicable to a wide range of primary and secondary amines, although reaction conditions may require optimization for less nucleophilic or sterically hindered amines.[11]
-
Catalyst System:
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that is readily converted to the active catalytic species in solution.[12] Palladium(II) precursors like Pd(OAc)₂ can also be used.[8]
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich biaryl monophosphine ligand. Such ligands are highly effective as they promote the formation of the catalytically active monoligated palladium species, which accelerates both oxidative addition and the critical reductive elimination step, leading to higher yields and preventing side reactions.[1][9][10]
-
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in these reactions.[13][14] Its role is to deprotonate the amine (or the amine-palladium complex), increasing its nucleophilicity and facilitating the formation of the key palladium-amide intermediate.[4][8]
-
Solvent: Toluene is a standard solvent for Buchwald-Hartwig reactions. It is crucial to use an anhydrous and degassed solvent to prevent catalyst deactivation and unwanted side reactions.[13][15]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₉H₉IO₂ | 276.07 | 1.00 g | 3.62 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 0.38 mL | 4.35 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 33.2 mg | 0.036 | 0.01 (1 mol%) |
| XPhos | C₃₉H₅₉P | 574.86 | 41.6 mg | 0.072 | 0.02 (2 mol%) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 489 mg | 5.07 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 18 mL | - | - |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pd₂(dba)₃ and XPhos are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is corrosive and moisture-sensitive.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.62 mmol), Sodium tert-butoxide (489 mg, 5.07 mmol), Pd₂(dba)₃ (33.2 mg, 0.036 mmol), and XPhos (41.6 mg, 0.072 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times. Maintain a positive pressure of argon for the remainder of the setup.
-
Using a syringe, add anhydrous, degassed toluene (18 mL).
-
Add morpholine (0.38 mL, 4.35 mmol) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product, Methyl 4-(morpholino)-3-methylbenzoate.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen/moisture.[16] 2. Impure reagents or solvent. 3. Insufficient temperature or reaction time. 4. Base is not strong enough or has degraded. | 1. Ensure all glassware is oven-dried. Use a Schlenk line or glovebox. Degas solvent thoroughly. 2. Use freshly purchased or purified reagents and anhydrous grade solvent. 3. Increase temperature (e.g., to 110 °C) or extend reaction time. 4. Use a fresh bottle of NaOtBu; handle it quickly to minimize air exposure. |
| Formation of Side Products | 1. Hydrodehalogenation: Reductive removal of the iodide. 2. Homocoupling: Formation of biaryl species.[17] | 1. This can be caused by moisture or competing β-hydride elimination pathways. Ensure anhydrous conditions. Ligand choice is critical to favor reductive elimination over side reactions.[1] 2. This is often an issue at higher temperatures or with less efficient catalyst systems. Consider a different ligand or slightly lower temperature. |
| Difficulty in Purification | 1. Residual palladium catalyst. 2. Phosphine oxide byproducts. | 1. Filter the crude product solution through a pad of Celite® before concentration. 2. Phosphine oxides can sometimes co-elute with the product. Careful optimization of the chromatography solvent system is required.[12] |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl compounds. This application note provides a reliable and well-rationalized protocol for the coupling of this compound with morpholine using a modern palladium-XPhos catalyst system. By understanding the roles of the individual components and adhering to rigorous anhydrous and anaerobic techniques, researchers can successfully apply this methodology to access a wide range of valuable molecules for drug discovery and materials science.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Reddit. (2018).
- NIH National Library of Medicine. (2019). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- ResearchGate. (2020). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- Organic Chemistry Division.
- ACS Publications. (2022).
- Wikipedia.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Wordpress. (2022).
- LookChem.
- ACS Publications. (1998).
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
- ResearchGate. (2010).
- NIH National Library of Medicine. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. [Link]
- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
- YouTube. (2021). Buchwald-Hartwig Coupling. [Link]
- Chem-Space. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
- ResearchGate. (2019).
- chemeurope.com. Buchwald-Hartwig reaction. [Link]
- ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- ChemBeq.
- SpringerLink. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
- Royal Society of Chemistry. (2011).
- ResearchGate. (2012). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Chemistry Stack Exchange. (2021).
- NIH National Library of Medicine.
- ResearchGate. (2020).
- Wiley Online Library. (2017).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Palladium-Catalyzed Synthesis of Biphenyl Derivatives Utilizing Methyl 4-Iodo-3-methylbenzoate
Abstract
Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] This application note provides a comprehensive guide for the synthesis of substituted biphenyls using Methyl 4-Iodo-3-methylbenzoate as a key starting material. We focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[3][4] This document details the underlying mechanistic principles, provides a rigorously developed experimental protocol, and offers expert insights into reagent selection and reaction optimization, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Biphenyls and the Suzuki-Miyaura Reaction
Substituted biphenyls are privileged structures in drug discovery, appearing in blockbuster drugs such as the angiotensin II receptor blockers (e.g., Valsartan, Telmisartan). Their unique three-dimensional conformation allows them to interact with biological targets with high specificity. The Suzuki-Miyaura reaction, awarded the Nobel Prize in Chemistry in 2010, stands as one of the most powerful methods for constructing these biaryl systems.[3][5] Its advantages include mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[4][6]
This compound is an excellent substrate for this transformation. The aryl iodide bond is highly reactive towards palladium catalysts, ensuring efficient oxidative addition, which is often the rate-determining step in the catalytic cycle.[7][8] The methyl and methyl ester substituents allow for further functionalization, making it a versatile building block for creating diverse chemical libraries.
The Core Principle: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square-planar Pd(II) complex.[3][9]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on the presence of a base.[3][10] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then facilitates the ligand exchange on the palladium complex.[6][11][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Reagents and Rationale for Selection
The success of the synthesis hinges on the judicious selection of each component.
| Component | Recommended Reagent(s) | Role & Rationale |
| Aryl Halide | This compound | The C-I bond is the most reactive among aryl halides (I > Br > Cl), facilitating rapid oxidative addition and often allowing for milder reaction conditions. |
| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. | The coupling partner. A wide variety are commercially available, allowing for diverse biphenyl synthesis. Less prone to protodeboronation than some alternatives.[3] |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic, reliable Pd(0) source. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ and is excellent for a broad range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for transmetalation. K₂CO₃ is a cost-effective and broadly effective choice. Cs₂CO₃ is more soluble and basic, often improving yields for challenging couplings. K₃PO₄ is a strong, non-nucleophilic base useful for sensitive substrates. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (e.g., 4:1 v/v) | A biphasic system is common. The organic solvent (Dioxane, Toluene, THF) solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[5][13] |
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 4'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylate as a representative example.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Materials and Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.76 g, 10.0 mmol, 1.0 eq), 4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 eq), Potassium Carbonate (4.15 g, 30.0 mmol, 3.0 eq), and Pd(PPh₃)₄ (347 mg, 0.30 mmol, 0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Using a syringe, add 40 mL of anhydrous 1,4-Dioxane followed by 10 mL of deionized water. The mixture should be a suspension.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours until the starting aryl iodide is consumed (typically 4-8 hours).
-
Reaction Quench and Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with 50 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product will likely contain residual starting materials, catalyst, and byproducts. Purification by column chromatography is essential.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel slurry in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.[14][15]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biphenyl derivative as a solid or oil.
-
Expected Results and Characterization:
The protocol should yield the desired biphenyl product in good to excellent yields (typically 75-95%). The identity and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, often using a C18 or a specialized biphenyl column for enhanced selectivity.[16][17]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low temperature. | Use a fresh batch of catalyst. Ensure the base is anhydrous and use a stronger base if needed (e.g., Cs₂CO₃). Increase reaction temperature to 100 °C. |
| Protodeboronation | Presence of excess water or acid; Prolonged reaction time. | Use anhydrous solvents. Ensure the reaction is not run for an unnecessarily long time after completion. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and maintain a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Close Rf values of product and impurities. | Optimize the eluent system for column chromatography; try a different stationary phase or purification technique (e.g., recrystallization). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biphenyl derivatives from this compound. By carefully selecting the catalyst, base, and solvent system, and by following a meticulous experimental protocol, researchers can access a wide range of complex biaryl structures with high efficiency. This application note provides a solid foundation for scientists engaged in synthetic chemistry and drug development to leverage this powerful transformation in their research endeavors.
References
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Cid, J., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Asiri, A. M., & Khan, S. A. (2011). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society. [Link]
- ResearchGate. (2015). Synthesis of Biphenyls. [Link]
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
- Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
- Wikipedia contributors. (2023). Methyl 4-iodobenzoate. Wikipedia, The Free Encyclopedia. [Link]
- Vechambre, C., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Semiotic. (n.d.).
- Ghavami, M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
- ResearchGate. (n.d.). Synthesis of biphenyl with different aryl halides under optimal conditions. [Link]
- Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Kumar, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
- Yin, L., & Liebscher, J. (2007).
- ResearchGate. (n.d.). Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. [Link]
- Arentsen, K., et al. (2004). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Tetrahedron Letters. [Link]
- Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
- Toxic Docs. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Chromatography Today. (2016). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
- ResearchGate. (n.d.).
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Methyl 4-Iodo-3-methylbenzoate: A Key Intermediate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of Methyl 4-Iodo-3-methylbenzoate, a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into its chemical characteristics, provide detailed and validated protocols for its synthesis, and explore its application in constructing molecular scaffolds for targeted therapies, particularly in the realm of kinase inhibitors. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Iodinated Intermediates
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Aryl iodides, such as this compound, serve as exceptionally versatile building blocks due to the unique reactivity of the carbon-iodine bond. This bond is readily activated by transition metal catalysts, most notably palladium, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are the cornerstones of contemporary medicinal chemistry, allowing for the modular assembly of intricate molecular frameworks from simpler precursors.
This compound, with its strategically placed iodo, methyl, and methyl ester functionalities, offers medicinal chemists a trifecta of synthetic handles. The iodo group provides a reactive site for cross-coupling, the methyl group can influence steric and electronic properties, and the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a crucial point for pharmacophore elaboration. This inherent versatility makes it a sought-after intermediate in the synthesis of targeted therapies, including a variety of kinase inhibitors.
Physicochemical & Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling, proper storage, and effective use in chemical reactions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5471-81-8 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Appearance | Yellow to red to light brown solid | [2] |
| Melting Point | 59-63°C | [2][3] |
| Boiling Point | 299°C at 760 mmHg | [3] |
| Density | ~1.7 g/cm³ | [3] |
| Solubility | Slightly soluble in methanol. | [4] |
Safety & Handling:
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3]
-
Hazard Statements: Causes skin and serious eye irritation.[1] May be toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[5]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Store in a cool, dry, well-ventilated place.[5] Keep container tightly closed.
-
In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] For skin contact, wash off with soap and plenty of water.[2] If inhaled, move to fresh air.[5] If swallowed, seek immediate medical attention.[5]
-
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step process: the iodination of 3-methylbenzoic acid followed by Fischer esterification.
Step 1: Synthesis of 4-Iodo-3-methylbenzoic Acid
The regioselective iodination of 3-methylbenzoic acid is a critical first step. A common and effective method involves the diazotization of an aminobenzoic acid precursor, followed by a Sandmeyer-type reaction with potassium iodide.
Protocol: Iodination via Diazotization
-
Starting Material: 4-Amino-3-methylbenzoic acid.
-
Diazotization:
-
Suspend 4-amino-3-methylbenzoic acid in a mixture of water and concentrated sulfuric acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Isolation:
-
The crude 4-Iodo-3-methylbenzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.[6]
-
Step 2: Fischer Esterification
With the iodinated carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired methyl ester.[7]
Protocol: Fischer Esterification
-
Reaction Setup:
-
In a round-bottom flask, dissolve the synthesized 4-Iodo-3-methylbenzoic acid in an excess of methanol. The excess methanol serves as both the solvent and a reactant, driving the equilibrium towards the product side.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).[7]
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity intermediate.
-
Application in Pharmaceutical Synthesis: The Suzuki-Miyaura Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous APIs. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of its application.[8] This reaction is instrumental in constructing the biaryl scaffolds found in many kinase inhibitors.[9]
While a specific commercialized API synthesized directly from this compound is not prominently documented in publicly available literature, its isomeric counterpart, Methyl 3-Iodo-4-methylbenzoate, is a known intermediate in the synthesis of the tyrosine kinase inhibitor Ponatinib. This strongly supports the utility of this compound in similar synthetic strategies for kinase inhibitors such as those targeting Discoidin Domain Receptor 1 (DDR1).[10][11]
Representative Protocol: Suzuki-Miyaura Coupling for a Biaryl Kinase Inhibitor Scaffold
This protocol details a representative Suzuki-Miyaura coupling of this compound with a heteroarylboronic acid, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl or Heteroarylboronic Acid (e.g., Pyridine-3-boronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate or Sodium Carbonate)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dimethoxyethane (DME) and water)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium(0) catalyst is oxygen-sensitive.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude biaryl product by column chromatography on silica gel.
-
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[8]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Palladium(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Palladium(0) catalyst.
Conclusion
This compound stands as a testament to the power of well-designed intermediates in modern pharmaceutical development. Its strategic functionalization allows for its seamless integration into robust and scalable synthetic routes towards high-value therapeutic agents. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery of novel medicines.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, this compound.
- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13614033, Methyl 3-iodo-4-methylbenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
- Yoshimori, A., Asawa, Y., Kawasaki, E., Tasaka, T., Matsuda, S., Sekikawa, T., ... & Kanai, C. (2021). Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models. ChemMedChem, 16(6), 955-958.
- University of the Fraser Valley. (n.d.). Preparation of Methyl Benzoate.
- PubMed. (2021). Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models.
- MDPI. (2020). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 25(21), 5178.
- ResearchGate. (n.d.). Synthesized compounds evaluated as DDR1 inhibitors.
- Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14093-14137.
- MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 4983.
- PMC. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation.
- PubMed Central. (n.d.). Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy.
- ResearchGate. (2013). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Retrieved from [Link] trifluoromethanesulfonyloxycoumarin
- PubMed. (1989). Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds.
Sources
- 1. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-Iodo-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Large-Scale Synthesis Protocol: Methyl 4-Iodo-3-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of Methyl 4-Iodo-3-methylbenzoate, a key intermediate in the development of complex pharmaceuticals and bioactive molecules.[1] The protocol herein is designed for scalability, reliability, and high purity, grounded in established chemical principles. We will delve into the strategic choices behind the synthetic route, provide step-by-step instructions, and detail the necessary safety and analytical validation measures.
Strategic Importance & Synthetic Rationale
This compound (CAS: 5471-81-8) is a valuable building block in medicinal chemistry.[2][3] The presence of an iodine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental to constructing complex molecular architectures.[1] The specific substitution pattern of this molecule makes it a desirable precursor for targeted therapeutic agents.
The chosen synthetic pathway is a robust, four-step process commencing from commercially available 3-methylbenzoic acid. This route is selected for its high regioselectivity and reliance on well-understood, scalable reactions. The core of this strategy is the Sandmeyer reaction, a classic and dependable method for introducing a halide onto an aromatic ring via a diazonium salt intermediate.[4]
Overall Synthetic Workflow
The synthesis is logically structured to build the molecule sequentially, ensuring high conversion and simplifying purification at each stage.
Caption: Four-step synthesis of this compound.
Detailed Synthesis Protocols
Step 1: Nitration of 3-Methylbenzoic Acid
Principle: Electrophilic aromatic substitution is employed to install a nitro group para to the methyl group. The methyl group is an ortho-, para-director, and while the carboxylic acid is a meta-director, the activating effect of the methyl group and steric hindrance at the ortho positions favor nitration at the C4 position.
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Moles |
| 3-Methylbenzoic Acid | 136.15 | 136.15 g | 1.00 |
| Sulfuric Acid (98%) | 98.08 | 300 mL | ~5.5 |
| Nitric Acid (70%) | 63.01 | 75 mL | ~1.2 |
Protocol:
-
Setup: Equip a 1 L, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Dissolution: Charge the flask with concentrated sulfuric acid (300 mL). Cool the acid to 0-5 °C with stirring.
-
Substrate Addition: Slowly add 3-methylbenzoic acid (136.15 g) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Nitration: Add concentrated nitric acid (75 mL) dropwise via the dropping funnel over 1.5-2 hours. Meticulously maintain the internal temperature between 0 °C and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid (3-Methyl-4-nitrobenzoic acid) in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: 85-92%
-
Step 2: Fischer Esterification
Principle: The carboxylic acid is converted to its corresponding methyl ester via acid-catalyzed esterification with methanol.[5] Methanol serves as both the reagent and the solvent, and a strong acid catalyst drives the equilibrium towards the product.
| Reagent | Molar Mass ( g/mol ) | Quantity (0.85 mol scale) | Moles |
| 3-Methyl-4-nitrobenzoic Acid | 181.15 | 154.0 g | 0.85 |
| Methanol (Anhydrous) | 32.04 | 800 mL | - |
| Sulfuric Acid (98%) | 98.08 | 15 mL | ~0.27 |
Protocol:
-
Setup: In a 2 L round-bottomed flask equipped with a reflux condenser, combine 3-methyl-4-nitrobenzoic acid (154.0 g) and methanol (800 mL).
-
Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (15 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove approximately 70% of the methanol using a rotary evaporator.
-
Workup: Pour the concentrated mixture into 1.5 L of ice-cold water. The ester will precipitate.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is slightly alkaline (pH 7.5-8.0) to neutralize the excess acid.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum. The product, Methyl 3-methyl-4-nitrobenzoate, is typically of sufficient purity for the next step.
-
Expected Yield: 90-95%
-
Step 3: Reduction of the Nitro Group
Principle: The nitro group is selectively reduced to an amine using catalytic hydrogenation. This method is highly efficient and clean, producing water as the only byproduct.[6]
| Reagent | Molar Mass ( g/mol ) | Quantity (0.80 mol scale) | Moles |
| Methyl 3-methyl-4-nitrobenzoate | 195.16 | 156.1 g | 0.80 |
| Methanol | 32.04 | 1.5 L | - |
| Palladium on Carbon (10% Pd/C) | - | 7.5 g | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Protocol:
-
Setup: Charge a suitable hydrogenation vessel (e.g., Parr hydrogenator) with Methyl 3-methyl-4-nitrobenzoate (156.1 g) and methanol (1.5 L).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (7.5 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic; cooling may be required to maintain a temperature below 40 °C. Hydrogen uptake should cease within 4-8 hours.
-
Filtration: Once the reaction is complete, carefully vent the vessel and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (2 x 100 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield Methyl 4-amino-3-methylbenzoate as a solid.[6]
-
Expected Yield: 95-99%
-
Step 4: Sandmeyer Iodination
Principle: This reaction proceeds via a two-stage, one-pot process. First, the aromatic amine is converted to a diazonium salt at low temperatures using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] Second, the diazonium group is displaced by iodide from potassium iodide. This iodination step of the Sandmeyer-type reaction does not require a copper catalyst.[8]
Mechanism: Diazotization and Iodide Displacement
Caption: Key stages of the Sandmeyer reaction for iodination.
| Reagent | Molar Mass ( g/mol ) | Quantity (0.75 mol scale) | Moles |
| Methyl 4-amino-3-methylbenzoate | 165.19 | 123.9 g | 0.75 |
| Hydrochloric Acid (37%) | 36.46 | 300 mL | ~3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 57.0 g | 0.825 |
| Potassium Iodide (KI) | 166.00 | 149.4 g | 0.90 |
| Water | 18.02 | 1 L + 150 mL + 200 mL | - |
Protocol:
-
Amine Solution: In a 2 L beaker, suspend Methyl 4-amino-3-methylbenzoate (123.9 g) in a mixture of water (1 L) and concentrated hydrochloric acid (300 mL). Stir and cool the resulting slurry to 0-5 °C in an ice/salt bath.
-
Diazotization: Dissolve sodium nitrite (57.0 g) in water (150 mL). Add this solution dropwise to the cold amine slurry over ~1 hour, keeping the temperature strictly below 5 °C. A clear diazonium salt solution should form. Stir for an additional 15 minutes after addition is complete.
-
Iodide Addition: In a separate flask, dissolve potassium iodide (149.4 g) in water (200 mL). Slowly add this KI solution to the cold diazonium salt solution.
-
Decomposition: A vigorous evolution of nitrogen gas will occur, and a dark solid will precipitate.[7] After the initial reaction subsides, remove the ice bath and allow the mixture to warm to room temperature, then heat gently to 40-50 °C for 30 minutes to ensure complete decomposition.
-
Workup: Cool the mixture. Add a solution of sodium thiosulfate (~10 g in 100 mL water) to quench any excess iodine (the dark color should fade).
-
Isolation & Purification: Filter the crude solid product. Recrystallize from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
-
Expected Yield: 70-80%
-
Melting Point: 59-62 °C[1]
-
Product Validation & Quality Control
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the aromatic protons, methyl ester protons, and the aromatic methyl group with appropriate splitting and integration. |
| ¹³C NMR | Structural Confirmation | Signals for all 9 unique carbon atoms, including the C-I bearing carbon at a characteristic chemical shift. |
| Mass Spec (MS) | Molecular Weight | Detection of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the formula C₉H₉IO₂ (MW: 276.07).[1] |
| Melting Point | Purity Assessment | A sharp melting point in the range of 59-62 °C indicates high purity.[1] |
| GC/HPLC | Purity Analysis | A single major peak indicating ≥98% purity. |
Safety & Handling
-
Nitration: Nitric and sulfuric acid are highly corrosive. The nitration reaction is highly exothermic and can run away if cooling is not adequate. Perform in a well-ventilated fume hood and wear appropriate PPE (gloves, lab coat, safety glasses, face shield).
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt. Always keep it in a cold aqueous solution and use it immediately.
-
Sandmeyer Reaction: The decomposition of the diazonium salt can be vigorous with rapid gas evolution. Ensure the reaction vessel is large enough and perform the addition of potassium iodide slowly and with caution.
-
General: Handle all organic solvents and reagents in a well-ventilated area. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- ChemBK. (2024-04-09). Methyl 3-amino-4-methyl benzoate.
- Scribd. (n.d.). 2 Iodobenzoic Acid.
- Khan, I., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Methyl 4-iodobenzoate.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 6. Methyl 4-amino-3-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4-Iodo-3-methylbenzoate
<
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] Methyl 4-iodo-3-methylbenzoate is a valuable and versatile building block in these transformations. The presence of an iodine atom, a highly reactive leaving group in palladium-catalyzed reactions, and an electron-withdrawing ester group, makes this substrate particularly well-suited for a variety of cross-coupling reactions.[2][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for three of the most powerful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural details but also the underlying mechanistic principles and expert insights to ensure successful and reproducible outcomes.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[4][5] Its mild reaction conditions and the low toxicity of the boron reagents have established it as a preferred method for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[1][6]
A. Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step, often rate-determining, forms a Pd(II) intermediate.[5]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The base is crucial for activating the boronic acid, facilitating this exchange.[5][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Table 1: Reagents and Typical Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Setting | Role/Comment |
| This compound | 1.0 equiv | Aryl halide substrate |
| Arylboronic Acid | 1.1 - 1.5 equiv | Coupling partner |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand (if needed) | 1-10 mol% | e.g., SPhos, XPhos for challenging substrates |
| Base | 2.0 - 3.0 equiv | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Anhydrous | e.g., Toluene/EtOH/H₂O, Dioxane/H₂O |
| Temperature | 80 - 110 °C | Optimization may be required |
| Reaction Time | 2 - 24 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[1]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[4]
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[11][12] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules, where the arylamine moiety is a common structural feature.[11]
A. Mechanistic Overview
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle.[11]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) species.[13][14]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the arylamine product, which regenerates the active Pd(0) catalyst.[11][14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
B. Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Table 2: Reagents and Typical Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Setting | Role/Comment |
| This compound | 1.0 equiv | Aryl halide substrate |
| Amine | 1.1 - 1.5 equiv | Primary or secondary amine |
| Palladium Precatalyst | 1-5 mol% | e.g., Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | 2-10 mol% | e.g., Xantphos, BrettPhos |
| Base | 1.2 - 2.0 equiv | e.g., NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous | e.g., Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | Optimization may be required |
| Reaction Time | 4 - 24 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add this compound and the anhydrous solvent.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature. Monitor the reaction's progress by TLC or LC-MS.[15]
-
Workup: Once the reaction is complete, cool to room temperature and partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
III. Sonogashira Coupling: Synthesizing Arylalkynes
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[18]
A. Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles.[17][19]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.[19]
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[19]
-
-
Transmetalation and Reductive Elimination:
Caption: The dual catalytic cycle of the Sonogashira reaction.
B. Experimental Protocol
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Table 3: Reagents and Typical Conditions for Sonogashira Coupling
| Reagent/Parameter | Quantity/Setting | Role/Comment |
| This compound | 1.0 equiv | Aryl halide substrate |
| Terminal Alkyne | 1.1 - 1.5 equiv | Coupling partner |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | 1-10 mol% | e.g., CuI |
| Base | 2.0 - 3.0 equiv | e.g., Et₃N, i-Pr₂NH |
| Solvent | Anhydrous | e.g., THF, DMF |
| Temperature | Room Temp. - 80 °C | Optimization may be required |
| Reaction Time | 2 - 24 h | Monitor by TLC or GC/MS |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, the copper(I) co-catalyst, and a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous solvent and the base, and stir the mixture. Then, add the terminal alkyne dropwise.[19]
-
Reaction Execution: Stir the reaction at the specified temperature and monitor its progress by TLC or GC/MS.[19]
-
Workup: Once the reaction is complete, cool to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove solids. Wash the organic phase with aqueous ammonium chloride and then with brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[19]
IV. Troubleshooting and Expert Insights
Table 4: Common Issues and Solutions in Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst under an inert atmosphere. Use a freshly opened bottle or a glovebox. |
| Poor substrate solubility | Try a different solvent system or add a co-solvent to improve solubility.[20] | |
| Ineffective base | The choice of base is critical. For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be needed. For Buchwald-Hartwig, NaOtBu is often effective. | |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki) | Ensure the reaction is thoroughly degassed to remove oxygen.[7] |
| Protodeboronation (Suzuki) | Use fresh boronic acid or consider using more stable boronate esters.[21] | |
| Glaser coupling (Sonogashira) | A copper-free Sonogashira protocol may be necessary to avoid alkyne homocoupling.[18][22] | |
| Difficulty with Product Isolation | Emulsion during workup | Add more brine or a different organic solvent to break the emulsion. |
| Co-elution during chromatography | Try a different solvent gradient or a different stationary phase for chromatography. |
Expert Insights:
-
Ligand Selection: The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields, especially with less reactive substrates.[23][24][25]
-
Aryl Iodide Reactivity: Aryl iodides are generally the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[2][21] This high reactivity often allows for milder reaction conditions.
-
Base Sensitivity: The ester group in this compound can be sensitive to strongly basic conditions, potentially leading to hydrolysis. If this is a concern, using a milder base like K₂CO₃ or KF may be beneficial, although this might require longer reaction times or higher temperatures.[9][20]
V. Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile and powerful platform for the synthesis of a diverse range of complex organic molecules. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to construct valuable C-C and C-N bonds. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of these transformative reactions in academic and industrial research.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
- Wang, Y., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
- Sonogashira coupling. (n.d.).
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(5), 337-350. [Link]
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276-2284. [Link]
- Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Gemo, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Cross-coupling reaction - Wikipedia. (n.d.).
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6).
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-23). [Link]
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025, November 12).
- Kashani, S. K., & Jessiman, J. E. (2019).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Colchicine-Derived Nitrate Esters
Abstract
This technical guide provides a comprehensive overview of the strategic design and chemical synthesis of colchicine-derived nitrate esters. Colchicine, a potent microtubule-disrupting agent, has a long history in medicine for treating conditions like gout and Familial Mediterranean Fever (FMF), with growing interest in its anticancer and cardiovascular applications.[1][2] However, its clinical utility is hampered by a narrow therapeutic index and significant systemic toxicity.[1] This guide details a medicinal chemistry approach to mitigate these limitations by creating hybrid molecules that couple the colchicine scaffold with a nitric oxide (NO)-donating nitrate ester moiety. The rationale posits that such a modification may reduce toxicity while preserving or enhancing therapeutic efficacy. We provide detailed, field-tested protocols for the regioselective demethylation of colchicine to its key intermediate, colchiceine, followed by a modern, efficient O-nitration protocol.
Part 1: Scientific Rationale & Design Strategy
The Dual-Edged Sword: Colchicine's Pharmacological Profile
Colchicine exerts its potent anti-inflammatory and antimitotic effects primarily by binding to tubulin, which prevents the polymerization of microtubules.[3] This disruption of the cellular cytoskeleton interferes with critical processes such as mitotic spindle formation, leading to cell cycle arrest, and inflammatory cell chemotaxis.[3] Its ability to inhibit the NLRP3 inflammasome, a key component of the innate immune response, further underpins its efficacy in inflammatory diseases.[3]
Despite its effectiveness, the same mechanism that makes colchicine a powerful therapeutic also contributes to its dose-limiting toxicities, including severe gastrointestinal distress, myelosuppression, and in cases of overdose, multi-organ failure.[1] The goal of derivatization is therefore to uncouple the therapeutic effects from the systemic toxicity.
The Nitric Oxide Donor Strategy
Nitric oxide (NO) is a critical signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immunomodulation. The development of NO-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs) established a powerful precedent: attaching an NO-donating moiety (like a nitrate ester) to a parent drug can significantly reduce its gastrointestinal toxicity.
The central hypothesis for creating colchicine-nitrate ester hybrids is twofold:
-
Mitigate Toxicity: The slow release of NO may exert cytoprotective effects in healthy tissues, particularly the GI tract, widening the therapeutic window of the parent molecule.
-
Enhance Efficacy: NO itself has anti-proliferative and anti-inflammatory properties that could work synergistically with the colchicine scaffold, potentially leading to improved outcomes in cancer or cardiovascular disease applications.
The Synthetic Blueprint: From Colchicine to Nitrate Ester
The most chemically accessible position for modification on the colchicine C-ring is the C10-methoxy group. A two-step semi-synthesis is the most direct route:
-
Regioselective Demethylation: The C10-methyl ether is cleaved to reveal a free hydroxyl group. This precursor, O¹⁰-demethylcolchicine, is commonly known as colchiceine .[3][4] This step is critical as it provides the necessary chemical handle for the subsequent esterification.
-
O-Nitration: The hydroxyl group of colchiceine is converted into a nitrate ester (-ONO₂) functional group. Modern synthetic methods allow this transformation to occur under mild conditions, which is crucial for preserving the complex tricyclic structure of the colchicine core.
This strategic approach allows for precise chemical modification to explore the structure-activity relationship (SAR) of these novel compounds.[1]
Part 2: Synthetic Chemistry & Methodologies
Step 1: Synthesis of the Colchiceine Intermediate
The conversion of colchicine to colchiceine is a standard procedure involving acid-catalyzed hydrolysis of the C10-methyl ether.[3][5] While various acidic conditions can be employed, refluxing in hydrochloric acid is a robust and well-documented method.[6] This reaction selectively targets the C10-methoxy group due to the electronic nature of the tropolone ring.
Step 2: O-Nitration of Colchiceine
The direct nitration of alcohols can be a hazardous and low-yielding process if traditional methods (e.g., fuming nitric acid) are used, especially with sensitive substrates. A superior and safer method involves the in-situ generation of a potent electrophilic nitrating agent, nitronium triflate (NO₂OTf), from a stable nitrate salt and trifluoromethanesulfonic (triflic) anhydride.[7]
Mechanism Insight: Triflic anhydride [(CF₃SO₂)₂O] is a powerful electrophile that activates the nitrate salt (e.g., tetramethylammonium nitrate). This generates the highly reactive nitronium triflate, which readily reacts with the hydroxyl group of colchiceine to form the desired nitrate ester. The reaction is performed at very low temperatures (e.g., -70 °C) to control its high reactivity and minimize potential side reactions.
The overall synthetic workflow is depicted below.
Experimental Workflow Diagram
Caption: Synthetic pathway from colchicine to its nitrate ester derivative.
Part 3: Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of O¹⁰-Demethylcolchicine (Colchiceine)
-
Materials:
-
Colchicine (1.0 g, 2.50 mmol)
-
2M Hydrochloric Acid (HCl) (25 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add colchicine (1.0 g) and 2M HCl (25 mL).
-
Heat the mixture to reflux and maintain for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure colchiceine as a pale yellow solid.
-
Protocol 2: Synthesis of Colchiceine Nitrate Ester
-
Materials:
-
Colchiceine (100 mg, 0.26 mmol)
-
Tetramethylammonium nitrate ((CH₃)₄NNO₃) (43 mg, 0.31 mmol, 1.2 eq)
-
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) (52 µL, 0.31 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) (15 mL)
-
Deionized Water
-
-
Procedure:
-
In a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve colchiceine (100 mg) and tetramethylammonium nitrate (43 mg) in anhydrous DCM (10 mL).
-
Cool the flask to -70 °C using a dry ice/acetone bath.
-
In a separate dry vial, prepare a solution of triflic anhydride (52 µL) in anhydrous DCM (5 mL).
-
Add the triflic anhydride solution dropwise to the stirred colchiceine solution at -70 °C over 15 minutes. A slight color change may be observed.
-
Stir the reaction mixture at -70 °C for 2 hours.
-
Allow the reaction to warm slowly to room temperature over a period of 2-3 hours.
-
Quench the reaction by carefully adding 15 mL of deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography on silica gel to yield the final colchiceine nitrate ester.
-
Part 4: Data & Expected Results
The successful synthesis of the target compound should be confirmed by standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.
| Parameter | Expected Observation |
| FT-IR | Appearance of strong characteristic peaks for the nitrate ester group (O-NO₂) around 1630-1650 cm⁻¹ (asymmetric stretch) and 1270-1285 cm⁻¹ (symmetric stretch). Disappearance of the broad O-H stretch from the colchiceine precursor. |
| ¹H NMR | Shift changes in protons near the C10 position compared to the colchiceine spectrum. |
| Mass Spec (ESI) | Detection of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the nitrate ester product. |
| Yield | Moderate to good (typically 40-70% after purification). |
Example Biological Activity Data
The ultimate goal of synthesizing these derivatives is to improve the therapeutic index. The table below shows example antiproliferative activities of colchicine and some of its C10-modified derivatives against a human cancer cell line, demonstrating how structural modifications can influence potency.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Colchicine | SKOV-3 (Ovarian Cancer) | 37 | [8] |
| 10-Methylthiocolchicine | SKOV-3 (Ovarian Cancer) | 8 | [8] |
| 10-Ethylthiocolchicine | SKOV-3 (Ovarian Cancer) | 47 | [8] |
| Colchicine | BRL 3A (Normal Rat Liver) | 0.48 µg/mL (~1200 nM) | [9] |
Note: The IC₅₀ values are highly dependent on the specific derivative, cell line, and assay conditions. The data shown is for illustrative purposes.
Conclusion
The synthesis of colchicine-derived nitrate esters represents a promising strategy in medicinal chemistry to address the inherent toxicity of a potent natural product. By leveraging a reliable two-step semi-synthetic route involving O-demethylation followed by a modern, mild nitration protocol, researchers can efficiently generate novel compounds for biological evaluation. This approach provides a robust platform for developing safer and potentially more effective colchicine-based therapeutics for a range of diseases.
References
- Chen, Z., Zhang, H., Lu, W., & Li, C. (2017). Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 8(11), 7859–7864.
- Unger, M., Staniek, H., & Schimassek, H. (1975). Metabolic transformation of colchicine, III. Inhibition of phosphatases by the metabolite O10-demethylcolchicine (colchiceine) and their reactivation by divalent cations. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 356(6), 855–860.
- ResearchGate. (n.d.). Synthesis of colchicine derivatives (2–8). Reagents and conditions.
- ResearchGate. (n.d.). Enantioselective synthesis of (−)-colchicine and (+).
- Leong, S. L., et al. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 185, 111788.
- ResearchGate. (n.d.). Antiproliferative activity (IC 50 ) [nM] of colchicine (1) and its derivatives (2-18) compared with that of standard anticancer drugs doxorubicin and cisplatin and the calculated values of the resistance index (RI) of tested compounds.
- Al-Obeidi, F. A., et al. (2023). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry, 11, 1215858.
- Schimassek, H., Staehelin, M., & Unger, M. (1975). Metabolic transformation of colchicine, IV[3]. On the interaction of colchicine and colchiceine with sulfhydryl compounds. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 356(6), 861–866.
- Krajczy, I., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 9037.
- Google Patents. (n.d.). CN102627576B - Preparation method for colchicine.
- Pospieszna-Markiewicz, M., & Leśniak, W. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1180.
- Boyland, E., & Mawson, E. H. (1938). The conversion of colchicine into colchiceine. The Biochemical journal, 32(7), 1204–1206.
- Li, Y., et al. (2023). Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine. Food Chemistry, 401, 134151.
- ResearchGate. (n.d.). IC50 values of the extracts of the Colchicum samples and colchicine.
- ResearchGate. (n.d.). Synthesis of nitrate ester by reacting polyol with nitric acid. R=aliphatic chain.
- Shackelford, S. A., et al. (2003). Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride, including selected microwave examples. The Journal of Organic Chemistry, 68(2), 267–275.
- Ignarro, L. J., et al. (2008). Design and synthesis of nitrate esters of aromatic heterocyclic compounds as pharmacological preconditioning agents. Journal of Medicinal Chemistry, 51(8), 2469–2477.
- ResearchGate. (n.d.). Page 271, Table 5. The correct structure of product 37b should be Page 274. The last sentence before the Experimental Section sh.
- Megges, R., et al. (1997). The nitration of canrenone with acetic anhydride/nitric acid. Steroids, 62(12), 762–766.
Sources
- 1. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic transformation of colchicine, III. Inhibition of phosphatases by the metabolite O10-demethylcolchicine (colchiceine) and their reactivation by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The conversion of colchicine into colchiceine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride, including selected microwave examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Custom Synthesis Applications of Methyl 4-Iodo-3-methylbenzoate
In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecular architectures. Methyl 4-Iodo-3-methylbenzoate, a readily available and highly reactive building block, has emerged as a cornerstone for the synthesis of a diverse array of valuable compounds, particularly in the realms of medicinal chemistry and materials science. Its utility is primarily anchored in the reactivity of the carbon-iodine bond, which serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the custom synthesis applications of this compound, complete with detailed protocols and mechanistic insights.
Core Reactivity and Strategic Advantages
This compound (CAS No. 5471-81-8) is a crystalline solid with a molecular weight of 276.07 g/mol .[1] The presence of an electron-withdrawing methyl ester group and a moderately electron-donating methyl group on the benzene ring influences the reactivity of the C-I bond, making it an excellent substrate for a variety of cross-coupling reactions.[2] The iodine substituent is a superior leaving group compared to bromine or chlorine, often enabling reactions to proceed under milder conditions with lower catalyst loadings.[2]
This unique combination of structural features makes this compound an ideal starting material for the synthesis of substituted biaryls, arylalkynes, and arylamines, which are prevalent motifs in many biologically active molecules, including potent enzyme inhibitors.[2][3]
Key Applications in Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the way carbon-carbon and carbon-nitrogen bonds are formed, offering unparalleled efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, a critical step in the synthesis of numerous pharmaceuticals and advanced materials.[4] this compound readily participates in this reaction with a wide range of aryl and heteroaryl boronic acids or their esters.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize Methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]
| Parameter | Typical Condition |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | 80 - 110 °C |
| Typical Yield | 80 - 95% |
Causality Behind Choices: The use of a palladium catalyst is essential for the catalytic cycle.[4] The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. The base is crucial for the transmetalation step, activating the boronic acid.[5] A mixed aqueous-organic solvent system is often used to dissolve both the organic reactants and the inorganic base.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.[8]
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize Methyl 3-methyl-4-(phenylethynyl)benzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk tube or sealed reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS). Reaction times are typically 1-6 hours.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove the copper catalyst), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.[9]
| Parameter | Typical Condition |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, DIPEA, Piperidine |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 85 - 98% |
Causality Behind Choices: The palladium catalyst facilitates the main catalytic cycle, while the copper(I) co-catalyst is involved in a parallel cycle to form the reactive copper acetylide intermediate.[7] The amine base acts as both a base to deprotonate the alkyne and as a solvent.
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[10] This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds and is widely used in the synthesis of natural products and pharmaceuticals.[11]
Detailed Protocol: Heck Reaction of this compound with Methyl Acrylate
Objective: To synthesize Methyl (E)-3-(4-(methoxycarbonyl)-2-methylphenyl)acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Sealed reaction vessel
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent, triethylamine, and methyl acrylate.
-
Reaction: Heat the sealed vessel to 80-120 °C with stirring. The progress of the reaction is monitored by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[12]
| Parameter | Typical Condition |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, DMAc |
| Temperature | 80 - 140 °C |
| Typical Yield | 70 - 90% |
Causality Behind Choices: The palladium catalyst is essential for the oxidative addition and subsequent migratory insertion steps. The phosphine ligand influences the stability and activity of the catalyst. The base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.[3]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize Methyl 3-methyl-4-morpholinobenzoate.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos or other biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube or glovebox
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube, add the palladium precatalyst, the ligand, and sodium tert-butoxide.
-
Reagent Addition: Add this compound and the anhydrous solvent.
-
Amine Addition: Add morpholine to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine.
-
Purification: The organic phase is dried, concentrated, and the product is purified by column chromatography.[3]
| Parameter | Typical Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, BrettPhos, BINAP |
| Base | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
| Typical Yield | 75 - 95% |
Causality Behind Choices: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the amine and form the active palladium-amido complex.
Case Study: A Plausible Synthetic Route to a PARP Inhibitor Core
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, with several approved drugs like Olaparib, Niraparib, and Talazoparib.[4][6] Many of these inhibitors feature a phthalazinone core. While a direct synthesis of a marketed PARP inhibitor starting from this compound is not prominently documented, a plausible synthetic route to a key phthalazinone intermediate can be devised, showcasing the utility of this versatile building block.
Target: A 4-substituted-phthalazin-1(2H)-one, a common core in PARP inhibitors.[3]
Plausible Synthetic Pathway:
Caption: A plausible synthetic workflow to a PARP inhibitor core from this compound.
Step 1: Sonogashira Coupling
This compound would first undergo a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. This would introduce the alkyne functionality at the 4-position.
Step 2: Deprotection and Cyclization
The trimethylsilyl protecting group would be removed under mild basic conditions. The resulting terminal alkyne can then be cyclized with hydrazine hydrate in a condensation reaction to form the phthalazinone ring system. The ester group on the aromatic ring would participate in this cyclization. Further functionalization of the phthalazinone core would lead to the final PARP inhibitor.
This hypothetical pathway demonstrates how the initial C-C bond formation facilitated by the iodo-substituent on this compound is a critical first step in building the complex heterocyclic scaffold of a bioactive molecule.
Conclusion
This compound is a highly valuable and versatile building block in custom organic synthesis. Its predictable reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, provides a reliable platform for the construction of complex organic molecules. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this synthon in their synthetic endeavors, accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2019). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
- Wikipedia. (2023). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Odyssee-Chemie. (n.d.). This compound: Chemical Properties & Synthesis Applications.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- PubChem. (n.d.). This compound.
Sources
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]
- 10. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Derivatization of Methyl 4-Iodo-3-methylbenzoate
An In-Depth Guide to the Synthetic
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Methyl 4-Iodo-3-methylbenzoate
This compound (CAS No: 5471-81-8) is a pivotal aromatic building block in modern synthetic organic chemistry.[1] Its structure, featuring a reactive carbon-iodine (C-I) bond ortho to a methyl group and para to a methyl ester, presents a versatile platform for constructing complex molecular architectures. The high reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, makes this compound an invaluable intermediate for the synthesis of polysubstituted aromatic systems.[2] These systems are foundational scaffolds in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced functional materials.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of key derivatization strategies, supported by detailed, field-proven protocols and an analysis of the chemical principles governing these transformations.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 5471-81-8 |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methyl ester group can enhance the rate of the oxidative addition step, which is often rate-determining in the catalytic cycle.[2][3] The C-I bond is significantly weaker than corresponding C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope.[2]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers, making it indispensable for the synthesis of biphenyl derivatives.[3][4][5] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Its high functional group tolerance and generally mild conditions are ideal for complex molecule synthesis.[3]
General scheme of the Suzuki-Miyaura coupling reaction.
This protocol provides a robust starting point for coupling this compound with various aryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6][7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2 mol%).[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene, ethanol, and water) via syringe.[6]
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the target biphenyl derivative.[6][8]
The catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating arylalkynes.[9] This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[10] The resulting alkynyl derivatives are versatile intermediates, useful in the synthesis of heterocycles, polymers, and natural products.[9]
Materials:
-
This compound
-
Terminal Alkyne (1.1 - 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 1 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0 equiv.)
-
Anhydrous Solvent (e.g., THF or DMF)
-
Schlenk flask
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and Copper(I) iodide (1 mol%).[6]
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 equiv.) via syringe.[6]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed without heating.[9] Monitor progress by TLC.
-
Workup: Once complete, filter the mixture through a pad of celite, washing with THF.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkynyl derivative.[6]
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective pre-catalyst for Sonogashira couplings.[11] |
| Co-catalyst | CuI | Activates the alkyne for transmetalation to the palladium center.[10] |
| Base | Et₃N / DIPA | Acts as both the base and often as a solvent; deprotonates the alkyne.[10] |
| Solvent | THF / DMF | Anhydrous conditions are typically required to prevent side reactions.[10] |
| Temperature | Room Temp. | Aryl iodides are highly reactive, often not requiring heat.[9] |
Heck Reaction: Vinylation of the Aromatic Core
The Mizoroki-Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[12] This reaction is a powerful tool for vinylation. It typically requires a palladium catalyst, a base, and often a phosphine ligand.[12][13] The reaction generally exhibits high trans selectivity in the product.[13]
Materials:
-
This compound
-
Alkene (e.g., Styrene or Methyl Acrylate, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Phosphine Ligand (e.g., P(o-tolyl)₃, 2 mol%)
-
Base (e.g., Et₃N, 1.5 equiv.)
-
Anhydrous Solvent (e.g., DMF or NMP)
-
Sealed reaction tube
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), Palladium(II) acetate (1 mol%), and Tri(o-tolyl)phosphine (2 mol%).[6]
-
Inert Atmosphere: Flush the tube with an inert gas.
-
Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 equiv.) via syringe.[6]
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C with stirring. Monitor the reaction by TLC or GC-MS.[6][14]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.[6]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Experimental workflow for the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[15][16] This reaction has largely replaced harsher classical methods for synthesizing arylamines.[16][17] The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the reductive elimination step.[15]
Materials:
-
This compound
-
Amine (Primary or Secondary, 1.2 equiv.)
-
Palladium Source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk tube
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction Execution: Seal the tube and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the N-aryl product.[15]
| Parameter | Selection | Rationale |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Common, effective Pd(0) or Pd(II) sources that initiate the catalytic cycle.[15] |
| Ligand | Xantphos, BINAP | Bulky, electron-rich ligands are critical for promoting reductive elimination.[15][16] |
| Base | NaOt-Bu, K₃PO₄ | A strong base is required to deprotonate the amine, forming the active nucleophile.[16] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst. |
Conclusion
This compound is a supremely versatile and reactive intermediate. Its strategic derivatization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provides robust and efficient pathways to a vast array of complex organic molecules. The protocols and principles outlined in this guide demonstrate the causality behind experimental choices, empowering researchers to rationally design synthetic routes for applications in drug discovery and materials science. The selection of the appropriate catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity, enabling the successful construction of target compounds.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231757, this compound. PubChem.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13614033, Methyl 3-iodo-4-methylbenzoate. PubChem.
- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. (2021). PMC.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2010). ScienceDirect.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. (2012). Journal of the Korean Chemical Society.
- Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. SpectraBase.
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses.
- Methyl 4-bromobenzoate (3c)1. The Royal Society of Chemistry.
- Methyl 4-iodobenzoate. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amination. Wikipedia.
- Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
- Sonogashira Coupling. Chemistry LibreTexts.
- Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. ResearchGate.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate.
- Heck reaction. Wikipedia.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC - NIH.
- Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. LinkedIn.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles. PMC - NIH.
- Synthesis of alkynyl purine derivatives 3 and 4. ResearchGate.
- Heck Reaction. Organic Chemistry Portal.
- Methyl 4-methylbenzoate. ResearchGate.
- Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate.
- Screening catalytic conditions in Heck coupling between... ResearchGate.
Sources
- 1. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Reaction of Methyl 4-Iodo-3-methylbenzoate with boronic acids
Application Note & Protocol Guide
Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 4-Iodo-3-methylbenzoate with Boronic Acids for the Synthesis of Biaryl Carboxylic Acid Derivatives.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the stability of its organoboron reagents.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of substituted biaryl methyl esters via the palladium-catalyzed reaction of this compound with various boronic acids. Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous commercialized pharmaceuticals and natural products.[3][4][5][6][7][8] This document delves into the mechanistic underpinnings of the catalytic cycle, offers field-proven experimental protocols, and presents a framework for reaction optimization and troubleshooting, tailored for professionals engaged in pharmaceutical research and fine chemical synthesis.
Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9] The reaction mechanism is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this cycle is critical for rational selection of reagents and conditions.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides, which are highly reactive electrophiles.[9] This step forms a square-planar Pd(II) intermediate.
-
Transmetalation: This is the crucial carbon-carbon bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species.[2][12][13] This boronate then displaces the halide on the Pd(II) complex. The choice of base and solvent can significantly influence the rate and efficiency of this step.[12]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, expelling the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design: Reagents and Rationale
The success of the coupling reaction is highly dependent on the judicious selection of four key components: the catalyst, ligand, base, and solvent system.
| Component | Selection & Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ are common choices. Pd(PPh₃)₄ is a Pd(0) source that can enter the catalytic cycle directly. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9] For challenging couplings, advanced precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer superior activity.[2][14] |
| Ligand | For simple systems, triphenylphosphine (PPh₃) is often sufficient. However, bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination, increasing overall catalytic efficiency, especially for less reactive coupling partners.[1][15][16] |
| Base | An inorganic base is essential for activating the boronic acid.[12] Potassium Carbonate (K₂CO₃) is a cost-effective and generally effective choice. Potassium Phosphate (K₃PO₄) is a stronger base that can be beneficial for less reactive boronic acids or to mitigate side reactions like protodeboronation.[12][14] |
| Solvent System | A mixture of an organic solvent and water is typical. 1,4-Dioxane/Water or Toluene/Water are common systems that facilitate the dissolution of both the organic substrates and the inorganic base.[9][14] The water component is crucial for dissolving the base and facilitating the formation of the active boronate species.[11] |
Core Protocol: Synthesis of Methyl 4-phenyl-3-methylbenzoate
This protocol provides a reliable method for the coupling of this compound with phenylboronic acid. It serves as a robust starting point that can be adapted for other boronic acids.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv, 2-5 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 276 mg), Phenylboronic Acid (e.g., 1.2 mmol, 146 mg), and K₂CO₃ (e.g., 2.0 mmol, 276 mg).
-
Solvent Addition: Add the solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst. This degassing step is critical for reproducibility.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 mmol, 35 mg).
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3]
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[3]
Reaction Scope and Optimization
The described protocol is versatile and can be applied to a wide range of boronic acids. However, adjustments may be necessary to achieve optimal yields depending on the electronic and steric properties of the coupling partner.
Caption: General scheme for the Suzuki-Miyaura coupling.
Table of Representative Couplings:
| Boronic Acid (R-B(OH)₂) | R Group | Typical Conditions | Expected Outcome | Notes |
| Phenylboronic acid | Phenyl | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | High Yield (>90%) | Standard, reliable coupling. |
| 4-Methoxyphenylboronic acid | Electron-Rich Aryl | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | Excellent Yield | Electron-donating groups generally react well. |
| 4-Trifluoromethylphenylboronic acid | Electron-Poor Aryl | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | Good to High Yield | May require a more active catalyst system and stronger base for efficient transmetalation. |
| 2-Thiopheneboronic acid | Heteroaryl | Pd₂(dba)₃/XPhos, K₃PO₄, Dioxane/H₂O, 100°C | Good Yield | Heteroaryl boronic acids can be prone to decomposition; a highly active catalyst and careful temperature control are beneficial.[17][18] |
| 2-Pyridylboronic acid | N-Heteroaryl | Pd₂(dba)₃/tBu₃P, KF, Dioxane, 100°C | Moderate to Good Yield | 2-pyridyl boronates can be challenging due to catalyst inhibition and protodeboronation. Specific conditions are often required.[19] |
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing. | Use a fresh bottle of catalyst or a more robust precatalyst. Ensure the reaction mixture is thoroughly purged with inert gas before adding the catalyst. |
| Protodeboronation | The boronic acid is hydrolyzed back to the parent arene before it can transmetalate. This is common with sensitive boronic acids or prolonged reaction times.[9][14] | Use a stronger, less nucleophilic base like K₃PO₄. Use anhydrous conditions if possible. Alternatively, use a more stable boronic ester (e.g., pinacol ester).[9] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture. | Rigorously degas all solvents (including water) and the reaction setup. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst.[9] |
| Dehalogenation of Aryl Iodide | Side reaction where the iodide is replaced by hydrogen. | This can occur under certain conditions with specific bases or solvents.[9] Screening alternative bases (e.g., Cs₂CO₃) or solvents may mitigate this. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Always use fresh, inhibitor-stabilized solvent and handle it within a fume hood.
-
Bases: Inorganic bases like K₂CO₃ and K₃PO₄ are corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Handle compressed gas cylinders according to safety regulations.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Andrews, I. P., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- American Chemical Society. (1999).
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- de Vries, A. H. M., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ResearchGate. (2018).
- MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
- National Institutes of Health. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
- ResearchGate. (2018).
- National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Fiveable. Biaryl Synthesis Definition. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (2022).
- Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]
- ResearchGate. Examples of drugs containing a biaryl moiety. [Link]
- Google Patents. (1999). Process for preparing biaryl compounds.
- ResearchGate.
- ResearchGate. Screening of different bases for Suzuki coupling. [Link]
- Thieme. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. [Link]
- CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]
- ResearchGate. (2014).
- National Institutes of Health. (2012).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 18. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Methyl 4-Iodo-3-methylbenzoate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using Methyl 4-Iodo-3-methylbenzoate as a substrate. This particular aryl iodide, while reactive, presents a combination of electronic deactivation (due to the ester group) and steric hindrance (from the ortho-methyl group) that can complicate the reaction.
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the common pitfalls and offer robust, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using this compound in a Suzuki coupling?
Low yields with this substrate typically stem from a few key issues:
-
Inefficient Oxidative Addition: The steric hindrance from the methyl group ortho to the iodine can slow down the initial, often rate-determining, oxidative addition step where the palladium catalyst inserts into the carbon-iodine bond.[1][2]
-
Protodeboronation of the Boronic Acid/Ester: This is a significant side reaction where the boronic acid or its ester is replaced by a hydrogen atom, effectively destroying one of the coupling partners.[3][4] This is particularly problematic with electron-deficient boronic acids.[5]
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid, consuming the reagent and reducing the yield of the desired product.[6][7] The presence of oxygen can exacerbate homocoupling.[7][8]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities, leading to the formation of inactive palladium black.[4] Phosphine ligands are also susceptible to oxidation.[9]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often requires careful optimization for challenging substrates.[2]
Q2: How does the steric hindrance from the ortho-methyl group specifically impact the reaction?
The methyl group adjacent to the iodine atom creates a sterically crowded environment around the reaction center. This steric bulk can hinder the approach of the palladium catalyst, making the initial oxidative addition step more difficult and slower.[2] To overcome this, it is often necessary to use bulky, electron-rich phosphine ligands which can promote this step.[2][10]
Q3: I'm seeing a lot of my boronic acid starting material being converted to the corresponding arene. What's happening and how can I stop it?
This is a classic case of protodeboronation, a common side reaction in Suzuki couplings.[3] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Here’s how to address it:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but strong bases can also promote protodeboronation.[9][11] Consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[9]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for this side reaction.[9] Employing anhydrous conditions can be beneficial.
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[12][13] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]
Troubleshooting Guide: Symptom-Based Problem Solving
This section provides a systematic approach to troubleshooting based on the specific outcomes of your reaction.
Problem 1: Starting material (this compound) is largely unreacted.
If you are recovering a significant amount of your aryl iodide, the issue likely lies in the initial stages of the catalytic cycle.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.
-
Inefficient Oxidative Addition: The steric hindrance of your substrate is preventing the palladium from inserting into the C-I bond.
| Ligand Class | Examples | Rationale |
| Dialkylbiaryl Phosphines | SPhos, XPhos, BrettPhos | Excellent for sterically hindered substrates.[2][16] |
| Trialkylphosphines | P(t-Bu)₃ | Highly electron-donating, promoting oxidative addition.[1] |
-
Low Reaction Temperature: While aryl iodides are generally reactive, this specific substrate may require more thermal energy.
Problem 2: Significant formation of a symmetrical biaryl derived from the boronic acid.
This indicates that homocoupling of the boronic acid is a major competing reaction pathway.
Potential Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[6][7][8]
-
Protocol: Rigorous exclusion of oxygen is critical.[7] Ensure your solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[14] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[18]
-
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced to the active Pd(0) by the homocoupling of two boronic acid molecules.[6]
-
Protocol: If using a Pd(II) source like Pd(OAc)₂, ensure that the phosphine ligand is added first to facilitate reduction to Pd(0) through an alternative pathway. Alternatively, using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, though it is less stable.
-
Visualizing the Suzuki Catalytic Cycle and Common Pitfalls
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where the common side reactions with this compound can occur.
Caption: The Suzuki catalytic cycle and competing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point that can be optimized.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a precatalyst like SPhos G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[2] If generating the catalyst in situ, add the phosphine ligand, followed by the palladium source. If using a precatalyst, add it directly.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent is observed.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]
Protocol 2: Rigorous Degassing of Reaction Solvents
Freeze-Pump-Thaw Method (for highest level of deoxygenation):
-
Place the solvent in a robust Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You may see gas bubbles evolve from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas.
Inert Gas Sparging Method (simpler, often sufficient):
-
Place the solvent in a Schlenk flask.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for 20-30 minutes with gentle stirring.[19]
-
Remove the needles and store the solvent under a positive pressure of inert gas.
Troubleshooting Decision Tree
This flowchart provides a logical workflow for diagnosing and resolving low yield issues.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.
References
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
- Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Littke, A. F.; Fu, G. C. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(49), 13662-13663. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). The Palladium-Catalyzed Suzuki–Miyaura Reaction: A Mechanistic Perspective. In Organometallics in Synthesis (pp. 1-128). Springer, Berlin, Heidelberg. [Link]
- Al-Zoubi, R. M.; Marion, O.; Hall, D. G. (2010). Direct and Waste-Free Protocol for the Suzuki-Miyaura Reaction of MIDA Boronates. Organic Letters, 12(1), 208-211. [Link]
- Billingsley, K. L.; Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
- Carrow, B. P.; Hartwig, J. F. (2011). A Practical Synthesis of (2-((Dicyclohexylphosphino)biphenyl)palladium(II) Acetate) (SPhos-Pd-G2) and Its Application in Suzuki-Miyaura Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 76(8), 2877-2882. [Link]
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
- Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. (2006). Mechanism of the Suzuki-Miyaura Reaction: A DFT Study on the Role of Oxygen. Organometallics, 25(21), 5134-5143. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of Methyl 4-Iodo-3-methylbenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during cross-coupling reactions with Methyl 4-Iodo-3-methylbenzoate. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of your desired product.
Understanding the Substrate: The Unique Challenges of this compound
This compound is a versatile building block, but its structure presents a unique combination of steric and electronic factors that can influence the outcome of cross-coupling reactions.
-
Steric Hindrance: The methyl group in the ortho position to the iodine atom creates steric bulk. This can hinder the approach of the palladium catalyst for oxidative addition and slow down subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][2][3]
-
Electronic Effects: The methyl ester group at the para position is electron-withdrawing, which can increase the rate of oxidative addition of the aryl iodide to the palladium(0) catalyst.[4][5] However, this group can also be susceptible to hydrolysis under certain basic conditions.
This interplay between sterics and electronics requires careful optimization of reaction parameters to favor the desired cross-coupling pathway and minimize side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Significant Formation of Homocoupling Byproducts
Q: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my starting material, this compound. What is causing this and how can I prevent it?
A: Homocoupling, the dimerization of your aryl halide to form a symmetrical biaryl, is a common side reaction in palladium-catalyzed cross-couplings.[6] This typically occurs when the transmetalation step with your coupling partner is slow, allowing for an alternative pathway where two molecules of the aryl halide react with each other. For a substrate like this compound, the steric hindrance from the ortho-methyl group can slow down the desired transmetalation, making homocoupling more competitive.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Slow Transmetalation | The steric hindrance of the ortho-methyl group can impede the transfer of the organometallic partner to the palladium center. | Select bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate both oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[1][7] |
| Inappropriate Base | The choice and strength of the base can influence the rate of transmetalation and the stability of the catalyst. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The optimal base will depend on the specific coupling partners and solvent system. |
| High Catalyst Loading or Temperature | Excessive catalyst concentration or high temperatures can sometimes favor side reactions. | Reduce the catalyst loading to the minimum effective amount (typically 1-3 mol%). Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity. |
| Oxygen in the Reaction Mixture | The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling of boronic acids in Suzuki reactions. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. |
Workflow for Minimizing Homocoupling:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 3. Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
Technical Support Center: Optimizing Palladium Catalysis for Methyl 4-Iodo-3-methylbenzoate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 4-Iodo-3-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction optimization, troubleshoot common issues, and enhance experimental outcomes. The format is structured as a series of questions and in-depth answers, reflecting the common challenges and inquiries encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your initial experimental design when working with this compound.
Question 1: Which palladium-catalyzed cross-coupling reaction is most suitable for my substrate, this compound?
Answer: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions due to the high reactivity of the Carbon-Iodine bond. The choice of reaction depends entirely on the type of bond you intend to form:
-
For C(sp²)–C(sp²) bond formation (biaryls): The Suzuki-Miyaura Coupling is the most common and robust choice. It involves coupling with an organoboron reagent (e.g., a boronic acid or ester) and is known for its mild conditions and high functional group tolerance.[1]
-
For C(sp²)–C(sp²) bond formation (alkenylation): The Mizoroki-Heck Reaction is ideal for coupling with an alkene. This reaction is a cornerstone for synthesizing substituted olefins like stilbenes.[2]
-
For C(sp²)–C(sp) bond formation (alkynylation): The Sonogashira Coupling is the premier method for coupling with a terminal alkyne. It typically requires a palladium catalyst and a copper(I) co-catalyst to form arylalkynes, which are valuable structures in medicinal chemistry and materials science.[3][4]
Your starting point should be to identify the desired structural motif in your target molecule and select the corresponding reaction.
Question 2: What are the best starting conditions (catalyst, ligand, base, solvent) for a Suzuki-Miyaura coupling with this substrate?
Answer: For an aryl iodide like this compound, the oxidative addition step is generally fast.[1] Therefore, a good starting point would be a well-established, versatile catalytic system.
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄ (0.5-2 mol%) or Pd(OAc)₂ (0.5-2 mol%) with an added ligand. | Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | PPh₃ (Triphenylphosphine) if using Pd(OAc)₂ (2-4 equivalents relative to Pd). | For a highly reactive aryl iodide, a simple, less electron-rich ligand like PPh₃ is often sufficient and cost-effective. However, be aware that with PPh₃, the turnover of the Pd(II)-I intermediate can be inefficient at lower temperatures (<60°C).[6][7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents). | Carbonates and phosphates are effective, moderately strong bases suitable for a wide range of boronic acids. They facilitate the formation of the reactive boronate species required for transmetalation. |
| Solvent | Toluene/H₂O (e.g., 4:1 v/v) or Dioxane/H₂O (4:1 v/v). | A mixture of an organic solvent and water is standard for Suzuki reactions. It helps to dissolve both the organic substrate and the inorganic base, creating the necessary biphasic environment for the reaction to proceed efficiently.[8] |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without causing significant thermal degradation of the reactants or catalyst. |
This set of conditions provides a robust baseline from which further optimization can be performed if necessary.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Problem: Low or No Reaction Conversion
Question 3: My reaction shows very little product formation, and I recover mostly starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that can stem from several factors related to the catalyst's activity and the reaction environment.
Causality Analysis: The catalytic cycle in palladium cross-coupling consists of three main steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[1][9] A failure in any of these steps will halt the cycle and lead to low conversion.
-
Inactive Catalyst: The most common culprit is an inactive or deactivated catalyst.
-
Is your Pd(0) species forming? If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can be inefficient if the conditions are not optimal.[5]
-
Has the catalyst been poisoned? Impurities in your reagents or solvent, particularly those containing sulfur or other coordinating groups, can irreversibly bind to the palladium center and poison the catalyst.[10]
-
Is your catalyst system appropriate for the temperature? As noted, using Pd/PPh₃ systems for aryl iodides at lower temperatures (e.g., 50 °C) can lead to poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, effectively stalling the reaction.[6]
-
-
Sub-optimal Reagents or Conditions:
-
Base Incompatibility: The chosen base may not be strong enough or soluble enough to perform its role effectively. In Suzuki reactions, the base is crucial for activating the boronic acid.[11]
-
Poor Reagent Quality: The boronic acid (for Suzuki) may have degraded to a boroxine or be of low purity. The quality of your solvent (especially ensuring it is properly degassed) is also critical.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesirable side reactions like the homocoupling of boronic acids.[1]
-
Troubleshooting Workflow:
Below is a logical workflow to diagnose the issue of low conversion.
Caption: Troubleshooting flowchart for low reaction conversion.
Problem: Formation of Side Products
Question 4: My reaction is producing significant side products, such as a homocoupled biaryl from my boronic acid (in a Suzuki reaction) or a dehalogenated product. Why is this happening?
Answer: Side product formation points to competing reaction pathways that are consuming your reagents or intermediates.
Causality Analysis:
-
Homocoupling (Suzuki Reaction): The formation of R-R from a boronic acid (R-B(OH)₂) is a common side reaction. It is often promoted by the presence of Pd(II) species and oxygen.[1] If your active Pd(0) catalyst is re-oxidized, it can catalyze this undesired pathway. Inadequate degassing is a frequent cause.
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom. This occurs when the organopalladium intermediate, [Ar-Pd(II)-L₂-I], reacts with a hydride source before it can undergo the desired coupling step.[1] Potential hydride sources include trace water, amine bases, or even certain solvents at high temperatures.
Solutions:
-
For Homocoupling:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction vessel are rigorously purged of oxygen before adding the palladium catalyst.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize the amount of initial Pd(II) present, although it can still be oxidized if oxygen is present.
-
Check Reagent Purity: Ensure your boronic acid is pure and has not extensively dehydrated to the corresponding boroxine, which can have different reactivity.
-
-
For Dehalogenation:
-
Select a Non-Hydride-Donating Base: If using an amine base (more common in Heck/Sonogashira), consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried, as water can sometimes serve as a proton source in the dehalogenation pathway.
-
Modify Ligands: Using more electron-rich and bulky ligands can accelerate the rate of reductive elimination, helping the desired coupling pathway outcompete the dehalogenation side reaction.
-
Problem: Catalyst Deactivation (Palladium Black)
Question 5: My reaction mixture turns black shortly after heating, and the reaction stalls. What is happening?
Answer: The formation of a black precipitate is a classic sign of catalyst deactivation via the aggregation of the Pd(0) species into bulk palladium metal, commonly known as "palladium black".[5] This aggregated form has very low catalytic activity.
Causality Analysis: The active catalyst is a soluble, ligand-stabilized monomeric Pd(0) complex. If the ligands dissociate from the metal center, the unstable, "naked" Pd(0) atoms will rapidly agglomerate and precipitate out of solution.[1][10]
Key Causes:
-
Insufficient Ligand: The ratio of ligand to palladium may be too low to maintain stabilization, especially at higher temperatures.
-
Inappropriate Ligand: The chosen ligand may not be sterically bulky or electron-donating enough to remain strongly bound to the palladium center throughout the catalytic cycle.
-
High Temperature: Excessive temperatures can increase the rate of ligand dissociation, leading to catalyst decomposition.
-
High Concentration: Very high reactant concentrations can sometimes promote aggregation.
Solutions:
-
Increase Ligand-to-Metal Ratio: Try increasing the equivalents of phosphine ligand relative to the palladium precursor (e.g., from 2:1 to 4:1 L:Pd).
-
Switch to a More Robust Ligand: Move from simple monodentate ligands like PPh₃ to bulkier, more strongly coordinating ligands.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature to see if catalyst stability improves. This may require a longer reaction time or a more active catalyst system.
-
Use a Pre-formed Catalyst: Employing a well-defined, stable Pd(0) or Pd(II) precatalyst that incorporates a robust ligand can often prevent these issues.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with a generic arylboronic acid.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Systematic Screening of Ligands
If your initial reaction provides a low yield, a systematic screening of ligands is the most logical next step. This is often performed in parallel on a small scale.
Objective: To identify the optimal phosphine ligand for the coupling reaction.
Methodology:
-
Setup: Prepare a series of identical reaction vials or tubes, each charged with this compound (e.g., 0.1 mmol), the boronic acid partner (0.12 mmol), and the chosen base (e.g., K₃PO₄, 0.25 mmol).
-
Catalyst Preparation: Prepare a stock solution of your palladium precatalyst (e.g., Pd₂(dba)₃). Prepare separate stock solutions for each ligand to be tested (e.g., PPh₃, P(tBu)₃, XPhos, DPPF).
-
Reaction Execution:
-
Add the solvent and the Pd precatalyst stock solution to each vial.
-
Add the specific ligand stock solution to its designated vial. The L:Pd ratio is a key variable; a 2:1 ratio is a good starting point for monodentate ligands.
-
Seal the vials, place them in a heating block, and run all reactions under identical temperature and time conditions.
-
-
Analysis: After the designated time, cool the reactions. Take a precise aliquot from each, add an internal standard, and analyze by GC-MS or LC-MS to determine the percent conversion or yield for each ligand.
Data Presentation:
The results should be tabulated for easy comparison.
| Entry | Ligand | L:Pd Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 2:1 | 90 | 12 | 45 |
| 2 | P(tBu)₃ | 2:1 | 90 | 12 | 88 |
| 3 | XPhos | 2:1 | 90 | 12 | 95 |
| 4 | DPPF | 1:1 | 90 | 12 | 78 |
This systematic approach allows for the rapid identification of a more effective ligand, which can then be used for larger-scale reactions.[13][14]
Section 4: Analytical Monitoring
Question 6: What are the best ways to monitor the progress of my reaction?
Answer: Effective reaction monitoring is crucial for optimization, allowing you to determine reaction endpoints and identify the formation of side products in real-time.
-
Thin-Layer Chromatography (TLC): The simplest and fastest method. It provides a qualitative assessment of the consumption of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent quantitative method for volatile and thermally stable compounds. It allows you to calculate percent conversion by observing the disappearance of the starting aryl iodide and can help identify side products by their mass spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally sensitive compounds. It is highly sensitive and provides accurate quantification when used with an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a reaction aliquot can provide a clear picture of the reaction mixture's composition, allowing for the calculation of the relative ratios of starting material, product, and any major side products.[15]
For routine optimization, GC-MS or LC-MS are generally the most powerful and efficient tools.[15]
References
- Casado, A. L., & Espinet, P. (1998). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
- Farrauto, R. J. (2001). Poisoning and deactivation of palladium catalysts.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- van der Heijden, H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- van der Heijden, H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Gorte, R. J., & Vohs, J. M. (n.d.). Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania ScholarlyCommons. [Link]
- Neufeldt, S. R., & Schoenebeck, F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9874–9880. [Link]
- Canevali, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Pérez-Lorenzo, M. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2145–2153. [Link]
- Nova, A. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Oslo. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Singh, R., & Singh, K. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Pérez-Lorenzo, M. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Process-Scale Synthesis of Pharmaceutically Active Ingredients. [Link]
- Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(12), 3183-3191. [Link]
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Shen, J., et al. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Frontiers in Chemistry, 8, 375. [Link]
- Williams, B. P., et al. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega, 8(24), 21543–21549. [Link]
- ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
- Wang, Y., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5003–5009. [Link]
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- ResearchGate. (n.d.). Screening of Ligands and Reaction Conditions.
- ResearchGate. (n.d.). Screening of various ligands for the C-P bond formation reaction.
- Bruneau, A., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 54(48), 14338-14365. [Link]
- Duckworth, A. C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Scott, J. S., & Fairlamb, I. J. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1647–1655. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Scott, J. S., & Fairlamb, I. J. S. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. [Link]
- Sharma, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22391. [Link]
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Li, J., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2981–2989. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for iodobenzene and methyl acrylate.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. scispace.com [scispace.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of Products from Methyl 4-Iodo-3-methylbenzoate Reactions
Welcome to the technical support center for researchers utilizing Methyl 4-Iodo-3-methylbenzoate (CAS 5471-81-8) in their synthetic workflows.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of reaction products. As a key building block in palladium-catalyzed cross-coupling reactions, its derivatives often require meticulous purification to isolate the desired compound from catalysts, starting materials, and byproducts.[3][4]
Frequently Asked Questions & Troubleshooting Guide
This section is designed to provide direct answers to specific issues you may encounter during the workup and purification stages of your experiments.
General Purification & Workup
Question 1: My reaction is complete. What is the first step in a standard aqueous workup?
Answer: Upon completion, the first step is to cool the reaction mixture to room temperature. The mixture should then be diluted with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5][6] This is followed by washing with water to remove water-soluble components like inorganic salts. A subsequent wash with brine (saturated aqueous NaCl solution) is recommended to break up any emulsions and further dry the organic layer.[6]
Question 2: I suspect my product, a methyl ester, has partially hydrolyzed to the carboxylic acid during the reaction or workup. How can I remove this acidic impurity?
Answer: Hydrolysis of the ester is a common issue, particularly if the reaction is run under basic conditions at high temperatures. To remove the resulting carboxylic acid, you should perform an extraction with a mild aqueous base. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) is highly effective.[7][8] The bicarbonate will react with the acidic impurity to form a water-soluble sodium carboxylate salt, which will partition into the aqueous layer. It is advisable to perform this wash multiple times and test the final organic layer by TLC to ensure complete removal of the acid.
Question 3: After solvent evaporation, my crude product is a dark-colored oil or solid. What is causing this, and how can I remove the color?
Answer: Dark coloration in crude products from cross-coupling reactions is almost always due to residual palladium catalyst, which decomposes to form palladium black. While much of this can be removed during filtration through a pad of Celite®, residual soluble palladium species may persist.[6]
To address this:
-
Filtration: Ensure you filter the cooled reaction mixture through a pad of Celite® or silica gel before concentrating the solvent. This removes a significant portion of the heterogeneous catalyst.[6]
-
Charcoal Treatment: If the product is stable, you can dissolve the crude material in a suitable solvent and stir with a small amount of activated charcoal for a short period. The charcoal will adsorb the colored impurities, and can then be removed by filtration through Celite®. Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.
-
Column Chromatography: This is the most definitive method. Palladium residues will typically remain at the baseline on a silica gel column.[9]
Technique-Specific Troubleshooting
Question 4: I am struggling to achieve good separation using column chromatography. My product is co-eluting with a byproduct. What can I do?
Answer: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:
-
Optimize the Eluent System: The polarity of your solvent system is the most critical factor. If your compounds are co-eluting, the polarity is likely too high. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexanes).[9] Running a gradient elution, where the polarity is gradually increased, can also significantly improve separation.[10]
-
Change Solvents: If adjusting polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try "dry loading." Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your column. This often results in sharper bands and better resolution.
Question 5: I am trying to purify my solid product by recrystallization, but it is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute or if the concentration of impurities is too high.
To encourage crystallization:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[7]
-
Slow Cooling: Rapid cooling is a common cause of oiling out. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.[10] Insulating the flask can slow the cooling process even further.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Reaction-Specific Purification FAQs
Question 6: For a Suzuki coupling reaction, how do I remove unreacted boronic acid and its homocoupled byproducts?
Answer: Boronic acids and their byproducts are common impurities in Suzuki-Miyaura reactions.[5][11]
-
Boronic Acid Removal: Most boronic acids are relatively polar and can often be removed with a basic wash. A wash with aqueous NaHCO₃ or a dilute NaOH solution can help, but be cautious with NaOH as it can promote ester hydrolysis. Alternatively, boronic acids can sometimes be removed by stirring the organic solution with a polyol (like sorbitol) and then performing an aqueous extraction, as the polyol complexes with the boronic acid to make it more water-soluble.
-
Homocoupling Byproducts: The homocoupled product (a biaryl derived from the boronic acid) is often non-polar. Its separation from the desired cross-coupled product almost always requires column chromatography.[6] Careful selection of the eluent system is key to achieving good separation.
Question 7: After a Sonogashira coupling, how do I effectively remove the copper (I) co-catalyst?
Answer: The copper(I) iodide (CuI) used as a co-catalyst in Sonogashira reactions can be problematic to remove.[12][13] A standard and effective method is to wash the diluted reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] The ammonia can complex with the copper ions, rendering them soluble in the aqueous phase. This wash should be performed during the initial workup before drying and concentrating the organic layer.
Question 8: In a Heck reaction product mixture, what are the most common impurities and the best purification strategy?
Answer: In a Heck reaction, the most common impurities are unreacted this compound, residual palladium catalyst, and sometimes isomers of the desired alkene product.[14][15]
-
Workup: The workup typically involves diluting the reaction mixture, filtering off the catalyst, and then performing aqueous extractions.[16]
-
Purification: Silica gel column chromatography is the most reliable method for separating the desired product from the starting material and any potential isomers.[16] The choice of base in the reaction is crucial; strong bases can lead to ester saponification, introducing an acidic impurity that would need to be removed with a bicarbonate wash.[17]
Quantitative Data Summary
The choice of purification strategy can significantly impact the final yield and purity of the product. The table below summarizes common strategies for products derived from key reactions of this compound.
| Reaction Type | Common Impurities | Recommended Workup | Primary Purification Method | Typical Purity |
| Suzuki-Miyaura Coupling | Palladium catalyst, unreacted boronic acid, homocoupled byproduct | Filter through Celite®, wash with water, brine, and optionally NaHCO₃.[6][8] | Flash Column Chromatography (Silica Gel)[6] | >95% |
| Heck Reaction | Palladium catalyst, unreacted alkene, starting iodide | Filter through Celite®, wash with water and brine.[16] | Flash Column Chromatography (Silica Gel)[16] | >95% |
| Sonogashira Coupling | Palladium catalyst, copper catalyst, homocoupled alkyne | Wash with sat. NH₄Cl (aq), water, and brine.[12] | Flash Column Chromatography (Silica Gel) or Recrystallization[18] | >97% |
Experimental Protocols
Protocol 1: General Purification via Flash Column Chromatography
This protocol describes a standard method for purifying a neutral organic compound from a reaction mixture.
-
Prepare the Column: Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like DCM). Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load as described in Question 4.
-
Elute the Column: Begin eluting with the solvent system, starting with a low polarity (e.g., 100% hexanes or 98:2 Hexanes:EtOAc). Gradually increase the polarity of the eluent according to the separation observed by TLC.[9]
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification of a Solid Product by Recrystallization
This protocol is ideal for obtaining high-purity crystalline material.
-
Solvent Selection: Choose a solvent in which your product is highly soluble when hot and poorly soluble when cold.[7] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]
-
Hot Filtration (if needed): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all residual solvent.
Visualizations
General Purification Workflow
The following diagram illustrates a typical decision-making workflow for purifying products from cross-coupling reactions involving this compound.
Caption: A decision-making workflow for product purification.
References
- Wikipedia.
- ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. [Link]
- ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
- Royal Society of Chemistry.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- CDC Stacks.
- Organic Chemistry Portal. Heck Reaction. [Link]
- ResearchGate.
- LookChem.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- SIELC Technologies. Separation of Benzoic acid, 4-iodo-, methyl ester on Newcrom R1 HPLC column. [Link]
- Quora. How can benzoic acid be tested for purity?. [Link]
- PubChem.
- Google Patents.
- PubChem.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- European Patent Office.
- National Institutes of Health. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- National Institutes of Health.
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
- Google Patents.
- Royal Society of Chemistry.
- CHEMFISH TOKYO CO.,LTD.
Sources
- 1. This compound | C9H9IO2 | CID 231757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Preventing homocoupling in reactions with Methyl 4-Iodo-3-methylbenzoate
<
A Guide to Preventing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for Methyl 4-Iodo-3-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile aryl iodide in cross-coupling reactions. A common and significant challenge encountered is the formation of a symmetrical biaryl byproduct through homocoupling (also known as Ullmann or Glaser-type coupling), which reduces the yield of the desired product and complicates purification.
Section 1: Understanding the Problem: The Mechanism of Homocoupling
Homocoupling is the reaction of two molecules of the same aryl halide to form a symmetrical biaryl. In palladium-catalyzed reactions, this typically occurs through side reactions that compete with the desired cross-coupling catalytic cycle. With this compound, this results in the formation of dimethyl 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylate.
The primary pathways for homocoupling include:
-
Palladium(II)-Mediated Coupling: If Pd(II) species are present, either from the precatalyst (e.g., Pd(OAc)₂) or from the oxidation of the active Pd(0) catalyst by oxygen, they can react with the organometallic coupling partner (like a boronic acid) to form the homocoupled product.[1][2]
-
Oxygen-Promoted Coupling: Dissolved oxygen in the reaction mixture is a major contributor.[2][3][4] It can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][4] Oxygen can also directly facilitate the oxidative coupling of terminal alkynes (Glaser coupling) in Sonogashira reactions.[3][5][6]
-
Reductive Homocoupling: In some cases, two molecules of the aryl iodide can couple directly, a process often referred to as an Ullmann-type reaction.[7][8][9]
Below is a diagram illustrating the desired Suzuki cross-coupling pathway versus the competing homocoupling side reaction.
Caption: Desired cross-coupling vs. undesired homocoupling pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the biphenyl dimer from my aryl iodide. What is the most likely cause?
The most common cause is the presence of dissolved oxygen in your reaction solvent and headspace.[2][4][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of your organometallic partner (e.g., boronic acid).[2] Another possibility, especially at the start of the reaction, is that your Pd(II) precatalyst (like Pd(OAc)₂) is directly causing homocoupling before it is fully reduced to the active Pd(0) species.[2]
Q2: How does my choice of ligand impact the formation of homocoupling byproducts?
The ligand plays a critical role. Bulky and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos or XPhos) are often recommended.[10][11] These ligands promote the final reductive elimination step of the desired product from the palladium center, which is often faster than competing side reactions.[10] Using an insufficient amount of ligand can also lead to catalyst deactivation and side reactions.
Q3: Can the base I use influence the rate of homocoupling?
Absolutely. While a base is essential for many cross-coupling reactions (especially Suzuki, where it facilitates transmetalation), its strength and type can matter.[12] Very strong bases can sometimes promote side reactions. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides.[10][13]
Q4: I am performing a Sonogashira coupling and see a lot of alkyne dimerization (Glaser coupling). How is this related and how do I stop it?
Glaser coupling is the homocoupling of terminal alkynes and is a very common side reaction in Sonogashira couplings.[6] It is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[3][5] To prevent it, you must rigorously exclude oxygen by working under an inert atmosphere (Argon or Nitrogen).[3] Alternatively, employing a "copper-free" Sonogashira protocol is a highly effective strategy to completely avoid this side reaction.[3][5][14]
Section 3: Troubleshooting Guide: A Step-by-Step Workflow
If you observe >5% homocoupling byproduct in your reaction mixture, follow this systematic workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Troubleshooting Actions
1. Rigorous Deoxygenation (Highest Priority)
-
Problem: Dissolved oxygen is the most frequent cause of homocoupling.[2][4][15]
-
Protocol: Nitrogen/Argon Subsurface Sparge: Before adding your catalyst, bubble nitrogen or argon gas through your solvent for at least 15-20 minutes using a long needle that reaches below the solvent surface. This is more effective than simply maintaining a positive pressure blanket.[16]
-
Protocol: Freeze-Pump-Thaw: For maximum oxygen removal in sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent.
-
Validation: Once deoxygenated, maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
2. Catalyst and Ligand System Optimization
-
Problem: The choice of palladium source and ligand directly influences byproduct formation.[2]
-
Solution A: Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, switch to a Pd(0) source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[10] This eliminates the initial phase where Pd(II) can directly cause homocoupling.[2]
-
Solution B: Add a Mild Reductant: If you must use a Pd(II) source, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without reducing the desired Ar-Pd(II)-I intermediate.[16]
-
Solution C: Select Bulky Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biaryl phosphine ligands are highly effective at promoting the desired reductive elimination step over side reactions.[10][17]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃) | Avoids initial homocoupling mediated by Pd(II) species.[2][10] |
| Ligand Type | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Accelerates reductive elimination of the desired product.[10][11] |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | Stabilizes the catalyst and prevents formation of less active species.[17] |
3. Optimization of Reaction Conditions
-
Problem: Reaction kinetics can be tuned to favor the desired cross-coupling pathway.
-
Solution A: Lower the Temperature: Homocoupling can sometimes have a higher activation energy than the desired cross-coupling. Try reducing the reaction temperature by 10-20 °C.[18]
-
Solution B: Slow Addition: Instead of adding all reagents at once, add the organometallic partner (e.g., boronic acid or alkyne) slowly over a period of time using a syringe pump.[3] This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Solution C: Adjust the Base: If using a strong base (e.g., NaOtBu), consider switching to a milder base like K₃PO₄ or Cs₂CO₃, especially if your substrate has base-sensitive groups like the methyl ester.[13][17]
Section 4: Optimized Protocol Example: Suzuki Coupling
This protocol for coupling this compound with 4-methoxyphenylboronic acid is designed to minimize homocoupling.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Deoxygenation: Seal the flask with a septum, and evacuate and backfill with Argon three times. Add 1,4-dioxane (previously degassed by sparging with Argon for 30 minutes).
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, pre-mix Pd₂(dba)₃ (0.01 eq, 1 mol%) and SPhos (0.022 eq, 2.2 mol%) in a small amount of degassed dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to 80 °C and stir under Argon until starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
By implementing these strategies, you can significantly improve the yield and purity of your desired cross-coupled products when working with this compound.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017). The Journal of Organic Chemistry.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Sonogashira coupling. Wikipedia.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). The Journal of Organic Chemistry.
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2017). The Journal of Organic Chemistry.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2001). Organic Process Research & Development.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. (2001). Organic Letters.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2019).
- Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. (2015). The Journal of Organic Chemistry.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- How to avoid homocoupling in Suzuki reactions with palladium c
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2020).
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- Technical Support Center: Phosphine Ligand Selection for Methyl 4-Iodobenzo
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
- Ullmann reaction. Wikipedia.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Addressing Catalyst Deactivation in Methyl 4-Iodo-3-methylbenzoate Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 4-Iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation, ensuring robust and reproducible results.
Troubleshooting Guide
Catalyst deactivation is a frequent challenge in cross-coupling reactions, leading to diminished yields, stalled reactions, and the formation of unwanted byproducts. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common problems encountered. Several factors related to the catalyst's stability and activity can contribute to this outcome.
My Suzuki-Miyaura coupling of this compound is stalled or providing a low yield. What are the likely causes related to catalyst deactivation?
Low yields in Suzuki-Miyaura couplings can often be traced back to the deactivation of the palladium catalyst. The primary culprits are typically related to the reaction environment and the purity of your reagents.
-
Palladium (Pd) Catalyst Activity: The active Pd(0) species is susceptible to oxidation and can precipitate as palladium black, a catalytically inactive form.[1] This is often observed as a black precipitate in the reaction mixture.[2][3] Ensure you are using a fresh and active palladium source. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ to the active Pd(0) form.[4]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, can be oxidized, especially in the presence of trace oxygen.[5] This degradation compromises the catalyst's stability and activity. The use of bulky, electron-rich phosphine ligands can enhance catalyst stability.[3][6][7]
-
Inadequate Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[2][8] Failure to properly degas solvents and maintain a rigorously inert atmosphere (e.g., argon or nitrogen) can lead to both catalyst and ligand oxidation, resulting in catalyst deactivation.[1][3]
-
Impure Reagents: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[1][9] It is crucial to use high-purity reagents. If necessary, purify your starting materials, and consider distilling liquid reagents like amines.[8]
-
Improper Base Selection or Quality: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings.[10] The choice of base can significantly impact reaction efficiency.[10] Moreover, the base should be anhydrous, as moisture can contribute to catalyst deactivation pathways.[11][12]
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing the cause of low yield in your cross-coupling reaction.
A diagnostic workflow for troubleshooting low yields.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst decomposition.[2]
My reaction mixture turned black shortly after starting the reaction. What is palladium black and how can I prevent its formation?
Palladium black consists of agglomerated, inactive palladium particles that have precipitated out of the solution.[3] Its formation signifies the decomposition of the active Pd(0) catalyst.[1]
Primary Causes and Preventive Measures:
| Cause | Explanation | Prevention Strategy |
| Catalyst Decomposition | The active Pd(0) species can be unstable, particularly at elevated temperatures, leading to aggregation.[3] | Operate the reaction at the lowest effective temperature.[3] |
| Ligand Dissociation | If the phosphine ligand detaches from the palladium center, the unprotected metal atoms can aggregate and precipitate.[3] | Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to enhance catalyst stability.[3][6][7] A slight excess of the ligand relative to the palladium precursor can also improve stability.[8] |
| Oxidation | Exposure to oxygen can oxidize the active Pd(0) catalyst and degrade sensitive phosphine ligands.[3] | Ensure all solvents and reagents are meticulously degassed.[3] Employing Schlenk techniques or a glovebox is highly recommended.[1] |
| Solvent Effects | Certain solvents may promote the formation of palladium black.[13] The choice of solvent can influence catalyst stability and longevity.[14][15][16] | Screen different anhydrous, degassed solvents to find the optimal one for your specific reaction. |
Issue 3: Reaction Stalls Before Completion
A reaction that starts but fails to proceed to completion is another common manifestation of catalyst deactivation.
My Buchwald-Hartwig amination starts but then stalls. What could be causing this premature catalyst death?
In Buchwald-Hartwig aminations, several factors can lead to the premature deactivation of the catalyst.
-
Base Incompatibility: While strong bases like sodium tert-butoxide (NaOt-Bu) often lead to high reaction rates, they can be incompatible with certain functional groups, potentially leading to side reactions that generate catalyst poisons.[17] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may offer better functional group tolerance, albeit sometimes at the cost of reaction rate.[10][17]
-
Substrate-Specific Inhibition: Some substrates or products, particularly those containing certain functional groups like nitro or azo groups, can coordinate too strongly to the palladium center, inhibiting the catalytic cycle or even poisoning the catalyst.[17]
-
Insufficient Ligand Protection: As the reaction proceeds, gradual ligand degradation can occur, leaving the palladium center vulnerable to deactivation pathways.[18] The use of robust, sterically demanding ligands is crucial for catalyst longevity.[6][7]
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of solvent in preventing catalyst deactivation?
A1: The choice of solvent is highly critical. Solvents not only dissolve reactants but also influence catalyst stability and activity.[14][15][16] Aprotic polar solvents like THF, dioxane, and toluene are commonly used. However, it's crucial that they are anhydrous and thoroughly degassed, as water and oxygen can promote catalyst deactivation.[1][8][12] Impurities within the solvent can also act as catalyst poisons.[9]
Q2: Can the type of base used affect the stability of the palladium catalyst?
A2: Absolutely. The base is not just a stoichiometric reagent but an integral part of the catalytic system.[10] Its strength and nature can influence the rate of various steps in the catalytic cycle. An inappropriate base can lead to side reactions that consume starting materials or generate species that inhibit or poison the catalyst. For instance, in Suzuki-Miyaura couplings, the base is essential for activating the organoboron species.[10]
Q3: What is the role of phosphine ligands in preventing catalyst deactivation?
A3: Phosphine ligands are crucial for stabilizing the palladium catalyst.[7][19] They coordinate to the metal center, preventing aggregation into inactive palladium black.[3] The steric bulk and electronic properties of the ligand are key.[6][7] Bulky, electron-donating ligands generally promote the formation of stable, monoligated palladium complexes that are highly active in the catalytic cycle.[5][19]
Q4: I am using a Pd(II) precatalyst. How can I ensure its efficient reduction to the active Pd(0) species?
A4: The in situ reduction of Pd(II) to Pd(0) is a critical step for initiating the catalytic cycle.[4] This reduction can be facilitated by various species in the reaction mixture, including phosphine ligands, amines, or even some coupling partners.[14] Using pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can be an option, but these are often air-sensitive.[2] Modern, well-defined precatalysts, such as those developed by Buchwald, are designed for efficient and clean generation of the active catalyst.[8]
Q5: How can I rigorously remove oxygen from my reaction setup?
A5: Rigorous exclusion of oxygen is paramount.[8] The most effective method for degassing solvents is to subject the solvent to several freeze-pump-thaw cycles.[3] Alternatively, bubbling a stream of an inert gas like argon or nitrogen through the solvent for an extended period can also be effective.[3] All reaction manipulations should be carried out under a positive pressure of an inert gas using Schlenk techniques or within a glovebox.[1]
Experimental Protocols
Protocol for Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.[3]
-
After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen).
General Protocol for a Suzuki-Miyaura Coupling with this compound
Note: This is a general guideline. Optimal conditions may vary depending on the specific boronic acid used.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Grushin, V. V. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- De Vloo, J., et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Wang, H., et al. Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Salasc, S., et al.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- De Vloo, J., et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- A comparative study of inorganic bases for palladium-c
- How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. Benchchem.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Ahmed, M. A. A.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols | Request PDF.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis | Request PDF.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Ligand design for cross-couplings: phosphines. YouTube.
- Buchwald-Hartwig Amin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- Sonogashira troubleshooting help needed. Reddit.
- Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF.
- The chemistry of phosphines in constrained, well-defined microenvironments. RSC Publishing.
- Problem with Palladium Mirror forming in Heck coupling. Reddit.
- Achieving optimum selectivity in oxygen assisted alcohol cross-coupling on gold. PubMed.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. GEO Analytical.
- Sonogashira Coupling. Chemistry LibreTexts.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- What is the proper way to set up a suzuki coupling?. Reddit.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles | Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
Deiodination side reactions of Methyl 4-Iodo-3-methylbenzoate
Welcome to the technical support resource for researchers utilizing Methyl 4-Iodo-3-methylbenzoate in synthetic applications. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with this substrate: deiodination side reactions. As your partner in research, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A: Deiodination, also known as hydrodehalogenation, is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom.[1][2] For your work with this compound, this reaction generates Methyl 3-methylbenzoate as a significant byproduct. This side reaction reduces the yield of your desired product and introduces a structurally similar impurity that can be challenging to separate during purification.
Q2: Mechanistically, how does this deiodination occur in my cross-coupling reaction?
A: In palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira), the catalytic cycle involves an Ar-Pd(II)-X intermediate after the initial oxidative addition step. Deiodination occurs when this intermediate captures a hydride (H-) species from the reaction mixture. This forms an Ar-Pd(II)-H species, which then undergoes reductive elimination to yield the deiodinated arene (Ar-H) and regenerates the Pd(0) catalyst, which can re-enter the undesired cycle.[3] The source of this detrimental hydride is often the solvent (e.g., alcohols), the base, or even trace impurities.[1][3][4]
Q3: Why does this compound seem particularly susceptible?
A: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl).[5] This makes aryl iodides, including your substrate, highly reactive towards oxidative addition to the palladium catalyst, which is generally desirable.[6][7] However, this high reactivity also makes them more prone to competing side reactions like deiodination. The relative ease of C-I bond cleavage facilitates both the desired catalytic cycle and the undesired deiodination pathway.
Q4: Which cross-coupling reactions are most commonly affected by this issue?
A: Deiodination is a known complication in several key palladium-catalyzed reactions:
-
Suzuki-Miyaura Coupling: This is one of the most common reactions where dehalogenation is observed.[3][8][9]
-
Sonogashira Coupling: Researchers often report deiodination as a competing pathway to the desired C-C bond formation with the terminal alkyne.[10][11][12]
-
Buchwald-Hartwig Amination: The C-N coupling can also be compromised by this reductive side reaction.
Troubleshooting Guides
This section provides specific troubleshooting advice for tackling deiodination when using this compound.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
-
Symptoms: You observe a low yield of the desired biaryl product. GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to Methyl 3-methylbenzoate.
-
Root Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Protic Solvent as Hydride Source | Solvents like isopropanol or ethanol can act as hydride donors, fueling the deiodination pathway. Solution: Switch to an aprotic solvent system. Dioxane, THF, or toluene are excellent choices that minimize the availability of hydride species. A change from i-PrOH to t-BuOH has been shown to suppress deiodination.[13] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of deiodination, sometimes more than the desired coupling reaction. Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of product formation (e.g., start at 60-80 °C). A temperature screen is highly recommended during optimization.[1] |
| Base Selection | Certain bases or their byproducts can inadvertently serve as hydride sources. Solution: Carefully select your base. While aqueous K₂CO₃ or K₃PO₄ are standard, ensure they are free of formate impurities. In some cases, using a non-coordinating organic base might be beneficial. |
| Sub-optimal Catalyst/Ligand | The ligand on the palladium center dictates the stability of the catalytic intermediates and the relative rates of reductive elimination. Solution: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These ligands can promote the desired C-C bond formation over the C-H bond formation.[1] |
Issue 2: Prevalent Deiodination & Alkyne Homocoupling in Sonogashira Reactions
-
Symptoms: Your reaction yields a complex mixture containing the starting material, the deiodinated Methyl 3-methylbenzoate, and a significant amount of the homocoupled alkyne (Glaser coupling product), with little of the desired coupled product.
-
Root Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Oxygen Contamination | The presence of oxygen can damage the Pd(0) catalyst and promotes the oxidative homocoupling of the alkyne, a common issue in copper-co-catalyzed Sonogashira reactions.[10] Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with inert gas for 20-30 minutes).[10] |
| Inappropriate Copper(I) Source | Copper(I) iodide is sensitive to oxidation, which can lead to catalyst deactivation and promote Glaser coupling. Solution: Use a freshly opened bottle of CuI or purify it before use. Minimize the amount of copper catalyst to the lowest effective level (e.g., 1-2 mol%).[10] |
| Dominant Deiodination Pathway | The factors discussed for the Suzuki reaction (temperature, solvent) are also highly relevant here. Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol.[10] These systems often use a palladium catalyst with a specialized ligand and an organic base (e.g., diisopropylamine or triethylamine) which also acts as the solvent. This completely eliminates the Glaser coupling pathway and can often reduce deiodination. |
Visualization of Competing Pathways
The following diagram illustrates the critical branch point in a palladium catalytic cycle where the desired cross-coupling competes with the undesired deiodination side reaction.
Experimental Protocols
Protocol 1: Mitigated Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize deiodination of this compound.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use an anhydrous, aprotic solvent such as Dioxane or Toluene. Degas the solvent thoroughly by sparging with Argon for 30 minutes.
-
-
Reaction Setup:
-
To a Schlenk flask under Argon, add this compound (1.0 eq), the desired boronic acid partner (1.2 eq), and a suitable base such as K₃PO₄ (2.5 eq).
-
In a separate vial, prepare the catalyst solution. Add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like SPhos (4.4 mol%) to a small amount of the degassed solvent. Stir for 5 minutes until a homogeneous solution is formed.
-
Add the main portion of the degassed solvent to the Schlenk flask containing the solids.
-
Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. Check for the formation of both the desired product and the deiodinated byproduct (Methyl 3-methylbenzoate).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter through a pad of celite to remove palladium black.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Workflow for Quantifying Deiodination
Accurate quantification is key to effective troubleshooting.
References
- Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transform
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC - PubMed Central
- Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transform
- Catalytic hydrodehalogenation of iodinated contrast agents in drinking w
- (PDF)
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem
- preventing deiodination of 4-iodopyrazoles during coupling reactions - Benchchem
- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactiv
- Catalytic Hydrodehalogen
- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactiv
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal
- Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology | Request PDF - ResearchG
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Suzuki reaction - Wikipedia
- Suzuki-Miyaura coupling reactions of iodo(difluoroenol)
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem
- Sonogashira Coupling - Chemistry LibreTexts
- Challenging cross couplings, in water, aided by in-situ iodination of (hetero)
- Sonogashira Coupling - Organic Chemistry Portal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Reaction Times for Methyl 4-Iodo-3-methylbenzoate Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 4-Iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their coupling reactions. The following question-and-answer format directly addresses common issues and provides scientifically-grounded solutions.
Section 1: Troubleshooting Common Coupling Reactions
FAQ 1: My Suzuki-Miyaura coupling with this compound is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
Slow or incomplete Suzuki-Miyaura couplings with this substrate can often be attributed to several factors, primarily related to catalyst activity, suboptimal reaction conditions, or inefficient transmetalation.[1] this compound is an electron-deficient aryl iodide, which should generally be reactive.[2][3] However, the methyl group in the ortho position to the iodine can introduce some steric hindrance.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) state.[1][4]
-
Inefficient Oxidative Addition: While aryl iodides are highly reactive towards oxidative addition, steric hindrance from the adjacent methyl group can slow this rate-determining step.[2][6]
-
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step influenced by the base.[8][9]
-
Solution: The choice of base is crucial.[10][11] While common bases like K₂CO₃ can be effective, stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ often improve yields, especially with sterically hindered substrates.[1][4] Using a biphasic solvent system (e.g., toluene/water) can help dissolve the inorganic base.[1]
-
FAQ 2: I am observing significant homocoupling of my boronic acid and protodeboronation in my Suzuki coupling. How can I minimize these side reactions?
These are common side reactions in Suzuki couplings. Homocoupling of the boronic acid is often promoted by the presence of oxygen, while protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[1]
Strategies to Minimize Side Reactions:
| Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Homocoupling | Presence of oxygen | Rigorous degassing of all solvents and reagents is critical.[1] |
| In situ reduction of Pd(II) | Use a Pd(0) catalyst source directly to minimize side reactions during the reduction step.[1] | |
| Protodeboronation | Presence of water and/or prolonged reaction times at high temperatures | While a small amount of water can be beneficial, excess water can lead to protodeboronation.[4] Use anhydrous solvents if this is a persistent issue. Optimize the reaction time and temperature to avoid prolonged heating. |
| Base strength | A very strong base can sometimes promote this side reaction. If using a strong base, consider if a milder one could be effective with other optimized parameters. |
FAQ 3: My Sonogashira coupling of this compound with a terminal alkyne is failing or giving low yields. What should I troubleshoot?
Sonogashira couplings are powerful for forming C(sp²)-C(sp) bonds and are typically efficient with aryl iodides.[12][13] However, several factors can lead to poor performance.
Troubleshooting Workflow for Sonogashira Couplings:
-
Check Reagent and Catalyst Quality:
-
Palladium Catalyst: The Pd(0) catalyst is air-sensitive.[14] Ensure you are using a fresh, active source. If using a Pd(II) precatalyst, confirm the conditions are suitable for its reduction.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize. Use a freshly opened bottle.[14]
-
Base: The amine base (e.g., triethylamine, diethylamine) should be anhydrous.[14] Consider distilling the amine before use.[14]
-
Solvent: Ensure the solvent dissolves all components. While common solvents include THF and DMF, be aware that DMF can sometimes slow the reaction.[14][15]
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: It is critical to degas your solvent and run the reaction under an inert atmosphere to prevent both catalyst decomposition and the homocoupling of the alkyne (Glaser coupling).[14]
-
Temperature: While many Sonogashira couplings with aryl iodides work at room temperature, some substrates may require gentle heating.[12][14]
-
Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free protocol. These often require a different ligand and base system.[16]
-
Section 2: Advanced Technical Guidance
Understanding the Catalytic Cycle: A Key to Optimization
A deep understanding of the palladium-catalyzed cross-coupling mechanism is essential for effective troubleshooting. The general cycle involves three key steps: oxidative addition, transmetalation (for Suzuki) or copper-acetylide formation/transmetalation (for Sonogashira), and reductive elimination.[2][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Oxidative Addition: This is often the rate-determining step.[2] The C-I bond of your substrate adds to the Pd(0) center. The reactivity order for halides is I > Br > Cl.[2][6] Electron-rich and bulky ligands on the palladium catalyst facilitate this step.[7][8]
-
Transmetalation (Suzuki): The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex.[8][17] This step is highly dependent on the base used.[10][11]
-
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.[8][11] Bulky ligands can also promote this step.[7]
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 4: Can I use Buchwald-Hartwig amination with this compound? What are the key considerations?
Yes, Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl iodides.[18][19] The ester group on your substrate is generally compatible, but the choice of base is critical to avoid hydrolysis.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[18] Common choices include Xantphos, BINAP, and RuPhos.[18] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are frequently used.[18]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very effective but can lead to ester hydrolysis at elevated temperatures.[20] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance and are often the preferred choice when esters are present.[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Sonogashira coupling - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- Ridgway, B. H., & Woerpel, K. A. (1998). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry, 63(3), 458–460.
- Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Suzuki reaction - Wikipedia.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2679–2690.
- Kurosawa, H., & Yamamoto, A. (2004). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (1), 1–12.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Viciu, M. S., & Nolan, S. P. (2004). Oxidative Additions of Aryl Halides to Palladium(0) Proceed through the Monoligated Complex.
- Vetticatt, M. J., & Hirschi, J. S. (2018). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 140(42), 13694–13704.
- Bickelhaupt, F. M., & de Jong, G. T. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 20(17), 3680–3689.
- Vetticatt, M. J., & Hirschi, J. S. (2018). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sonogashira Coupling - Organic Chemistry Portal.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 67(24), 8649–8652.
- What is the best procedure for Sonogashira coupling?
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Tepl
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV.
- Sonogashira Coupling | NROChemistry.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Cross-coupling reaction - Wikipedia.
- Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzo
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar.
- Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction with Ethyl 4-iodobenzo
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Buchwald–Hartwig amin
- Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid - Benchchem.
- Yaseneva, P., Hodgson, P., Zakrzewski, J., Falß, S., Meadows, R. E., & Lapkin, A. A. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 83–91.
- How can I solve my problem with Suzuki coupling?
- Catalytic results for the Heck reaction between iodobenzene and methyl acryl
- Heck coupling reaction of iodobenzene with methyl acrylate.
- Mernyák, E., Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1133–1140.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- A Comparative Analysis of the Reactivity of Methyl 4-iodobenzoate and Methyl 2- iodobenzoate in Palladium-Catalyzed Cross- Coupling Reactions - Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.lucp.net [books.lucp.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of Methyl 4-Iodo-3-methylbenzoate
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of Methyl 4-Iodo-3-methylbenzoate using column chromatography. It is structured to address common challenges and fundamental questions encountered in the lab, blending established protocols with the reasoning behind each step to ensure both success and understanding.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process. Each entry details the issue, explains the underlying causes, and provides actionable solutions.
Problem: My product, this compound, is not eluting from the column.
-
Solution & Explanation: This issue, known as "streaking" or irreversible adsorption, can stem from several factors.
-
Incorrect Solvent System: The eluent may be too non-polar to move the compound down the silica gel. This compound is a moderately polar aromatic ester. If you are using a very non-polar solvent like pure hexane, the compound will have a very high affinity for the polar silica gel and will not move.
-
Action: Gradually increase the polarity of your eluent. For example, if you started with 2% Ethyl Acetate (EtOAc) in Hexane, try increasing to 5%, then 10%. Monitor the elution with frequent TLC analysis of small aliquots from the column outlet.[1]
-
-
Compound Decomposition: Iodinated aromatic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[2] If the compound degrades, the resulting products may be highly polar and stick irreversibly to the silica.
-
Action: First, test the stability of your compound on silica. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable. To purify, consider using a deactivated stationary phase like neutral alumina or by "neutralizing" the silica gel by preparing the slurry in a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%).[1][2]
-
-
Sample is Too Dilute: It's possible the compound has eluted, but the fractions are so dilute that it is undetectable by TLC.[1]
-
Action: Concentrate a few fractions where you expected the product to elute and re-run the TLC.
-
-
Problem: My product is eluting too quickly, with the solvent front.
-
Solution & Explanation: This indicates that the eluent is too polar. The solvent is competing so effectively for the binding sites on the silica that your compound spends almost no time adsorbed to the stationary phase, resulting in no separation from other non-polar impurities.[1]
-
Action: Decrease the polarity of your solvent system. If you used 20% EtOAc in Hexane, try reducing it to 10% or even 5%. The goal is to find a system where your product has an Rf value between 0.2 and 0.4 on a TLC plate, which provides the optimal balance for separation on a column.[3]
-
Problem: I am getting very poor separation between my product and an impurity.
-
Solution & Explanation: Achieving good resolution is the primary goal of chromatography. Poor separation can be due to several procedural or chemical issues.
-
Suboptimal Solvent System: Even if the product is eluting, the chosen solvent system may not be able to resolve it from a close-running impurity. The eluent might be moving both compounds at nearly the same rate.
-
Action: Re-evaluate your solvent system with TLC. Try different solvent combinations. A standard for aromatic esters is an Ethyl Acetate/Hexane system.[4][5] If that fails, consider switching one of the components. For example, substituting Dichloromethane (DCM) or Toluene for Hexane can alter the selectivity of the separation for aromatic compounds.[6]
-
-
Column Overloading: Loading too much crude material onto the column is a common mistake. It saturates the stationary phase at the point of injection, leading to broad, overlapping bands that cannot be resolved.
-
Action: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For a difficult separation, use a ratio closer to 1:100 (sample:silica).
-
-
Improper Sample Loading: If the initial band of the sample at the top of the column is not flat and narrow, it will travel down the column as a diffuse band, leading to poor separation.[7] This can happen if you dissolve your sample in too much solvent or a solvent that is much more polar than the eluent.
-
Action: Always dissolve the sample in the absolute minimum amount of solvent. For compounds that are poorly soluble in the mobile phase, use the dry loading technique.[7] (See Protocol below).
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent system for purifying this compound?
The ideal solvent system is almost always determined by preliminary Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) for your target compound between 0.2 and 0.4 . This Rf range ensures that the compound will move down the column at a reasonable rate while allowing for sufficient interaction with the stationary phase to separate it from impurities.
-
Step 1: Start with a non-polar solvent system, such as 5% Ethyl Acetate in Hexane, and spot your crude reaction mixture on a TLC plate.
-
Step 2: If the Rf is too low (<0.2), incrementally increase the proportion of the polar solvent (e.g., to 10% EtOAc, then 15%).
-
Step 3: If the Rf is too high (>0.4), decrease the polar solvent proportion.
-
Step 4: Aim for a system where there is clear separation (a good ΔRf) between your product spot and any major impurity spots.
| Solvent System (Polarity Increasing →) | Typical Application Notes |
| Hexane / Ethyl Acetate (EtOAc) | The most common and versatile system for moderately polar compounds like aromatic esters. A good starting point is 10:1 Hexane:EtOAc.[5] |
| Hexane / Dichloromethane (DCM) | Good for compounds that may have solubility issues in pure alkanes. DCM can improve resolution for certain aromatic systems. |
| Petroleum Ether / Diethyl Ether | A slightly less polar alternative to the EtOAc/Hexane system. Can sometimes provide different selectivity.[5] |
| Toluene / Ethyl Acetate | Incorporating toluene can significantly improve the separation of aromatic compounds due to π-π interactions.[6] |
Q2: Should I use wet loading or dry loading for my sample?
The choice depends on the solubility of your crude product.
-
Wet Loading: This method is preferred when your compound is readily soluble in a small amount of the mobile phase.[7] You dissolve the crude material in the minimum volume of eluent and carefully pipette it onto the top of the column. This is fast and straightforward for well-behaved samples.
-
Dry Loading: This is the superior method when your compound is poorly soluble in the mobile phase or requires a stronger solvent (like pure DCM or acetone) to dissolve.[7] Dissolving the sample in a strong solvent and loading it directly can wreck the separation before it begins. In dry loading, you dissolve your crude product in a volatile solvent, add a small amount of silica gel to the solution, and then evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This ensures the sample is introduced as a very narrow, uniform band.[7]
Q3: My iodinated compound seems to be degrading on the column. What can I do?
Iodinated compounds, while generally stable, can sometimes be sensitive to the acidic silanol groups on the surface of silica gel.[2] If you observe new spots on your TLC plates after elution or a significant loss of material, consider these alternatives:
-
Use Neutral Alumina: Alumina is an alternative polar stationary phase that is slightly basic. Neutral alumina is often a good choice for compounds that are sensitive to the acidity of silica.[1]
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by adding a small amount of a base, like triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your eluent system.[2] This is particularly effective for purifying compounds containing basic functional groups (like amines) but can also prevent the degradation of other sensitive molecules. Ensure your target molecule is stable to basic conditions first.
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for the purification of this compound.
1. Preparation and Packing the Column
-
Select a Column: Choose a glass column with a stopcock. The diameter depends on the amount of sample to be purified.
-
Prepare the Slurry: In a beaker, add silica gel (typically 50-100 times the weight of your crude sample) to your chosen starting eluent (e.g., 5% EtOAc in Hexane). Mix gently to form a homogenous slurry without air bubbles.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column. Use gentle air pressure or a pump to help pack the bed uniformly, ensuring no air bubbles or cracks form. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin, protective layer of sand on top.
2. Loading the Sample (Dry Loading Method)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a final layer of sand over the sample-infused silica.[7]
3. Elution and Fraction Collection
-
Carefully add your eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle, positive pressure (using a flask bulb or air line) to push the solvent through the column at a steady rate. A typical flow rate is about 2 inches/minute.
-
Begin collecting fractions in test tubes as soon as the solvent starts to drip from the column outlet.
-
If separation is difficult, you may need to use a gradient elution, starting with a low polarity solvent and gradually increasing the percentage of the more polar solvent over time.[3]
4. Analysis
-
Monitor the fractions using TLC. Spot every few fractions on a TLC plate alongside a spot of your crude starting material.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during column chromatography.
Caption: Troubleshooting workflow for poor column chromatography separation.
References
- Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography.
- The Royal Society of Chemistry. Supplementary Information.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- ResearchGate. (2015). How can I select the solvent system for column chromatography?
- The Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) for RSC Advances.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Reddit. (2023). r/OrganicChemistry: Trouble with Column Chromatography of phenolic compounds.
- SIELC Technologies. Separation of Benzoic acid, 4-iodo-, methyl ester on Newcrom R1 HPLC column.
- Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column.
- SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column.
- National Institutes of Health, PubChem. This compound.
- CDC Stacks. Supporting Information.
- Reddit. (2023). r/Chempros: Advice on neutralising silica gel for column chromatography of sensitive compounds?
- Molnar Institute. Solvent selection in liquid chromatography.
- PubMed. (2019). Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues.
- Reddit. (2014). r/chemhelp: What compounds are unstable in a silica gel column (chromatography).
- ACS Publications. (2019). Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues.
- PubMed. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method.
- ACS Publications. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.
- ResearchGate. (2022). Chromatographic separations and mechanisms.
- ResearchGate. (2024). Research on the Effect of Silica Gel in the Formation of Glass Solidified Body Containing Radioactive Iodine: Structure and Properties.
- ResearchGate. (2023). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system.
Sources
Technical Support Center: Impact of Base Selection on Methyl 4-Iodo-3-methylbenzoate Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 4-Iodo-3-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a valuable intermediate, prized for the reactivity of its aryl-iodide bond in a multitude of cross-coupling reactions.[1] However, its reactivity is a double-edged sword. The presence of the methyl ester functional group introduces a critical challenge: susceptibility to base-mediated hydrolysis.
This document provides in-depth, field-proven insights into navigating this challenge. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Base Selection
This section addresses core concepts that underpin all subsequent troubleshooting and protocols. Understanding these principles is the first step toward rational reaction design.
Question 1: Why is base selection so critical for reactions involving this compound?
Answer: The challenge lies in the molecule's bifunctional nature. You have a reactive C-I bond, ideal for palladium-catalyzed cross-coupling, and a methyl ester group, which is sensitive to nucleophilic attack and hydrolysis under basic conditions.[2][3] The primary goal is to find a base that is strong enough to perform its required role in the catalytic cycle but not so strong or nucleophilic that it cleaves the ester. A poorly chosen base will lead to significant, often complete, hydrolysis of the ester to the corresponding carboxylate, resulting in low yields of the desired product and complex purification challenges.
Question 2: What are the distinct roles of a base in the most common cross-coupling reactions?
Answer: The base is not a passive spectator; it is an active and essential participant in the catalytic cycle, and its function varies significantly between reaction types:
-
Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species (e.g., boronic acid). It forms a boronate complex, which enhances the nucleophilicity of the organic group, thereby facilitating the crucial transmetalation step with the palladium center.[2][4][5][6]
-
Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper acetylide (in traditional protocols) or a palladium acetylide, which is the active nucleophile for the coupling reaction.[7][8]
-
Buchwald-Hartwig Amination: The base deprotonates the amine coupling partner (or the N-H bond in the intermediate palladium-amine complex) to generate the active nucleophile required for C-N bond formation.[9][10][11]
-
Heck Reaction: The base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle by promoting the elimination of HX from the palladium-hydride intermediate.[12][13][14]
Understanding these distinct roles is key to selecting a base with the appropriate strength and properties for each specific transformation.
Question 3: How do steric and electronic factors of this compound influence base selection?
Answer: The substrate has two key features:
-
Electron-Withdrawing Ester: The methyl ester group (-CO₂Me) is moderately electron-withdrawing, which can increase the rate of the initial oxidative addition of the C-I bond to the Pd(0) catalyst.[15]
-
Ortho-Methyl Group: The methyl group adjacent to the iodine atom introduces some steric hindrance. While not extreme, this can influence the approach of bulky ligands or coupling partners. For base selection, this steric factor is less critical than the electronic effect of the ester. However, in combination with a bulky ligand, a more sterically accessible base might be preferred to avoid slowing down the reaction.
Troubleshooting Guide: From Theory to Practice
This section is formatted to address specific, common problems encountered during experiments.
Scenario 1: Suzuki-Miyaura Coupling
Problem: My reaction yield is low, and I've isolated 4-Iodo-3-methylbenzoic acid as a major byproduct.
-
Root Cause Analysis: This is a classic case of ester hydrolysis competing with the desired cross-coupling. The base you have selected is too strong or too nucleophilic. Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium tert-butoxide (NaOtBu) in the presence of trace water can rapidly saponify the methyl ester.
-
Solution Pathway:
-
Switch to a Weaker, Non-Nucleophilic Base: The preferred choice is often a carbonate base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[15] They are sufficiently basic to promote the formation of the boronate species but generally do not cause significant ester hydrolysis.[2] Potassium phosphate (K₃PO₄) is another effective option.
-
Ensure Anhydrous Conditions: While some Suzuki protocols tolerate water, minimizing it is crucial when working with a base-sensitive substrate. Ensure your solvent is dry and reactants are free of excess moisture.
-
Lower Reaction Temperature: If hydrolysis persists even with a weaker base, consider lowering the reaction temperature. The activation energy for hydrolysis may be lower than for the productive coupling, so reducing thermal energy can favor the desired pathway.
-
Scenario 2: Sonogashira Coupling
Problem: I am observing significant amounts of alkyne homocoupling (Glaser coupling) but little of my desired product.
-
Root Cause Analysis: Glaser coupling is a common side reaction in Sonogashira chemistry, often promoted by the copper co-catalyst in the presence of oxygen.[16] While the base's primary role is alkyne deprotonation, an inappropriate base/solvent system can exacerbate this issue. Amine bases like triethylamine (NEt₃) or piperidine often serve as both the base and part of the solvent system.[8]
-
Solution Pathway:
-
Rigorously Deoxygenate: Before adding your catalyst, thoroughly sparge your reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintaining a positive inert atmosphere is critical to suppress oxidative homocoupling.
-
Consider "Copper-Free" Conditions: Modern Sonogashira protocols often omit the copper co-catalyst, which significantly reduces Glaser coupling. In these cases, a stronger base may be required. Cesium carbonate (Cs₂CO₃) has proven effective in copper-free systems.[16][17]
-
Optimize Base Stoichiometry: Use the minimum amount of base required for efficient deprotonation. A large excess can sometimes promote side reactions. Typically, 1.5 to 2.0 equivalents are sufficient.
-
Scenario 3: Buchwald-Hartwig Amination
Problem: My reaction with a primary amine is sluggish and stalls using K₂CO₃, but when I use NaOtBu, I get complete ester hydrolysis.
-
Root Cause Analysis: You are caught between a base that is too weak to efficiently deprotonate the amine (or the Pd-amine complex) and one that is too strong for the ester's stability.[18] This is a common dilemma in Buchwald-Hartwig aminations. The pKa of the amine is a critical factor; less acidic amines require stronger bases.
-
Solution Pathway:
-
Use a "Goldilocks" Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the right balance of basicity for many amine couplings without being overly destructive to the ester.[9]
-
Consider Lithium Hexamethyldisilazide (LiHMDS): For challenging couplings, LiHMDS can be an excellent choice. It is a very strong, yet sterically hindered and non-nucleophilic base, which can deprotonate the amine effectively while minimizing direct attack on the ester carbonyl.[18]
-
Optimize Ligand and Solvent: The choice of ligand and solvent profoundly impacts the reaction. Bulky biarylphosphine ligands can accelerate the catalytic cycle, potentially allowing the use of a weaker base.[9] A computational study has shown that nonpolar solvents favor anionic bases, while polar solvents can lead to catalyst inhibition if the base coordinates too strongly to the palladium center.[10][11]
-
Data Summaries & Experimental Protocols
For effective planning, quantitative data is indispensable. The tables below provide a quick reference for base properties and recommended starting points.
Table 1: Properties of Common Bases in Organic Synthesis
| Base | Formula | pKa of Conjugate Acid | Type | Key Considerations |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic | Mild, inexpensive, good for Suzuki. Low solubility in many organic solvents. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Inorganic | Higher solubility than K₂CO₃, often gives higher yields. More expensive. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Inorganic | Stronger than carbonates, good for Buchwald-Hartwig. |
| Sodium tert-Butoxide | NaOtBu | 19 | Organic Alkoxide | Very strong, non-nucleophilic. High risk of ester hydrolysis. |
| Triethylamine | NEt₃ | 10.8 | Organic Amine | Common in Sonogashira. Can act as base and ligand. |
| DBU | C₉H₁₆N₂ | 13.5 | Organic Amidine | Strong, non-nucleophilic. Can be effective but cost and conditions must be considered. |
| LiHMDS | C₆H₁₈LiNSi₂ | 26 | Organic Amide | Very strong, sterically hindered. Good for deprotonating less acidic amines. Air sensitive.[18] |
Note: pKa values are approximate and can vary with solvent and temperature.[19][20][21][22]
Table 2: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction | Recommended Base | Equivalents | Solvent | Temperature (°C) | Notes |
| Suzuki-Miyaura | K₂CO₃ or Cs₂CO₃ | 2.0 | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | Ensure boronic acid is fully dissolved. |
| Sonogashira | NEt₃ / CuI (optional) | >2.0 (as solvent) | Toluene or THF | RT - 60 | Rigorous deoxygenation is critical. |
| Buchwald-Hartwig | K₃PO₄ or Cs₂CO₃ | 1.5 - 2.0 | Toluene or Dioxane | 90 - 110 | Ligand choice is crucial. LiHMDS for difficult substrates. |
| Heck | NEt₃ or K₂CO₃ | 1.5 | DMF or Acetonitrile | 80 - 120 | Base choice depends on the specific Heck variant (neutral vs. cationic pathway). |
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Objective: To synthesize Methyl 3-methyl-4-phenylbenzoate while minimizing ester hydrolysis.
-
Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
-
Add anhydrous 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
De-gas the mixture by bubbling Argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Self-Validation: The primary check is the yield of the desired product versus the hydrolyzed starting material or product. An 1H NMR of the crude mixture can quickly quantify the ratio of methyl ester to carboxylic acid signals.
Visual Guides: Mechanisms and Workflows
Visualizations can clarify complex relationships. The following diagrams, rendered in DOT language, illustrate key concepts.
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: Base activates the boronic acid, enabling transmetalation.
Diagram 2: Decision Flowchart for Base Selection
Caption: A logical guide to selecting a starting base.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2023). Methyl 4-iodobenzoate.
- Reich, H. J. (n.d.). pKa Values of Common Bases. University of Wisconsin-Madison.
- Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
- Matos, K., & Soderquist, J. A. (2006). Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
- Guria, M., & Samanta, S. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(3), 1569–1583. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
- Scribd. (n.d.). Organic Acid-Base pKa Table.
- ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry.
- ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Reddit. (2021). Practical Heck Reaction problems!.
- Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(23), 5673. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13614033, Methyl 3-iodo-4-methylbenzoate.
- Mondal, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4566-4587. [Link]
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, this compound.
- Zhou, C., & Larock, R. C. (2005). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 127(8), 2412–2413. [Link]
- Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383. [Link]
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate.
- Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects in Suzuki Reactions of Substituted Aryl halides
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with this powerful C-C bond-forming reaction, specifically focusing on the critical and often complex role of the solvent. Here, we address common problems in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them to empower you to troubleshoot your own unique systems effectively.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield with my electron-rich aryl halide. I'm using a standard Pd(PPh₃)₄ catalyst in THF/water. What's going wrong?
A: This is a classic issue. The slow step in the Suzuki catalytic cycle is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[1][2] Electron-donating groups (like methoxy or alkyl groups) on the aryl halide increase the electron density of the carbon-halogen bond, making it stronger and less susceptible to cleavage by the Pd(0) catalyst.[1]
Your choice of catalyst and solvent are likely suboptimal for this "difficult" substrate.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is often not effective enough for electron-rich aryl halides, especially chlorides.[1] You should consider using a catalyst system with more electron-rich and bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands accelerate both the oxidative addition and the final reductive elimination steps.[1][3]
-
Solvent Choice: While THF is a common solvent, it may not be the best choice here. A switch to a less polar, aromatic solvent like toluene or dioxane , often at higher temperatures, can be beneficial for these substrates.[1][4][5] These solvents are less coordinating and can favor the formation of the active catalytic species.
Q2: What is the purpose of water in a Suzuki reaction? Is it always necessary?
A: Water plays multiple, crucial roles, but it is not always required.[5]
-
Base Solubility: The most common bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are inorganic salts with limited solubility in organic solvents.[4][5] Water creates a biphasic system where the base can dissolve, making it available to participate in the transmetalation step.[5][6]
-
Transmetalation Mechanism: The generally accepted mechanism for transmetalation involves a μ-bridging hydroxide group between the palladium and boron atoms, which facilitates the transfer of the organic group from boron to palladium.[5] Water is the source of this hydroxide.
-
Boronic Acid Activation: Water can hydrolyze boronic esters to the corresponding boronic acids, which are often the active nucleophilic partner in the reaction.[5]
However, excess water can be detrimental, leading to a side reaction called protodeboronation , where the boronic acid is cleaved by a proton source, rendering it inactive.[1][7] For substrates sensitive to this side reaction, anhydrous conditions using an organic-soluble base (like CsF or KOtBu) or carefully controlled amounts of water are recommended.[1]
Q3: My reaction is plagued by side products like homocoupling of the boronic acid and dehalogenation of my aryl halide. Can the solvent be the culprit?
A: Yes, the solvent system can significantly influence the formation of these side products.
-
Homocoupling: The homocoupling of boronic acids to form a biaryl (R-R from R-B(OH)₂) is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted reaction.[7] While rigorous degassing is the primary solution, certain solvent/base combinations can affect catalyst stability and contribute to this.
-
Dehalogenation: This occurs when the aryl halide is reduced to an arene (Ar-X → Ar-H). This side reaction can be promoted by certain solvents, particularly alcohols like n-BuOH, which can act as hydride sources after oxidation by the palladium complex.[7][8] If you observe significant dehalogenation, consider switching to a non-protic solvent like toluene, dioxane, or DMF.[1][5]
Q4: My starting materials have poor solubility in common Suzuki solvents. What are my options?
A: Poor solubility is a frequent hurdle. Simply increasing the temperature is a first step, but if that's insufficient, a change of solvent is necessary.
-
Polar Aprotic Solvents: For highly polar substrates, solvents like DMF , NMP , or DMSO are excellent choices due to their high dielectric constants.[1][5][9] However, be aware that their effects can be complex, sometimes altering reaction selectivity.[1][10]
-
Ethereal Solvents: If you are using THF, consider switching to 2-MeTHF or dioxane , which have higher boiling points and can improve solubility at elevated temperatures.[5][11]
-
Biphasic Systems: A toluene/water or dioxane/water system is a robust choice.[1][4] Even if the starting material isn't fully soluble, the reaction often proceeds at the liquid-liquid interface or in the organic phase, driven into solution as it reacts. Vigorous stirring is critical in these cases to maximize the interfacial area.[6][11]
Troubleshooting Guide: Specific Scenarios
Scenario 1: Low conversion with a sterically hindered or deactivated aryl chloride.
-
The Problem: You are trying to couple 2,6-dimethylchlorobenzene, and the reaction has stalled at 15% conversion. Aryl chlorides are notoriously less reactive than bromides or iodides, and steric hindrance further slows the crucial oxidative addition step.[12]
-
The Underlying Science: The C-Cl bond is stronger and less polarizable than C-Br or C-I, making it difficult for the Pd(0) catalyst to insert. This requires a highly active catalyst and conditions that favor this high-energy step.
-
Solution & Technical Explanation:
-
Switch to a Stronger Catalyst System: Use a combination of a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with a highly electron-rich and bulky ligand. For sterically hindered aryl chlorides, Buchwald ligands like XPhos or SPhos are industry standards.[1]
-
Change to a High-Boiling Point Solvent: Move from THF or dioxane to toluene or DMF .[1][13] The higher temperatures achievable (110-150 °C) provide the necessary activation energy for the oxidative addition.
-
Use a Stronger Base: A weak base like K₂CO₃ may be insufficient. Switch to a stronger base like K₃PO₄ or potassium tert-butoxide (t-BuOK) .[1] Strong bases can accelerate the transmetalation step, helping to drive the overall catalytic cycle forward.
-
Scenario 2: My reaction shows chemoselectivity for the wrong site on a substrate with two different leaving groups (e.g., a chloroaryl triflate).
-
The Problem: You have 1-chloro-4-(trifluoromethylsulfonyloxy)benzene and want to couple at the chloride position, but the reaction is exclusively occurring at the triflate (OTf) site.
-
The Underlying Science: The choice of solvent can dramatically alter the chemoselectivity of the oxidative addition. This is not simply a function of polarity (dielectric constant) but is also related to the coordinating ability of the solvent.[10][14] In non-coordinating solvents (like toluene or THF), the active catalyst is a neutral monophosphine species, [Pd(L)], which preferentially reacts at the more electron-deficient C-Cl bond.[10] However, in some polar, coordinating solvents (like acetonitrile (MeCN) or DMF ), the active catalyst can be an anionic complex, such as [Pd(L)(X)]⁻.[10][15] This anionic species is stabilized by the polar solvent and shows a reversed selectivity, favoring reaction at the C-OTf bond.[10]
-
Solution & Technical Explanation:
-
Avoid Coordinating Polar Solvents: To favor reaction at the chloride, you must use a non-polar solvent like toluene or an ethereal solvent like THF or 2-MeTHF .[10]
-
Use "Non-Coordinating" Polar Solvents: Interestingly, some polar solvents behave like non-polar ones in this context. Water, alcohols, acetone, and propylene carbonate do not typically switch the selectivity and will still favor reaction at the chloride.[10] This broadens the scope of usable solvents if solubility is an issue.[10]
Data Summary: Solvent Influence on Chemoselectivity of Chloroaryl Triflates
-
| Solvent Class | Example Solvents | Predominant Reaction Site | Mechanistic Rationale |
| Non-Polar | Toluene, Hexane | C-Cl | Favors neutral [Pd(L)] catalyst pathway.[10] |
| Ethereal | THF, Dioxane, 2-MeTHF | C-Cl | Favors neutral [Pd(L)] catalyst pathway.[10] |
| Polar Coordinating | Acetonitrile (MeCN), DMF, NMP, DMSO | C-OTf | Stabilizes anionic [Pd(L)(X)]⁻ catalyst pathway.[10][16] |
| Polar Non-Coordinating | Water, Alcohols, Acetone | C-Cl | Does not effectively stabilize the anionic pathway.[10] |
Scenario 3: My boronic acid is decomposing faster than it couples, especially with electron-poor or heteroaromatic partners.
-
The Problem: You are attempting to couple 3-pyridylboronic acid, but LC-MS analysis shows the major species in solution is pyridine, indicating rapid protodeboronation.
-
The Underlying Science: Protodeboronation is the protonolysis of the C-B bond.[1][7] This side reaction is accelerated by excess water, strong bases (especially hydroxides), and elevated temperatures.[1] Heteroaromatic and electron-deficient boronic acids are particularly susceptible.[1]
-
Solution & Technical Explanation:
-
Minimize Water: Use anhydrous solvents if possible. If water is required for the base, use the minimum amount necessary (e.g., a 10:1 or higher ratio of organic solvent to water).[5]
-
Choose a Milder Base: Avoid strong hydroxide bases like NaOH.[1] A weaker carbonate (K₂CO₃) or phosphate (K₃PO₄) is often better. For very sensitive substrates, a non-aqueous base like cesium fluoride (CsF) in a solvent like DMF can be highly effective.
-
Use a More Stable Boron Reagent: Instead of the boronic acid, use its corresponding pinacol ester (BPin) or trifluoroborate salt (BF₃K) . These reagents are more stable and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1]
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 60-80 °C).[1]
-
Visualizing the Process
The Suzuki Catalytic Cycle & Solvent Interaction Points
The solvent influences every step of the catalytic cycle, from catalyst activation to product formation.
Caption: The Suzuki Cycle and key points of solvent influence.
Logical Flow for Troubleshooting Solvent Issues
When a reaction fails, a systematic approach to diagnosing the problem is key. This flowchart guides you through a decision-making process focused on solvent-related issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for Heck Reactions
Prepared by the Gemini Application Science Team
Welcome to the Technical Support Center for Heck reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine one of the most critical parameters in this powerful C-C bond-forming reaction: palladium catalyst loading. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions - Core Principles
Q1: Why is optimizing catalyst loading so crucial in the Heck reaction?
Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and purity.
-
Too Low: Insufficient catalyst can lead to low or no conversion of starting materials, resulting in a sluggish or stalled reaction.[1]
-
Too High: While it might increase the reaction rate, excessive catalyst loading is not only uneconomical but can also lead to the formation of undesirable byproducts and complicates purification by increasing residual palladium in the final product.[2] The goal is to find the "sweet spot"—the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe.
Q2: What is a typical starting catalyst loading for a Heck reaction?
For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[2] However, for highly active catalyst systems, such as those employing palladacycles or specific N-heterocyclic carbene (NHC) ligands, loadings can be significantly lower, sometimes in the parts-per-million (ppm) range.[3][4] Conversely, for challenging substrates like electron-rich aryl chlorides, higher loadings of 5-20 mol% might be necessary to achieve a reasonable reaction rate.[3][5]
Q3: My Pd(II) precatalyst (e.g., Pd(OAc)₂) isn't working. What's wrong?
Many Heck reactions use a stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1] If this reduction is inefficient, the reaction will fail. Common causes include:
-
Ineffective Reducing Agent: The amine base or phosphine ligand often serves as the reducing agent.[6][7] If the base is too weak or the ligand is not easily oxidized, the reduction may be incomplete.
-
Solution: Consider pre-activation of the catalyst or switching to a pre-formed Pd(0) source like Pd₂(dba)₃.[1][2] Using a more robust base or a ligand known to facilitate reduction can also be effective.[6]
Q4: What is palladium black, and how do I prevent its formation?
Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[8] It's a common sign of catalyst decomposition or agglomeration.[9] Formation is often triggered by:
-
High Temperatures: Can cause ligands to dissociate, leaving the palladium atoms unprotected and prone to aggregation.[1]
-
Oxygen: Traces of oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways.[10]
-
Insufficient Ligand: An inadequate amount of stabilizing ligand can leave the palladium center exposed.
Prevention Strategies:
-
Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Lower the reaction temperature if possible.[1]
-
Increase the ligand-to-palladium ratio, but with caution, as excess ligand can sometimes inhibit the reaction.[5]
-
Utilize "Jeffery conditions" by adding a tetraalkylammonium salt (e.g., TBAB), which can stabilize the Pd(0) species and prevent agglomeration.[11]
Part 2: Troubleshooting Guide - Addressing Specific Issues
This section is designed to help you diagnose and solve specific experimental problems.
Issue 1: Low or No Product Yield
Q: I'm seeing very little or no conversion of my starting materials. Where should I start troubleshooting?
A: Low conversion is a common problem that can stem from several sources. A systematic approach is best.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Heck reactions.
-
Catalyst Inactivity: This is the primary suspect. As discussed, ensure your Pd(II) precatalyst is being reduced to active Pd(0).[1] If you see palladium black, your catalyst has decomposed.[8]
-
Suboptimal Catalyst Loading: Your initial loading may be too low for the specific substrates. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%) to see if conversion improves.
-
Slow Oxidative Addition: This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl halides (and particularly aryl chlorides).[5][8] To overcome this, you may need a more electron-rich ligand (e.g., an alkyl phosphine like P(tBu)₃) to make the palladium center more nucleophilic.[12]
-
Incorrect Temperature: Heck reactions often require heat (typically 80-120 °C) to proceed.[1] However, excessive heat can cause catalyst decomposition. If you suspect decomposition, try lowering the temperature and using a more active catalyst system.
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst.[6] Ensure all reagents are pure and solvents are anhydrous and properly degassed to remove oxygen.
Issue 2: Reaction Stalls Before Completion
Q: My reaction starts well but stops at ~50% conversion, even after extended time. What's happening?
A: A stalling reaction is a classic sign of catalyst deactivation during the experiment.
-
Catalyst Decomposition Over Time: The catalyst may be initially active but not stable enough to survive the entire reaction time at the set temperature. This leads to the formation of inactive palladium black.[8]
-
Inhibitory Byproduct Formation: The reaction may generate a species that inhibits or poisons the catalyst. For example, if the base is fully consumed, the generated acid (HX) can build up and interfere with the catalytic cycle.[7]
Issue 3: Poor Regioselectivity or Isomerization
Q: I'm getting a mixture of alkene isomers instead of the desired product. How can I improve selectivity?
A: Poor regioselectivity or the formation of isomers is typically due to the reversibility of the β-hydride elimination step.[11]
-
Reversible β-Hydride Elimination: After the desired product is formed, the palladium-hydride intermediate can re-add to the product alkene and, after rotation and another elimination, lead to double bond migration.[11]
-
Solution 1: Base Choice: A strong, effective base is crucial to quickly and irreversibly trap the HPdX intermediate, regenerating the Pd(0) catalyst and preventing re-addition.[7][11] Switching from a mild base like NaOAc to a stronger one like Et₃N or K₂CO₃ can improve selectivity.
-
Solution 2: Additives: Adding silver or thallium salts can act as halide scavengers, promoting an irreversible reductive elimination and minimizing isomerization.[13]
-
Part 3: Experimental Protocols & Data
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the minimum catalyst loading required for an efficient reaction.
-
Setup: Prepare a series of identical reaction vials or flasks. To each, add the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and solvent (e.g., DMF, 5 mL).
-
Catalyst Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃). Add the appropriate volumes to each vial to achieve a range of catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05 mol%). Maintain a constant Pd:Ligand ratio (e.g., 1:2).
-
Reaction: Seal the vials, purge with inert gas, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: Take small aliquots from each reaction at set time intervals (e.g., 1, 4, 8, 24 hours). Quench the aliquots and analyze by GC or LC-MS to determine the conversion percentage.
-
Analysis: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that provides the desired conversion in an acceptable timeframe.
Table 1: Influence of Catalyst & Ligand on Loading Requirements
| Catalyst System | Typical Loading (mol%) | Substrate Suitability | Notes |
| Pd(OAc)₂ / PPh₃ | 1 - 5% | Aryl iodides, bromides | Standard, cost-effective system. May require higher temperatures.[14] |
| Pd₂(dba)₃ / P(o-tol)₃ | 0.5 - 2% | Aryl bromides, triflates | P(o-tol)₃ is more electron-rich than PPh₃, often improving rates.[12] |
| Pd(OAc)₂ / P(tBu)₃ | 0.1 - 1% | Aryl bromides, chlorides | Bulky, electron-rich ligand; highly active for challenging substrates.[12] |
| Herrmann-Beller Palladacycle | 0.01 - 0.1% | Aryl bromides, chlorides | Highly stable and active, allowing for very low catalyst loadings.[3] |
| Pd-PEPPSI Precatalysts | 0.5 - 3% | Broad | N-Heterocyclic Carbene (NHC) catalysts offering high stability and activity.[2] |
The Heck Catalytic Cycle
Caption: A simplified representation of the Heck reaction catalytic cycle.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalyst and Ligands for Aza-Heck Reactions. Benchchem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
- Wipf, P. (2007). Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
- BenchChem. (2025). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. Benchchem.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Whitcombe, M. J., et al. (2011). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Current Organic Chemistry.
- Knowles, J. P., & Whiting, A. (2007). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Wikipedia contributors. (n.d.). Heck reaction. Wikipedia.
- Reddit user discussion. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
- Reddit user discussion. (2021). Practical Heck Reaction problems!. r/chemhelp.
- BenchChem. (2025).
- Royal Society of Chemistry. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Myers, A. (n.d.). The Heck Reaction. Chem 115, Harvard University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Heck Reaction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing palladium residues from reaction mixtures. Given the stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs), mastering palladium removal is a critical aspect of process chemistry.[1][2][3][4] This resource moves beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot and optimize your purification processes with confidence.
Understanding the Challenge: The Many Forms of Palladium
A primary challenge in palladium removal is that its form can vary significantly depending on the reaction conditions.[5] It can exist as:
-
Heterogeneous Palladium: Insoluble forms like palladium on carbon (Pd/C).
-
Homogeneous Palladium: Soluble palladium complexes, often in Pd(0) or Pd(II) oxidation states.[6]
-
Colloidal Palladium: Nanoparticles that can be difficult to remove by simple filtration.[7]
The choice of removal technique is highly dependent on the state of the palladium in your reaction mixture.[5][8]
Decision-Making Workflow for Palladium Removal
To select the most appropriate method, consider the following workflow:
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during palladium removal in a practical question-and-answer format.
Issue 1: Simple filtration is ineffective.
Q: I've filtered my reaction mixture through standard filter paper, but the filtrate is still dark, and analysis shows high palladium content. Why?
A: Standard filtration is only effective for removing larger, insoluble particles like heterogeneous catalysts (e.g., Pd/C).[9] If you used a homogeneous catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), it remains dissolved in the solution and will pass through the filter.[10] Additionally, fine "palladium black" or colloidal palladium can also bypass standard filters.[11]
Solutions:
-
Filtration through Celite®: A pad of Celite® can trap finely divided or colloidal palladium that passes through filter paper.[7][12]
-
Adsorption Methods: If the palladium is soluble, you need to switch to a method that actively binds it, such as using scavenger resins or activated carbon.[7][13]
Issue 2: Low product yield after purification.
Q: I used activated carbon to remove palladium, and while the palladium is gone, my product yield is very low. What happened?
A: Activated carbon is a highly effective adsorbent for palladium, but it's not perfectly selective.[14][15] It can also adsorb your desired product, particularly if your product is non-polar or has a high molecular weight.[9] This is a common trade-off between purity and yield.
Solutions:
-
Optimize Adsorbent Amount: Perform small-scale experiments to determine the minimum amount of activated carbon needed to meet your palladium specification. A typical starting point is 5-10 wt% relative to your crude product.[16]
-
Solvent Selection: The choice of solvent can impact the binding of your product to the adsorbent. A solvent in which your product is highly soluble may reduce its loss.[8]
-
Consider Alternative Adsorbents: Functionalized silica scavengers can be more selective than activated carbon, reducing product loss.[5]
Issue 3: Inconsistent palladium removal from batch to batch.
Q: I have a standard procedure for palladium removal, but sometimes it works well, and other times it fails. Why the inconsistency?
A: The speciation of palladium—its oxidation state and coordination environment—can change subtly between batches, affecting the efficiency of a given removal method.[5] For example, a thiol-based scavenger might be highly effective for Pd(II) but less so for Pd(0).[6]
Solutions:
-
Pre-treatment Step: Consider a mild oxidation or reduction step to convert all palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[8][17]
-
Process Consistency: Ensure that reaction work-up procedures are consistent batch-to-batch to minimize variations in palladium speciation.
In-Depth Experimental Protocols
Protocol 1: Palladium Removal Using Scavenger Resins
This method is highly effective for removing soluble palladium species. Thiol-functionalized silica is a versatile choice.[18]
Workflow Diagram:
Caption: General workflow for palladium removal using scavenger resins.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene).[8]
-
Scavenger Addition: Add the selected scavenger resin (e.g., SiliaMetS Thiol). The amount is typically based on the molar equivalents of the palladium catalyst used, often in the range of 2-5 equivalents.[19]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[8][20]
-
Filtration: Filter the mixture to remove the solid-supported scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[21][22]
Protocol 2: Palladium Removal by Crystallization
Crystallization can be an effective method for purifying the final product, leaving palladium impurities behind in the mother liquor.[8]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the palladium impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.
Data Summary Tables
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Target Palladium Species | Advantages | Disadvantages |
| Thiol-based (e.g., Si-Thiol) | Pd(II) | High efficiency, versatile | Can be less effective for Pd(0) |
| Amine-based | Pd(II) | Good for specific applications | Can interact with acidic products |
| TMT-based (e.g., Si-DMT) | Pd(0), Pd(II) | Broad-spectrum activity | May require elevated temperatures |
| Activated Carbon | Pd(0), Pd(II) | Low cost, effective | Low selectivity, potential product loss[5][14] |
Table 2: Regulatory Limits for Palladium
The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) limits for elemental impurities.[23]
| Route of Administration | PDE (µ g/day ) | Concentration Limit (ppm) for ≤10g/day dose |
| Oral | 100 | 10[20][24] |
| Parenteral | 10 | 1[24] |
| Inhalation | 1 | 0.1 |
Source: ICH Q3D(R2) Guidance for Industry[23]
Final Considerations
-
Analytical Verification: Always verify the palladium levels in your final compound using a validated analytical method like ICP-MS or Atomic Absorption (AA) spectroscopy.[22] Rapid fluorescence-based assays can also be useful for in-process monitoring.[21]
-
Cost vs. Efficiency: While highly efficient scavengers may be more expensive, they can lead to higher product yields and reduced batch failures, ultimately proving more cost-effective.[5]
-
Scalability: Methods developed at the lab scale must be scalable. Filtration and the use of scavenger cartridges are often more amenable to large-scale production than chromatography.[5]
By understanding the principles behind each removal technique and proactively troubleshooting potential issues, you can develop robust and reliable purification strategies to meet the stringent purity requirements of modern drug development.
References
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
- Various Authors. (2015). How can i remove palladium Pd catalyst easily?
- SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- Pharmaceutical Technology. (2009).
- Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
- Various Authors. (2013). Removal of leached Palladium from reaction product. The ScienceMadness Discussion Board. [Link]
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
- Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium.
- Various Authors. (2022). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Anastas, P. T. (2024). Recycling of Homogeneous Catalysts.
- Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry.
- Sarioğlan, Ş. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Various Authors. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
- Inoue, K., & Komatsu, M. (2006). Method of removing palladium.
- Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]
- Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Zhang, X., et al. (2024). Efficient and Selective Removal of Palladium from Simulated High-Level Liquid Waste Using a Silica-Based Adsorbent NTAamide(C8)/SiO2-P. MDPI. [Link]
- CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]
- U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2022). Q3D(R2)
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. spinchem.com [spinchem.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. biotage.com [biotage.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pharmtech.com [pharmtech.com]
- 22. arborassays.com [arborassays.com]
- 23. fda.gov [fda.gov]
- 24. triphasepharmasolutions.com [triphasepharmasolutions.com]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address the pervasive challenge of protodeboronation, particularly when employing electron-deficient coupling partners. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it a critical problem in Suzuki-Miyaura coupling?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process effectively destroys your starting material, converting it into a simple arene or heteroarene byproduct. The direct consequences for your synthesis are a reduced yield of the desired coupled product and the introduction of a potentially difficult-to-remove impurity, which complicates downstream purification.[2][3]
Q2: My protocol involves an electron-deficient aryl boronic acid, and I'm seeing significant protodeboronation. Why are these substrates so susceptible?
A2: Electron-deficient aryl boronic acids are particularly prone to protodeboronation.[2][4] The presence of electron-withdrawing groups on the aromatic ring increases the acidity of the boronic acid and polarizes the carbon-boron bond, making the ipso-carbon more electrophilic and thus more susceptible to protonolysis. This inherent electronic property means that under typical Suzuki-Miyaura conditions (basic, aqueous, heated), the rate of this undesired C-B bond cleavage can become competitive with, or even faster than, the desired transmetalation step in the catalytic cycle.
Q3: What are the primary factors that accelerate protodeboronation?
A3: Several reaction parameters can significantly influence the rate of protodeboronation. Understanding these factors is the first step toward mitigating the problem:
-
Base: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation, often by generating a more reactive boronate anion ([ArB(OH)₃]⁻) that is susceptible to decomposition.[2][3][5]
-
Temperature: Higher reaction temperatures increase the kinetic rate of most reactions, including protodeboronation.[2][3][6] If the desired coupling is sluggish, elevated temperatures can disproportionately favor the decomposition pathway.
-
Solvent (Proton Source): The presence of a proton source, most commonly water, is necessary for the reaction to occur.[3][7] While a certain amount of water is often beneficial or required for the Suzuki catalytic cycle, excessive amounts can increase the rate of protodeboronation.[7]
-
Catalyst & Ligand System: An inefficient or slow catalyst system allows the boronic acid more time to decompose under the reaction conditions.[3] Furthermore, recent studies have shown that bulky phosphine ligands, while often used to promote challenging couplings, can also actively promote palladium-catalyzed protodeboronation.[2][8][9]
Q4: How can I confirm and quantify the extent of protodeboronation in my reaction?
A4: The most direct way to identify and quantify protodeboronation is by analyzing the crude reaction mixture using chromatographic and spectroscopic methods.
-
LC-MS or GC-MS: These techniques are excellent for identifying the mass of the byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H).
-
¹H NMR Spectroscopy: By comparing the integrations of characteristic signals from the starting aryl halide, the desired product, and the protodeboronated byproduct, you can determine the relative ratios and calculate the conversion and yield of each species.[6]
Troubleshooting Guide: From Problem to Solution
This guide addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and solve the problem of protodeboronation.
Problem: My reaction yield is low, and my primary byproduct is the simple arene (Ar-H) corresponding to my boronic acid.
This is the classic signature of significant protodeboronation. The core issue is that the kinetics of the undesired C-B bond cleavage are outcompeting the desired Suzuki-Miyaura coupling. Your primary goal is to accelerate the productive catalytic cycle relative to the decomposition pathway.
-
Re-evaluate the Base:
-
The Problem: Strong bases like NaOH or KOH can create a high pH environment that significantly accelerates protodeboronation.[3]
-
The Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are often superior choices.[6][7][10] These bases are strong enough to facilitate the catalytic cycle but often create a less harsh environment, slowing the rate of C-B bond cleavage.
-
-
Optimize the Temperature:
-
The Problem: High temperatures (e.g., >100 °C) provide the activation energy for both desired and undesired pathways, often favoring decomposition.[2][3]
-
The Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling, often in the 60–80 °C range.[3] This can dramatically shift the kinetic balance in favor of the Suzuki product.
-
-
Employ a Highly Active Catalyst System:
-
The Problem: A slow catalyst gives the sensitive boronic acid more residence time under harsh conditions, allowing it to decompose.
-
The Solution: Use a modern, highly active catalyst system to accelerate the cross-coupling rate. Palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of oxidative addition and reductive elimination.[3] This makes the productive cycle so fast that the boronic acid has less opportunity to undergo protodeboronation. However, be aware that some bulky ligands can also promote protodeboronation, so screening may be necessary.[8][9]
-
-
Modify the Solvent System:
-
The Problem: While Suzuki reactions often use aqueous mixtures, a high concentration of water provides an abundant proton source for protodeboronation.[7]
-
The Solution: Reduce the amount of water or switch to anhydrous conditions if possible. Solvents like 1,4-dioxane, toluene, or 2-MeTHF are common.[6][11] If water is necessary for solubility or to hydrolyze a boronic ester, use the minimum amount required (e.g., a 10:1 or 20:1 organic/aqueous ratio).
-
Visual Workflow: Troubleshooting Decision Tree
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Problem: My boronic acid reagent appears unstable and degrades even before the reaction is complete, regardless of condition optimization.
For notoriously unstable boronic acids (e.g., many electron-deficient heteroaryl boronic acids), a more robust strategy is required. The focus shifts from optimizing the coupling conditions to protecting the boronic acid itself.
-
Use a More Stable Boronic Acid Derivative:
-
The Problem: Free boronic acids are often the most susceptible to protodeboronation.[3]
-
The Solution: Convert the boronic acid to a more stable derivative. This is a widely used and effective strategy.
-
Pinacol Esters: More robust than the corresponding boronic acids, but can still undergo protodeboronation if the coupling is slow.[6][12]
-
Organotrifluoroborates (R-BF₃K): These salts offer significantly increased stability and are excellent alternatives.[1][13]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are exceptionally resistant to protodeboronation.[1][6][12]
-
-
-
Implement a "Slow-Release" Strategy:
-
The Problem: Even with optimized conditions, having a high concentration of a sensitive boronic acid in solution at any given time can lead to decomposition.
-
The Solution: Use a protected form of the boronic acid (like a MIDA boronate or organotrifluoroborate) that slowly hydrolyzes in situ under the reaction conditions to release a small, steady-state concentration of the active boronic acid.[1][14][15] This "slow-release" approach ensures that the concentration of the vulnerable free boronic acid is always low, minimizing the opportunity for protodeboronation while still allowing the productive cross-coupling to proceed efficiently.[15][16]
-
Visualizing the Competing Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Illustrative Data & Protocols
Table 1: Influence of Reaction Parameters on Protodeboronation
The following table summarizes qualitative trends for minimizing protodeboronation with electron-deficient partners.
| Parameter | Condition to Favor Suzuki Coupling | Rationale |
| Base | Weaker (K₃PO₄, K₂CO₃, CsF) | Reduces rate of base-catalyzed C-B bond cleavage.[3][6] |
| Temperature | Lowest effective temperature (e.g., 60-80 °C) | Slows the kinetics of decomposition more than the coupling.[3] |
| Solvent | Anhydrous or minimal H₂O | Limits the availability of the proton source required for the side reaction.[7] |
| Catalyst | High-activity (e.g., Pd-Biarylphosphine) | Accelerates the desired catalytic cycle to outcompete decomposition.[3] |
| Boron Reagent | Protected (MIDA, R-BF₃K, Pinacol) | Increases stability and allows for slow-release strategies.[1][6][12] |
Protocol: Suzuki Coupling of an Electron-Deficient Aryl Bromide with a Pyridine-MIDA Boronate
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.
Reagents:
-
Electron-Deficient Aryl Bromide (1.0 equiv)
-
Pyridine-MIDA boronate (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv, finely ground)
-
Solvent (e.g., 1,4-Dioxane/H₂O 10:1, degassed, to achieve ~0.1 M)
Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the pyridine-MIDA boronate (1.2 equiv), and the finely ground K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture via syringe.
-
Reaction Execution: Seal the vessel tightly and heat the reaction mixture to a moderate temperature (start with 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl bromide and the formation of the desired product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Protodeboron
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Protodeboronation of (Hetero)
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
- Base-Catalyzed Aryl-B(OH)
- The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol. [Link]
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. [Link]
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Public
- Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society. [Link]
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [Link]
- For the pro's (Suzuki) : r/Chempros - Reddit. [Link]
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. - Semantic Scholar. [Link]
- “Slow release” Suzuki‐Miyaura coupling strategy. A) Protodeboronation...
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
- Which conditions are favorable for the efficient Suzuki coupling?
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity comparison of Methyl 4-Iodo-3-methylbenzoate vs Methyl 4-bromo-3-methylbenzoate
An In-Depth Reactivity Comparison for Cross-Coupling Applications: Methyl 4-Iodo-3-methylbenzoate vs. Methyl 4-bromo-3-methylbenzoate
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor. The choice of starting materials, specifically the aryl halide, is a critical decision that dictates reaction efficiency, required catalytic systems, and overall process economy. This guide provides a detailed, evidence-based comparison of two structurally similar yet distinct building blocks: this compound and Methyl 4-bromo-3-methylbenzoate.
This analysis moves beyond simple statements of reactivity to explore the fundamental principles governing the performance of each substrate. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
The Decisive Factor: The Carbon-Halogen Bond
The difference in reactivity between the iodo and bromo benzoates is rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two key parameters dictate the ease of bond cleavage during the critical oxidative addition step of a catalytic cycle:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The approximate BDE for a C-I bond is around 240 kJ/mol, whereas for a C-Br bond, it is about 270 kJ/mol[1]. This lower energy requirement for cleaving the C-I bond means that oxidative addition to a palladium(0) center typically occurs more readily and under milder conditions[2].
-
Polarizability: Iodine is a larger, "softer," and more polarizable atom than bromine. This increased polarizability facilitates a more effective interaction with the soft metal center of the palladium catalyst, further lowering the activation energy for oxidative addition.
This fundamental difference in the C-X bond strength establishes a general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions: Ar-I > Ar-Br > Ar-Cl [2]. This trend is most pronounced in the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle[3].
Comparative Performance in Key Cross-Coupling Reactions
The theoretical advantage of the C-I bond translates into tangible differences in performance across various named reactions. While aryl iodides are generally more reactive, this does not always equate to a superior outcome, as other steps in the catalytic cycle can become rate-limiting or introduce complications[4].
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organohalide, is one of the most widely used transformations in synthesis.
-
This compound (The High-Reactivity Standard): Due to its weaker C-I bond, this substrate undergoes oxidative addition rapidly, often at room temperature or with gentle heating. It is compatible with a wide range of palladium sources, including "classical" catalysts like Pd(PPh₃)₄, and often does not require highly specialized, electron-rich ligands[5][6]. This makes it an excellent choice for delicate substrates or when mild conditions are essential.
-
Methyl 4-bromo-3-methylbenzoate (The Workhorse): While less reactive than its iodo counterpart, the bromide is a highly valuable and more cost-effective substrate[7]. To achieve reaction rates and yields comparable to the iodide, more robust catalytic systems are typically necessary. This often involves the use of electron-rich, sterically hindered phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which promote the challenging oxidative addition of the C-Br bond[5][8].
A Noteworthy Caveat: While oxidative addition is faster for aryl iodides, studies have shown that under certain conditions, particularly with less electron-rich ligands like triphenylphosphine (PPh₃) at lower temperatures, the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be surprisingly slow to proceed through the subsequent steps of the catalytic cycle[4]. This can lead to inefficient coupling for the "more reactive" aryl iodide compared to the corresponding bromide under identical, non-optimized conditions[4].
| Feature | This compound | Methyl 4-bromo-3-methylbenzoate |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | PPh₃, P(o-tol)₃ | P(t-Bu)₃, PCy₃, SPhos, XPhos |
| Typical Temperature | Room Temperature to 80 °C | 60 °C to 110 °C |
| Relative Reaction Time | Faster | Slower |
| Cost | Higher | Lower |
| Key Advantage | High reactivity under mild conditions | Cost-effectiveness for scale-up |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The choice of halide has a significant impact on reaction efficiency.
-
This compound: The high reactivity of the C-I bond makes it highly suitable for Heck couplings, often providing good yields without the need for highly specialized ligands[9]. The reaction can typically be performed under milder conditions compared to the bromide.
-
Methyl 4-bromo-3-methylbenzoate: Heck reactions with aryl bromides are common but often require higher temperatures (100-140 °C) and more robust catalyst systems to proceed efficiently[8][10]. The development of phosphine-free catalyst systems or those employing stable NHC ligands has greatly improved the utility of aryl bromides in this transformation[8].
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. The reactivity trend here can be more nuanced than in C-C coupling reactions.
-
This compound: While the oxidative addition is fast, aryl iodides can sometimes be problematic substrates in Buchwald-Hartwig amination. The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively sequestering the catalyst and inhibiting the catalytic cycle[11][12]. This effect can sometimes lead to lower yields or stalled reactions compared to the analogous bromide.
-
Methyl 4-bromo-3-methylbenzoate: Aryl bromides are often considered the "sweet spot" for Buchwald-Hartwig aminations. The oxidative addition is feasible with modern, sterically demanding phosphine ligands (e.g., Josiphos, BrettPhos), and the inhibitory effects seen with iodides are less pronounced[11][13]. For these reasons, aryl bromides are frequently the substrate of choice for developing robust amination protocols.
Experimental Section
Illustrative Workflow & Decision Logic
The selection between the iodo- and bromo-analogs is a function of project goals, including desired reaction mildness, cost constraints, and available catalyst/ligand inventory.
Caption: Decision workflow for selecting the appropriate aryl halide.
Representative Protocol: Suzuki-Miyaura Coupling
The following protocols are illustrative and should be optimized for specific substrates and scales.
Protocol 1: Coupling of this compound (Mild Conditions)
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Add 5 mL of a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of Methyl 4-bromo-3-methylbenzoate (Robust Conditions)
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 4-bromo-3-methylbenzoate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Add a palladium precatalyst such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a specialized ligand like tricyclohexylphosphine (PCy₃, 0.06 mmol, 6 mol%) or SPhos (0.03 mmol, 3 mol%).
-
Add 5 mL of a degassed solvent, such as toluene or CPME.
-
Stir the reaction mixture at 100 °C and monitor by TLC or GC-MS.
-
Follow workup and purification steps as described in Protocol 1.
Visualizing the Mechanism: The Critical First Step
The fundamental difference in reactivity is captured in the catalytic cycle for a Suzuki-Miyaura reaction. The initial oxidative addition of the aryl halide to the Pd(0) species is where the C-I bond's weakness provides a significant kinetic advantage.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Expert Recommendations
The choice between this compound and Methyl 4-bromo-3-methylbenzoate is a strategic decision based on a trade-off between reactivity, cost, and the complexity of the required catalytic system.
-
Choose this compound for:
-
Early-stage discovery and medicinal chemistry, where speed and mild conditions are paramount for synthesizing diverse analogs.
-
Reactions involving thermally sensitive functional groups, where elevated temperatures must be avoided.
-
Validating a synthetic route with a highly reliable and reactive substrate before optimizing for cost.
-
-
Choose Methyl 4-bromo-3-methylbenzoate for:
-
Process development and scale-up synthesis, where raw material cost is a significant factor.
-
Robust, well-optimized reactions where the use of more advanced (and often more expensive) ligands is justified by the lower cost of the starting material.
-
Buchwald-Hartwig aminations, where it may offer superior performance by avoiding catalyst inhibition issues associated with iodide.
-
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. Understanding the fundamental principles of C-X bond activation allows for an informed selection, enabling the development of efficient, scalable, and robust cross-coupling methodologies.
References
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]
- Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Organ, M. G., et al. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 38(1), 219-226. [Link]
- Hirschi, J. S., & Vetticatt, M. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1899–1911. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(15), 8357-8366. [Link]
- Chemistry LibreTexts. (2022).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10939-10943. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (2023). Heck reaction. [Link]
- Fu, G. C., et al. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
- Wikipedia. (2024).
- Chemistry LibreTexts. (2023).
- Filo. (2024). Explain the difference in the bond dissociation energies for the following bonds... [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Khan, A., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(4), 5585-5595. [Link]
Sources
- 1. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Aryl Halide Performance in Suzuki-Miyaura Coupling
For Immediate Publication
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] A critical decision in designing a successful Suzuki coupling is the choice of the aryl halide. This guide provides an in-depth comparison of the performance of different aryl halides—iodides, bromides, triflates, and chlorides—supported by mechanistic insights and experimental data, to empower chemists in optimizing their synthetic strategies.
The Decisive Step: Oxidative Addition and Its Impact on Reactivity
The widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.[2] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Of these, the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[3][4] This crucial step involves the cleavage of the carbon-halogen (C-X) bond and the oxidation of palladium from Pd(0) to Pd(II).[4][5]
The inherent reactivity of the aryl halide is directly linked to the strength of the C-X bond. The bond dissociation energy (BDE) is a key parameter: a lower BDE corresponds to a weaker bond that is more easily cleaved, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction.[6]
The established trend for C-X bond dissociation energies in aryl halides is: Aryl-I < Aryl-Br < Aryl-Cl < Aryl-F [6]
This order is attributed to the degree of orbital overlap between the carbon and halogen atoms.[6] Larger halogens like iodine have less effective orbital overlap with carbon, resulting in a weaker and longer bond that is more susceptible to cleavage.[6] Consequently, the general reactivity trend for aryl halides in Suzuki coupling is the inverse of the BDE trend: Aryl-I > Aryl-Br > Aryl-Triflate (OTf) > Aryl-Cl [3][7]
It is important to note that aryl triflates (Ar-OTf), while not halides, are common pseudohalide coupling partners. Their reactivity is generally comparable to or slightly less than that of aryl bromides.[4][8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Quantitative Comparison of Aryl Halide Performance
The theoretical reactivity trend is consistently validated by experimental data. The following table summarizes typical yields observed for the Suzuki-Miyaura coupling of different phenyl halides with phenylboronic acid under standardized conditions, illustrating the direct impact of the leaving group on reaction efficiency.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | Typical Reaction Conditions | Representative Yield (%) |
| Phenyl Iodide (Ph-I) | ~65 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | >95% |
| Phenyl Bromide (Ph-Br) | ~81 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 85-95% |
| Phenyl Triflate (Ph-OTf) | N/A (Pseudohalide) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 80-90% |
| Phenyl Chloride (Ph-Cl) | ~96 | Pd₂(dba)₃/P(t-Bu)₃, CsF, Dioxane, 80 °C | 70-85% (with specialized catalyst) |
Note: Yields are representative and can vary based on specific substrates, catalyst systems, and reaction conditions.[6][9]
In-Depth Analysis of Each Halide Class
Aryl Iodides (Ar-I): The Most Reactive Partner
-
Advantages: Due to the weak C-I bond, aryl iodides exhibit the highest reactivity, often proceeding to high yields under mild conditions with a broad range of boronic acids.[3] This high reactivity can be particularly advantageous for challenging couplings involving sterically hindered substrates.
-
Disadvantages: The primary drawbacks of aryl iodides are their higher cost and lower commercial availability compared to bromides and chlorides. They can also be less stable and more prone to decomposition. Interestingly, under certain "classical" Pd/PPh₃ catalyst systems at lower temperatures (~50 °C), aryl iodides can show surprisingly poor reactivity compared to their bromide counterparts.[10]
Aryl Bromides (Ar-Br): The Versatile Workhorse
-
Advantages: Aryl bromides strike an excellent balance between reactivity, stability, and cost.[11] They are widely available and generally provide high yields under standard Suzuki conditions, making them the most commonly used halides in both academic and industrial settings.[1]
-
Disadvantages: While highly effective, some less reactive or sterically demanding aryl bromides may require slightly more forcing conditions (higher temperatures, longer reaction times) than the corresponding iodides.
Aryl Triflates (Ar-OTf): A Reactive Pseudohalide Alternative
-
Advantages: Aryl triflates, easily prepared from phenols, are excellent electrophiles for Suzuki couplings.[12] Their reactivity is often comparable to that of aryl bromides, allowing for coupling under mild conditions.[8] They are particularly useful when the corresponding halide is not readily accessible.
-
Disadvantages: Triflates can be sensitive to moisture and may undergo hydrolysis, especially under basic conditions.[13] The cost of triflating agents can also be a consideration for large-scale synthesis.
Aryl Chlorides (Ar-Cl): The Economical but Challenging Substrate
-
Advantages: The primary advantage of aryl chlorides is their significantly lower cost and vast commercial availability, making them highly attractive for industrial applications.[14][15]
-
Disadvantages: The strength of the C-Cl bond makes oxidative addition to Pd(0) very challenging.[3][9] Consequently, standard Suzuki catalysts like Pd(PPh₃)₄ are often ineffective.[16] Successful coupling of aryl chlorides necessitates the use of specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[16][17][18] These advanced catalysts can overcome the high activation barrier for C-Cl bond cleavage, but may require more rigorous optimization of reaction conditions.[15][16]
Experimental Protocol: A Comparative Study
To provide a practical framework, the following is a detailed protocol for a comparative Suzuki-Miyaura coupling experiment.
Objective:
To compare the reaction yield of 4-bromoanisole and 4-chloroanisole in a Suzuki-Miyaura coupling with phenylboronic acid using an appropriate catalyst system for each.
Materials:
-
4-Bromoanisole
-
4-Chloroanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for comparative Suzuki coupling.
Step-by-Step Procedure:
Reaction 1: Coupling of 4-Bromoanisole (Standard Conditions)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and PPh₃ (5.2 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm consumption of the starting material.
Reaction 2: Coupling of 4-Chloroanisole (Specialized Conditions)
-
To a separate, identical Schlenk tube, add 4-chloroanisole (143 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Follow the same procedure for inerting the atmosphere (Step 2 from Reaction 1).
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Place the sealed tube in the preheated oil bath at 100 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress similarly.
Workup and Analysis (for both reactions):
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-methoxybiphenyl product.
-
Characterize the pure product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Expected Outcome:
This experiment is designed to demonstrate that while 4-bromoanisole couples efficiently under standard Pd/PPh₃ catalysis, the less reactive 4-chloroanisole requires a more specialized, electron-rich ligand like SPhos to achieve a comparable, high yield. This provides a direct, hands-on understanding of the practical implications of aryl halide choice.
Conclusion and Practical Recommendations
The choice of aryl halide in a Suzuki-Miyaura coupling is a strategic decision that balances reactivity, cost, and the complexity of the available catalytic systems.
-
For maximum reactivity and rapid synthesis, especially with challenging substrates: Aryl iodides are the premier choice, provided cost is not a limiting factor.
-
For general-purpose, reliable, and cost-effective synthesis: Aryl bromides represent the optimal balance and are the go-to choice for most applications.
-
When starting from phenols or requiring a halide alternative: Aryl triflates offer reactivity comparable to bromides and are an excellent option.
-
For large-scale, industrial, or cost-driven synthesis: Aryl chlorides are the most economical option, but their use is contingent on access to and optimization of advanced, highly active catalyst systems.
By understanding the fundamental principles of the oxidative addition step and the relative reactivities of the various aryl halides, researchers can make informed decisions to accelerate discovery and development in the chemical and pharmaceutical sciences.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- chemeurope.com. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- ResearchGate. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Journal of the American Chemical Society. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- ResearchGate. (2025, August 6). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- Journal of the American Chemical Society. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Journal of the American Chemical Society. (n.d.). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set.
- Chemical Communications (RSC Publishing). (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- The Journal of Organic Chemistry - ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ACS Publications. (2021, April 7). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- Organometallics - ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- ResearchGate. (n.d.). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings with.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- NIH. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides.
- MySkinRecipes. (n.d.). Aryl Halides for Cross-Coupling.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of arylboronic acids and aryl halides catalyzed by Au-Ag-Pd:CTAB catalyst.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Relative Reactivity of Iodinated Benzoates in Cross-Coupling Reactions
For researchers and professionals in synthetic and medicinal chemistry, iodinated benzoates are invaluable building blocks. Their participation in palladium-catalyzed cross-coupling reactions enables the construction of complex molecular architectures, particularly the biaryl motif prevalent in pharmaceuticals and advanced materials.[1][2] However, not all iodinated benzoates are created equal. The positional isomerism of the iodo and ester functionalities—ortho, meta, or para—dramatically influences the substrate's reactivity.
This guide provides an in-depth comparison of these isomers, moving beyond simple reaction outcomes to explain the underlying electronic and steric principles. By understanding the causality behind their reactivity, you can make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of target molecules.
The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle
To appreciate the nuances of substrate reactivity, one must first understand the general mechanism of palladium-catalyzed cross-coupling reactions.[3] These transformations, which include renowned named reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically proceed through a common catalytic cycle.[4][5]
The cycle involves three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodinated benzoate, forming an Ar-Pd(II)-I complex. This step is frequently the rate-determining step of the entire cycle.[6][7][8]
-
Transmetalation : An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide.[5][9]
-
Reductive Elimination : The two organic groups on the palladium complex couple to form the new carbon-carbon bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]
The energy barrier of the initial oxidative addition step is highly dependent on the nature of the aryl halide. The general reactivity trend is directly correlated with the carbon-halogen bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[7][8][10] The weaker C-I bond (approx. 65 kcal/mol) is cleaved much more readily than a C-Br (81 kcal/mol) or C-Cl (96 kcal/mol) bond, making aryl iodides the most reactive substrates in this class.[8][11]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Dissecting the Isomers: A Tale of Sterics and Electronics
The reactivity of ortho-, meta-, and para-iodobenzoates is dictated by a combination of two primary factors: the electronic influence of the ester group on the C-I bond and the steric hindrance around the reaction center.
Electronic Effects
The ester group (-COOR) is moderately electron-withdrawing. This property influences the electrophilicity of the carbon atom bonded to the iodine (the ipso-carbon), which in turn affects the rate of oxidative addition.
-
para-Iodobenzoate : The ester group exerts its maximum electron-withdrawing effect from the para position through both resonance and induction. This makes the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. This electronic activation leads to a faster rate of oxidative addition.
-
meta-Iodobenzoate : From the meta position, the ester group's electron-withdrawing influence is primarily due to the inductive effect, as resonance withdrawal does not extend to this position. This effect is less pronounced than in the para isomer, resulting in a moderately activated substrate.
-
ortho-Iodobenzoate : The ester group is in close proximity to the C-I bond, exerting a strong inductive electron-withdrawing effect. Electronically, this should activate the substrate for oxidative addition. However, this electronic advantage is often overshadowed by a more dominant factor: steric hindrance.
Steric Effects
Steric hindrance refers to the spatial bulk around the reaction site. The approach of the palladium catalyst, which is typically coordinated to bulky phosphine ligands, can be impeded by substituents near the C-I bond.[12][13]
-
ortho-Iodobenzoate : This isomer suffers from severe steric hindrance. The bulky ester group is positioned directly adjacent to the iodine atom, creating a crowded environment that physically obstructs the approach of the Pd(0) complex. This steric clash significantly raises the activation energy for the oxidative addition step, making the ortho isomer the least reactive of the three.[14][15]
-
meta- and para-Iodobenzoates : In these isomers, the ester group is positioned far from the iodine atom, presenting no significant steric barrier to the incoming catalyst.
Caption: Steric hindrance in ortho vs. para-iodobenzoates.
The Overall Reactivity Trend
Considering both electronic activation and steric hindrance, the general reactivity of iodinated benzoate isomers in palladium-catalyzed cross-coupling reactions follows a clear and predictable trend:
para > meta >> ortho
This trend is consistently observed across various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[10][16] While the para and meta isomers react readily under standard conditions, the successful coupling of the ortho isomer often requires more forcing conditions, higher catalyst loadings, or specialized ligands designed to operate in sterically demanding environments.[12][17]
Quantitative Performance Comparison
The following table summarizes representative data, synthesized from literature precedents, to illustrate the reactivity differences in a typical Suzuki-Miyaura coupling with phenylboronic acid. Actual results will vary based on the specific catalyst, ligands, base, and solvent system employed.
| Substrate | Catalyst/Ligand | Conditions | Typical Yield | Relative Reactivity |
| Ethyl 4-iodobenzoate (para) | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80-90°C, 12h | 85-95% | Highest |
| Ethyl 3-iodobenzoate (meta) | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80-90°C, 18h | 80-90% | High |
| Ethyl 2-iodobenzoate (ortho) | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 100°C, 24-48h | 40-60% | Lowest |
| Ethyl 2-iodobenzoate (ortho) | Pd₂(dba)₃ / SPhos | Dioxane, 100°C, 12h | >80% | Enhanced by Ligand |
Note: The enhanced reactivity of the ortho-isomer with a modern, bulky, electron-rich phosphine ligand like SPhos highlights the importance of catalyst system selection for challenging substrates.[18]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate
This protocol describes a standard procedure for coupling the highly reactive para isomer.
Materials:
-
Ethyl 4-iodobenzoate (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Degassed Toluene/Ethanol/Water solvent mixture (4:1:1, 10 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-iodobenzoate, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90°C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl ester.[18][19]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling of Ethyl 4-iodobenzoate
This reaction forms a C(sp²)-C(sp) bond, creating valuable arylalkyne structures.[20]
Materials:
-
Ethyl 4-iodobenzoate (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Degassed Triethylamine (TEA) (5 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add Ethyl 4-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add degassed triethylamine via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise at room temperature while stirring.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50°C) for 4-12 hours until TLC analysis indicates completion.
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution and then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify by column chromatography.[21][22]
Conclusion: Strategic Substrate Selection
The relative reactivity of iodinated benzoates in cross-coupling reactions is a direct consequence of fundamental steric and electronic principles, resulting in the clear trend of para > meta >> ortho . For routine syntheses where rapid, high-yielding conversions are desired, the para- and meta-iodobenzoates are the substrates of choice. They react under mild conditions with a wide range of standard palladium catalysts.
The ortho-iodobenzoate, while significantly less reactive due to steric hindrance, remains an indispensable tool for accessing sterically congested biaryls and other unique molecular scaffolds. Its successful application hinges on a strategic choice of reaction conditions, often necessitating the use of advanced, sterically demanding ligands that can overcome the high activation barrier of the oxidative addition step. A thorough understanding of these reactivity principles empowers the modern chemist to design more efficient, predictable, and successful synthetic routes.
References
- BenchChem. A Comparative Guide to a New Synthetic Route for Biaryl Synthesis Using Methyl 2-Iodobenzoate.
- International Journal of Trend in Scientific Research and Development. A Review on Palladium Catalyzed Coupling Reactions.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- College of Saint Benedict and Saint John's University. Oxidative addition and palladium coupling.
- BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- ChemTalk. Metal-Catalyzed Cross-Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-3.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- BenchChem. Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes.
- BenchChem. A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Synthesis of O‐biaryl organophosphorus compounds.
- Spring, D. et al. Medium-Ring and Iodinated Biaryl Synthesis by Organocuprate Oxidation. Angewandte Chemie International Edition, 50(4), 955-959.
- Griffiths, C., & Leadbeater, N. E. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(14), 2487-2490.
- Cho, J. H., & U, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3874-3877.
- BenchChem. Preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- BenchChem. Reactivity Showdown: Ethyl 4-iodobenzoate vs. Ethyl 4-bromobenzoate in Suzuki Coupling.
- BenchChem. Mechanistic studies comparing the reaction pathways of similar iodinated aromatic compounds.
- BenchChem. A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions.
- BenchChem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. oxidative addition and palladium coupling [employees.csbsju.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalyst Systems for C-H Arylation: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[1][2][3] Among these transformations, C-H arylation stands out as a powerful tool for forging carbon-carbon bonds, a cornerstone of many pharmaceutical agents and functional materials.[4][5] This guide provides an in-depth, objective comparison of the leading catalyst systems for C-H arylation, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal system for their synthetic challenges.
The Strategic Advantage of C-H Arylation in Drug Discovery
Traditional cross-coupling reactions, while foundational, necessitate the pre-functionalization of starting materials, adding steps and generating waste.[3] C-H arylation circumvents this by directly coupling an aryl source with a native C-H bond, streamlining synthetic routes and enabling late-stage functionalization of complex drug candidates.[5][6] This approach allows for the rapid generation of analog libraries, accelerating the structure-activity relationship (SAR) studies that are critical to drug development.[5][6]
A Comparative Analysis of Leading Catalyst Systems
The choice of catalyst is paramount to the success of a C-H arylation reaction, influencing yield, regioselectivity, substrate scope, and functional group tolerance. Here, we compare the most prominent metal-based catalyst systems, highlighting their strengths, weaknesses, and underlying mechanistic principles.
Palladium (Pd): The Workhorse of C-H Arylation
Palladium catalysts are the most extensively studied and widely employed systems for C-H arylation due to their high efficiency and broad applicability.[7][8][9] They are particularly effective for the arylation of (hetero)arenes and have been successfully applied in the synthesis of numerous complex molecules.[9][10][11]
Mechanism: Palladium-catalyzed C-H arylation can proceed through various catalytic cycles, with the Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles being the most common. The choice of cycle is often influenced by the oxidant and the nature of the substrates.[8] A key step in many palladium-catalyzed C-H arylations is the concerted metalation-deprotonation (CMD) pathway, which is facilitated by a carboxylate or other anionic ligand.
Performance & Scope: Palladium systems exhibit high turnover numbers and are compatible with a wide range of aryl halides (iodides, bromides, and even chlorides) and (hetero)arenes.[7][10][12] The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is often crucial for achieving high catalytic activity and selectivity.[12]
Experimental Insight: The addition of pivalic acid (PivOH) as a co-catalyst has been shown to significantly accelerate many palladium-catalyzed direct arylation reactions.[10]
Copper (Cu): A Cost-Effective and Versatile Alternative
Copper catalysts have emerged as an attractive alternative to palladium due to copper's lower cost and unique reactivity profile.[8][13] Copper-catalyzed systems are particularly effective for the arylation of electron-rich heterocycles and arenes with acidic C-H bonds.[8]
Mechanism: The mechanism of copper-catalyzed C-H arylation is still a subject of debate, with possibilities including a Cu(I)/Cu(III) catalytic cycle or a Cu(I)-mediated process. The reaction often exhibits different regioselectivity compared to palladium-catalyzed methods.[13]
Performance & Scope: While often requiring higher catalyst loadings and temperatures than palladium systems, copper catalysts can be highly effective for specific substrate classes.[14] They have been shown to be particularly useful for the arylation of azoles and other nitrogen-containing heterocycles.[15] A combination of palladium and copper co-catalysis has also proven to be highly efficient in certain cases.[15]
Rhodium (Rh) and Ruthenium (Ru): Expanding the Horizons of C-H Functionalization
Rhodium and ruthenium catalysts have carved a niche in C-H arylation, often displaying complementary reactivity to palladium and copper.[16][17][18]
Rhodium (Rh): Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for oxidative C-H functionalization.[11][17] They often employ directing groups to achieve high regioselectivity and are capable of coupling with a variety of partners, including alkenes and alkynes.[17][19]
Ruthenium (Ru): Ruthenium catalysts are known for their ability to arylate a diverse range of substrates, including carboxylic acids, with aryl and heteroaryl halides.[16] These systems offer the advantage of using a more abundant and less expensive metal compared to palladium.[16][20]
First-Row Transition Metals: Cobalt (Co) and Nickel (Ni) - The Sustainable Frontier
Driven by the principles of green chemistry, there is a growing interest in utilizing earth-abundant and less toxic first-row transition metals for C-H arylation.[1][21]
Cobalt (Co): Cobalt catalysts have shown great promise in C-H arylation, often operating under mild conditions.[22][23][24] They have been successfully employed in the arylation of indoles and other heterocycles.[23][24] Recent advancements have also demonstrated the potential for enantioselective cobalt-catalyzed C-H activation.[25]
Nickel (Ni): Nickel catalysis has emerged as a powerful tool for C-H functionalization, with applications in both arylation and alkylation.[26][27][28][29] Nickel catalysts can activate C-H bonds through various mechanisms, including those involving Ni(I)/Ni(III) or Ni(II)/Ni(IV) cycles.[28] The combination of nickel catalysis with photoredox catalysis has further expanded the scope of these transformations.[30]
Performance Data Summary
| Catalyst System | Typical Metal Precursor | Common Ligands/Additives | Key Strengths | Common Limitations |
| Palladium (Pd) | Pd(OAc)₂, PdCl₂ | Phosphines (e.g., PCy₃), NHCs, PivOH | High efficiency, broad scope, well-studied | Higher cost, potential for catalyst poisoning |
| Copper (Cu) | CuI, Cu₂O | Phenanthroline, L-proline | Low cost, unique regioselectivity | Often requires higher temperatures and loadings |
| Rhodium (Rh) | [RhCp*Cl₂]₂ | - | High regioselectivity with directing groups | High cost, often requires stoichiometric oxidants |
| Ruthenium (Ru) | [Ru(p-cymene)Cl₂]₂ | Phosphines | Good functional group tolerance, lower cost than Pd | Can require specific directing groups |
| Cobalt (Co) | Co(OAc)₂, Co(acac)₂ | NHCs | Earth-abundant, mild reaction conditions | Substrate scope still under development |
| Nickel (Ni) | NiCl₂·glyme, Ni(cod)₂ | Bipyridine, Box ligands | Low cost, unique reactivity, good for alkylation | Mechanistic understanding is evolving |
Emerging Frontiers in C-H Arylation
Beyond traditional transition metal catalysis, several innovative approaches are pushing the boundaries of C-H arylation.
Photoredox Catalysis: A Mild and Green Approach
Visible-light photoredox catalysis has emerged as a powerful strategy for C-H functionalization, offering mild reaction conditions and a high degree of control.[31][32][33][34] This approach often involves the generation of radical intermediates that can participate in C-H arylation. Both transition metal complexes (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and organic dyes can be used as photocatalysts.[32][33]
Enzymatic C-H Arylation: The Precision of Nature
Nature has evolved a vast array of enzymes that can catalyze C-H functionalization with remarkable regio- and stereoselectivity.[2][35][36] While still in its early stages of development for C-H arylation, the use of enzymes holds immense potential for sustainable and highly selective synthesis.[35][36][37]
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Direct Arylation of a Heterocycle
This protocol is adapted from a general procedure for the direct arylation of heterocycles with aryl bromides.[10]
Materials:
-
Heterocycle (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol %)
-
Pivalic acid (PivOH, 30 mol %)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the heterocycle, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, PivOH, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
Palladium-Catalyzed C-H Arylation (CMD Mechanism)
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation via a CMD pathway.
Nickel-Photoredox Catalyzed C-H Arylation
Caption: Dual catalytic cycle for Nickel-Photoredox C-H arylation.
Conclusion and Future Outlook
The field of C-H arylation is a vibrant and rapidly evolving area of research. While palladium catalysts remain the go-to choice for many applications, the development of systems based on more abundant and sustainable metals like copper, cobalt, and nickel is gaining significant momentum.[1][21] The advent of photoredox and enzymatic catalysis is opening up new avenues for mild and highly selective transformations.[31][33][36] For researchers in drug discovery and development, a thorough understanding of the strengths and limitations of each catalyst system is crucial for designing efficient and innovative synthetic routes to the next generation of therapeutics.
References
- Agarwal, V., Miles, Z. D., Winter, J. M., Eustáquio, A. S., El Gamal, A. A., & Moore, B. S. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619–5674. [Link]
- Al-Amin, M., & Daugulis, O. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism.
- Arockiam, P., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-catalyzed C–H bond activation and functionalization. Chemical Reviews, 112(11), 5879–5918. [Link]
- Bautista-formosa, A., & Martin, R. (2025). Recent Advances in Cobalt-Catalyzed Oxidative C-H Activation. The Chemical Record, e202500009. [Link]
- Chen, J., & Diao, T. (2025). Nickel-Catalyzed Reductive Alkylation and Arylation of Arylallylamines via C–N Bond Cleavage. Organic Letters. [Link]
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
- Frazier, J. P., Engel, D. A., & Wasa, M. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(21), 5584–5587. [Link]
- Green, M. E., & Williams, J. M. J. (2021). Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides. Green Chemistry, 23(1), 358–364. [Link]
- Guo, Y., et al. (2024). Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs. Proceedings of the National Academy of Sciences, 121(11), e2318531121. [Link]
- La-Placa, M. G., & Fagnou, K. (2006). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 71(23), 8887–8898. [Link]
- Renata, H., & Arnold, F. H. (2015). Enzymatic Functionalization of Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 54(12), 3532–3550. [Link]
- Romero, N. A., & Nicewicz, D. A. (2016). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 116(17), 10075–10166. [Link]
- Sharma, S., & Hartwig, J. F. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 211–222. [Link]
- Stuart, D. R., & Fagnou, K. (2007). The Mesylate Group as an Electrophile in Palladium-Catalyzed C−H Bond Arylation. Journal of the American Chemical Society, 129(50), 15458–15459. [Link]
- Thansandote, P., & Lautens, M. (2009). Construction of Bicyclic Scaffolds Using a Nickel-Catalyzed C−H Functionalization/Alkylation. Angewandte Chemie International Edition, 48(43), 8033–8036. [Link]
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624–655. [Link]
- Wencel-Delord, J., & Glorius, F. (2013). Rhodium(III)- and Iridium(III)-Catalyzed C-H Activation. Accounts of Chemical Research, 46(3), 613–624. [Link]
- Bedford, R. B. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 211–222. [Link]
- Gandeepan, P., & Ackermann, L. (2018). Recent Developments in Ruthenium-Catalyzed C–H Arylation: Array of Mechanistic Manifolds.
- Liu, C., & Szostak, M. (2017). Nickel-catalysed C-H arylation. a Ni(II)-catalysed C-H bond arylation with the diaryliodonium salt oxidant.
- Campeau, L. C., et al. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Journal of the American Chemical Society, 132(33), 11599–11607. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
- Moselage, M., Li, J., & Ackermann, L. (2016). Cobalt-Catalyzed C–H Arylations, Benzylations, and Alkylations with Organic Electrophiles and Beyond. The Journal of Organic Chemistry, 81(1), 10–23. [Link]
- Hu, J., & Das, S. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science, 15(1), 18–38. [Link]
- Sun, H., et al. (2011). The Discovery of A New Pd/Cu Catalytic System For C H Arylation and Its Applications in A Pharmaceutical Process. Angewandte Chemie International Edition, 50(17), 3957–3961. [Link]
- Schmermund, L., et al. (2019). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Angewandte Chemie International Edition, 58(40), 14194–14198. [Link]
- Kroutil, W., & Renata, H. (2019). Enzymatic C–H Functionalizations for Natural Product Synthesis. Current Opinion in Chemical Biology, 49, 1–8. [Link]
- Ghosh, I., & König, B. (2025). Direct C-H Arylation of Primary Amines via Organic Photoredox Catalysis. Angewandte Chemie International Edition, 54(32), 9399–9403. [Link]
- Maji, R. (2022). Recent Advances in Cobalt-Catalysed C-H Functionalizations. ChemistrySelect, 7(22), e202201031. [Link]
- Ghorai, A., & Jana, R. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6563. [Link]
- Stuart, D. R., & Fagnou, K. (2009). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Wang, D. H., & Wasa, M. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(17), 10411–10462. [Link]
- Protti, S., & Fagnoni, M. (2017). Sustainable protocols for direct C–H bond arylation of (hetero)arenes. Green Chemistry, 19(2), 294–310. [Link]
- Zhestkov, V. V., et al. (2021). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. Molecules, 26(11), 3236. [Link]
- Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19184–19207. [Link]
- Zhestkov, V. V., et al. (2017). Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Beilstein Journal of Organic Chemistry, 13, 510–517. [Link]
- OpenChemHub. (2024, January 28).
- Shaw, M. H., et al. (2016). C–H functionalization of amines with aryl halides by nickel-photoredox catalysis.
- Gandeepan, P., & Ackermann, L. (2025). Arene Ruthenium(II) Carboxylates for C H Alkylations and Arylations at Near Room Temperature. Angewandte Chemie International Edition, 54(43), 12791–12795. [Link]
- Wang, T., et al. (2024). Enantioselective Cobaltaphotoredox-Catalyzed C–H Activation. Journal of the American Chemical Society, 146(34), 23157–23166. [Link]
- Yoshino, T., & Matsunaga, S. (2018). Hydroarylations by cobalt-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 14, 2187–2200. [Link]
- Sau, S. C., et al. (2021). Palladium-Catalyzed Electrooxidative Double C–H Arylation. Journal of the American Chemical Society, 143(35), 14065–14073. [Link]
- Lin, Q., & Diao, T. (2018). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 51(10), 2534–2546. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable protocols for direct C–H bond arylation of (hetero)arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Cobalt-Catalyzed Oxidative C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. BJOC - Hydroarylations by cobalt-catalyzed C–H activation [beilstein-journals.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Verification Required - Princeton University Library [oar.princeton.edu]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. Enzymatic Functionalization of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalyst Efficiency with Aryl Iodides
For researchers, scientists, and professionals in drug development, the palladium-catalyzed cross-coupling of aryl iodides is a cornerstone of modern synthetic chemistry. The high reactivity of the C-I bond makes aryl iodides excellent substrates, often allowing for milder reaction conditions compared to their bromide and chloride counterparts.[1] However, the very reactivity that makes them attractive can also be a double-edged sword, leading to challenges in catalyst stability and selectivity. The choice of the palladium catalyst system is therefore not a trivial decision but a critical parameter that dictates the success, efficiency, and scalability of a synthesis.
This guide provides an in-depth, objective comparison of the performance of various classes of palladium catalysts in the most crucial cross-coupling reactions involving aryl iodides: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic nuances that govern catalyst efficiency and provide supporting experimental data to inform your selection process.
The Decisive First Step: Oxidative Addition
The universally accepted mechanism for these cross-coupling reactions begins with the oxidative addition of the aryl iodide to a palladium(0) species.[2] This is often the rate-determining step, and its efficiency is heavily influenced by the ligands surrounding the palladium center. The C-I bond is the weakest among the aryl halides, facilitating this initial activation.[1] The electron-richness and steric bulk of the ancillary ligands play a crucial role; electron-donating ligands enhance the electron density on the palladium, promoting the cleavage of the C-I bond, while steric bulk can accelerate the subsequent reductive elimination step to release the product and regenerate the active catalyst.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalyst Classes: A Head-to-Head Comparison
The evolution of palladium catalysts has led to several distinct classes, each with its own strengths and weaknesses when reacting with aryl iodides.
Phosphine-Based Ligands
This is the most traditional and widely studied class of ligands. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Triphenylphosphine (PPh₃) and Analogues: While historically significant, catalysts like Pd(PPh₃)₄ can be surprisingly inefficient for aryl iodide couplings at lower temperatures.[4] This is often not due to a slow oxidative addition, but rather to the stability of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] complex, which can hinder subsequent steps in the catalytic cycle.[4]
-
Bulky, Electron-Rich Monophosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and the dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) have revolutionized cross-coupling chemistry. Their steric bulk promotes the formation of monoligated Pd(0)L species, which are highly active, and accelerates reductive elimination.[3][5] Their electron-donating nature significantly speeds up the oxidative addition of aryl iodides. These are often the catalysts of choice for challenging or sterically hindered substrates.[5][6]
-
Bidentate Phosphines: Ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) offer increased stability to the palladium center. In Buchwald-Hartwig aminations, they are particularly effective for aryl iodides as they are thought to prevent the formation of inactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[2]
N-Heterocyclic Carbenes (NHCs)
NHCs are powerful electron-donating ligands that form very stable bonds with palladium. This strong bond prevents catalyst decomposition, often leading to higher turnover numbers (TONs). For aryl iodides, NHC-palladium complexes are highly efficient, particularly in Suzuki and Heck reactions. Their strong electron-donating ability facilitates the oxidative addition step, and their thermal stability allows for reactions to be run at elevated temperatures if necessary.[7]
Palladacycles
Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, often incorporating a phosphine or amine ligand. They are typically air- and moisture-stable, making them easy to handle. Under reaction conditions, they decompose to generate highly active, low-coordinate Pd(0) species. Palladacycles have shown excellent activity for the coupling of aryl iodides, often achieving very high turnover numbers. However, some studies suggest that for Heck reactions with aryl iodides at lower temperatures, traditional in-situ catalysts like Pd(OAc)₂/P(o-Tol)₃ might be more active.
Performance Data in Key Reactions
The following tables summarize experimental data for the coupling of aryl iodides with different palladium catalyst systems. Note: Direct comparison should be made with caution as reaction conditions can vary between studies.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst / Ligand | Aryl Iodide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| Pd(PPh₃)₄ | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | - | [4] |
| Pd(OAc)₂ / SPhos | 1-Iodo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | - | [8] |
| Pd/BI-DIME | 2-Iodo-m-xylene | 2,4,6-Triisopropylphenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 92 | - | [6] |
| Palladacycle | 1-Iodo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | DMF | RT | 0.5 | 98 | 100,000 |
Table 2: Heck Coupling of Aryl Iodides
| Catalyst / Ligand | Aryl Iodide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Iodobenzene | Methyl acrylate | Et₃N | DMF | 100 | 3 | >95 | [9][10] |
| Pd/C | 4-Iodoanisole | n-Butyl acrylate | Et₃N | NMP | 140 | 2 | 95 | |
| NHC-Pd Complex | 4-Iodoacetophenone | Styrene | K₂CO₃ | Dioxane | 120 | 16 | 94 | [7] |
| Palladacycle | 4-Iodotoluene | Styrene | NaOAc | NMP | 140 | 1 | 98 |
Table 3: Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst / Ligand | Aryl Iodide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 4-Iodotoluene | Aniline | NaOt-Bu | Toluene | 100 | 24 | 88 | [2] |
| Pd(OAc)₂ / CyPF-t-Bu | 4-Iodotoluene | Benzylamine | NaOt-Bu | Toluene | RT | 20 | 98 | [11] |
| Pd₂(dba)₃ / Xantphos | 4-Iodo-trifluorotoluene | Benzamide | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [12] |
| Ni(acac)₂ (for comparison) | 4-Iodotoluene | Aniline | K₃PO₄ | Dioxane | 100 | 24 | 94 | [13][14] |
Experimental Workflow & Protocol
Herein, we provide a representative protocol for a Suzuki-Miyaura coupling of a sterically hindered aryl iodide, a common challenge in medicinal chemistry.
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Iodo-m-xylene
Materials:
-
2-Iodo-m-xylene (1.0 mmol, 1.0 equiv.)
-
2,4,6-Triisopropylphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BI-DIME ligand (0.04 mmol, 4 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodo-m-xylene, 2,4,6-triisopropylphenylboronic acid, potassium phosphate, Pd(OAc)₂, and the BI-DIME ligand.
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tetra-ortho-substituted biaryl.
Conclusion and Future Outlook
The high reactivity of aryl iodides makes them premier substrates for a wide range of palladium-catalyzed cross-coupling reactions. For simple, unhindered substrates, a variety of catalyst systems, including traditional phosphine-based catalysts, NHCs, and palladacycles, can provide excellent results. However, for more challenging transformations, particularly those involving sterically hindered substrates, the use of bulky, electron-rich monophosphine ligands is often essential for achieving high efficiency.[5][6]
While palladium catalysis is a mature field, the quest for more active, stable, and cost-effective catalysts continues. The development of catalysts with ever-higher turnover numbers is crucial for industrial applications to minimize cost and reduce palladium contamination in the final product.[3] Furthermore, as the principles of green chemistry become more ingrained in synthetic planning, the use of more earth-abundant metals like nickel as catalysts for these transformations is an area of active and promising research.[13][14] For the practicing chemist, a careful consideration of the substrate, desired reaction conditions, and catalyst cost will continue to guide the selection of the optimal palladium system for the efficient and reliable synthesis of target molecules.
References
- Benchchem. (n.d.). Efficient Coupling of Sterically Hindered Aryl Iodides.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- Benchchem. (n.d.). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- Buchwald–Hartwig amin
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
- Application of palladacycles in Heck type reactions. (n.d.). ElectronicsAndBooks.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. (2022). The Journal of Organic Chemistry.
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. (n.d.). Request PDF.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters.
- Palladium‐Catalyzed Amination of Aryl Halides and Rel
- Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Benchchem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (n.d.).
- Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. (n.d.). NIH.
- Improving Turnover Numbers of Palladium N-Heterocyclic Carbene Catalysts in Challenging Processes: Intramolecular Direct Arylation Reactions with Aryl Chlorides. (n.d.). ACS.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH.
- Benchchem. (n.d.). Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
- Heck Reaction—St
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
- a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl.... (n.d.).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Rel
- Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. (n.d.). Request PDF.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (n.d.). OUCI.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH.
- Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- Palladium versus Earth-abundant metals: comparisons from the synthetic and environmental perspectives for Suzuki–Miyaura cross-couplings and aminations. (n.d.).
- Palladium(II) thiosemicarbazone-catalyzed Suzuki–Miyaura cross-coupling reactions of aryl halides. (n.d.). Request PDF.
- Palladacycle phosphine complexes as homogeneous catalysts for the Heck cross-coupling reaction at low catalyst loading under aerobic conditions. (n.d.). Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Methyl 4-Iodo-3-methylbenzoate in Novel Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Methyl 4-iodo-3-methylbenzoate (CAS: 5471-81-8) has emerged as a highly versatile and reactive intermediate, particularly valuable in the synthesis of novel pharmaceutical and material science targets.[1] This guide provides an in-depth, objective comparison of its performance against common alternatives, supported by experimental data and mechanistic insights to inform rational synthetic design.
The Strategic Advantage of the Aryl Iodide
The primary utility of this compound lies in the exceptional reactivity of its carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions.[1] These reactions, which form the bedrock of modern C-C and C-N bond formation, are initiated by the oxidative addition of an aryl halide to a low-valent palladium catalyst. The rate of this critical step is largely governed by the carbon-halogen bond dissociation energy.
The reactivity trend for aryl halides in these transformations is well-established: I > Br > Cl >> F .[2][3] The weaker C-I bond undergoes oxidative addition more readily than C-Br or C-Cl bonds, which translates to tangible experimental advantages: faster reaction rates, higher yields, and notably milder reaction conditions.[2][3] This enhanced reactivity makes this compound a superior choice for challenging syntheses where preserving sensitive functional groups is critical.
Performance Comparison: Iodo vs. Bromo and Chloro Analogs
To contextualize the utility of this compound, we compare it with its bromo and chloro analogs in the Suzuki-Miyaura coupling, a cornerstone of biaryl synthesis.[4][5] The data presented below, while illustrative, is based on established reactivity principles and serves as a benchmark for expected laboratory outcomes.
| Parameter | This compound | Methyl 4-bromo-3-methylbenzoate | Methyl 4-chloro-3-methylbenzoate |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos[2] |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | 4-6 mol% |
| Typical Temperature | 80-90 °C[6] | 90-110 °C | >100 °C[2] |
| Reaction Time | 4-12 hours | 12-24 hours | 24-48 hours |
| Expected Yield | >90% | 75-90% | 60-80% (highly catalyst dependent) |
| Key Advantage | High reactivity, mild conditions.[3] | Good balance of reactivity and cost. | Lowest cost, highest availability.[7] |
| Key Disadvantage | Higher cost than Br/Cl analogs. | Requires more forcing conditions than iodo. | Often requires specialized, expensive ligands and higher temperatures for good conversion.[2][7] |
Causality Behind the Choices: The progressively harsher conditions required for the bromo and chloro analogs are a direct consequence of their stronger C-X bonds. Activating the C-Cl bond, in particular, often necessitates the use of highly active, bulky, and electron-rich phosphine ligands (like SPhos) to facilitate the challenging oxidative addition step.[2] While aryl chlorides are economically attractive, the investment in specialized catalysts and higher energy input can offset the initial cost savings, especially in discovery-phase research where reaction efficiency and reliability are prioritized.
Experimental Validation: A Protocol for Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the efficient synthesis of a biaryl compound using this compound.
Objective: To synthesize Methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed solvent mixture via syringe.[8]
-
Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir vigorously for 8 hours. The high reactivity of the aryl iodide ensures a relatively short reaction time at a moderate temperature.[6]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench with 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Visualization of Key Workflows
To further clarify the processes discussed, the following diagrams illustrate the experimental workflow and a decision-making framework for reagent selection.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision framework for selecting the optimal aryl halide reagent.
Broader Synthetic Utility
The high reactivity of this compound is not limited to Suzuki couplings. It is an excellent substrate for a wide array of other critical transformations:
-
Sonogashira Coupling: For the synthesis of aryl-alkynes, the C-I bond's reactivity often permits these reactions to proceed efficiently at room temperature.[9][10][11]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is crucial in medicinal chemistry.[12][13] The use of an aryl iodide facilitates the coupling with a broad range of primary and secondary amines under relatively mild conditions.[14][15]
-
Heck Reaction: The formation of carbon-carbon bonds with alkenes is another area where the reactivity of aryl iodides provides a distinct advantage over less reactive halides.[6]
Conclusion
This compound stands out as a premier building block for novel synthesis. Its high reactivity, driven by the lability of the carbon-iodine bond, enables a broad scope of cross-coupling reactions to be performed under mild conditions with high efficiency. While bromo- and chloro-analogs offer economic advantages for large-scale processes, the reliability, speed, and gentle conditions associated with the iodo-analog make it the superior choice for complex, multi-step syntheses in research and development, where maximizing yield and preserving molecular integrity are the highest priorities.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). BenchChem.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. (n.d.). BenchChem.
- A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. (n.d.). BenchChem.
- Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900.
- A Comparative Guide to a New Synthetic Route for Biaryl Synthesis Using Methyl 2-Iodobenzoate. (n.d.). BenchChem.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate.
- This compound: Chemical Properties & Synthesis Applications. (n.d.).
- METHYL 3-IODO-4-METHYLBENZOATE 90347-66-3 wiki. (n.d.). Guidechem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (2023, December 26). In Wikipedia.
- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. (n.d.). BenchChem.
- Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. (n.d.). BenchChem.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 103–115.
- Methyl 4-iodobenzoate. (2023, October 24). In Wikipedia.
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). BenchChem.
- Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
- Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Helvetica Chimica Acta, 83(3), 468-474.
- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. (2020). Angewandte Chemie International Edition, 59(46), 20518-20524.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters, 7(3), 225-236.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking Methyl 4-Iodo-3-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Among the vast array of available coupling partners, aryl halides play a central role, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of Methyl 4-iodo-3-methylbenzoate against its bromo- and chloro-analogs, offering insights into their relative performance in key transformations and providing a foundation for rational substrate selection.
Introduction: The Strategic Importance of the Halogen in Cross-Coupling
The reactivity of an aryl halide in widely-used transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The established trend in reactivity (I > Br > Cl) is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group. This guide will delve into the practical implications of this trend, using this compound and its counterparts as a case study.
The choice of halogen is a balancing act between reactivity, cost, and availability. While aryl iodides are typically the most reactive, they are also often the most expensive. Aryl chlorides are the most economical but generally require more specialized and often more sensitive catalyst systems to achieve comparable results. Aryl bromides frequently represent a compromise between these two extremes.
Comparative Analysis of Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of these coupling partners is essential for their effective use in synthesis.
| Property | This compound | Methyl 4-bromo-3-methylbenzoate | Methyl 4-chloro-3-methylbenzoate |
| CAS Number | 5471-81-8 | 148547-19-7 | 7697-29-2 (acid) |
| Molecular Formula | C₉H₉IO₂ | C₉H₉BrO₂ | C₉H₉ClO₂ |
| Molecular Weight | 276.07 g/mol [1] | 229.06 g/mol | 184.62 g/mol [2] |
| Appearance | White solid[1] | White powder[3] | Not readily available |
| Melting Point | 59-62 °C[1] | 38-44 °C[4] | 28-29 °C[2] |
| C-X Bond Dissociation Energy (Aryl-X) | ~67.0 kcal/mol[3] | ~84.0 kcal/mol[3] | ~97.1 kcal/mol[3] |
The significantly lower C-I bond dissociation energy in this compound is the primary determinant of its enhanced reactivity in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center, a process that is energetically more favorable for the weaker C-I bond.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
While direct side-by-side quantitative data for these specific methyl 4-halo-3-methylbenzoates under identical conditions is not extensively documented in the literature, we can infer their relative performance based on established principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the formation of biaryl structures. The reactivity of the aryl halide is a critical parameter for the success of this reaction.
Expected Performance Comparison in Suzuki-Miyaura Coupling:
| Coupling Partner | Expected Reactivity | Typical Reaction Conditions | Anticipated Yield |
| This compound | High | Milder conditions (lower temperatures, shorter reaction times) | Excellent |
| Methyl 4-bromo-3-methylbenzoate | Moderate | Moderate to elevated temperatures | Good to Excellent |
| Methyl 4-chloro-3-methylbenzoate | Low | Requires more forcing conditions, specialized ligands, and potentially higher catalyst loadings | Variable, often lower |
The electron-withdrawing nature of the methyl ester group in these compounds can enhance the rate of oxidative addition, making them generally good substrates for Suzuki coupling. The additional methyl group has a minor electronic effect but can influence the solubility and steric environment of the molecule.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. Similar to the Suzuki coupling, the efficiency of the Heck reaction is highly dependent on the nature of the aryl halide.
Expected Performance Comparison in Heck Reaction:
| Coupling Partner | Expected Reactivity | Typical Reaction Conditions | Anticipated Yield |
| This compound | High | Milder conditions, often proceeds at lower temperatures | Excellent |
| Methyl 4-bromo-3-methylbenzoate | Moderate | Requires higher temperatures than the iodo-analog | Good to Excellent |
| Methyl 4-chloro-3-methylbenzoate | Low | Often challenging, requiring high temperatures and specialized catalyst systems | Lower and more variable |
Experimental Workflow: Heck Reaction
Caption: Generalized workflow for a Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reactivity trend of the aryl halides remains consistent in this transformation.
Expected Performance Comparison in Sonogashira Coupling:
| Coupling Partner | Expected Reactivity | Typical Reaction Conditions | Anticipated Yield |
| This compound | High | Often proceeds at or near room temperature | Excellent |
| Methyl 4-bromo-3-methylbenzoate | Moderate | Typically requires heating | Good to Excellent |
| Methyl 4-chloro-3-methylbenzoate | Very Low | Generally not a preferred substrate; requires specialized conditions | Low to moderate |
Mechanistic Insights: The "Why" Behind the Reactivity Trend
The observed reactivity trend (I > Br > Cl) in palladium-catalyzed cross-coupling reactions is a direct consequence of the energetics of the oxidative addition step.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
The C-I bond, being the weakest among the C-X bonds , has the lowest activation energy for cleavage by the Pd(0) catalyst. This facilitates the formation of the key Ar-Pd(II)-I intermediate, which then proceeds through the subsequent steps of the catalytic cycle. The stronger C-Br and C-Cl bonds require more energy to break, leading to slower reaction rates and often necessitating higher temperatures or more active catalyst systems.
Experimental Protocols
The following are representative, detailed protocols for cross-coupling reactions that can be adapted for this compound and its analogs.
Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide
Reaction: this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the solvent mixture via syringe.
-
Heat the mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Heck Reaction of an Aryl Iodide
Reaction: this compound with Styrene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Styrene (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, styrene, Palladium(II) acetate, and Tri(o-tolyl)phosphine.
-
Flush the tube with an inert gas.
-
Add anhydrous DMF and triethylamine via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol for Sonogashira Coupling of an Aryl Iodide
Reaction: this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Bis(triphenylphosphine)palladium(II) dichloride, and Copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Conclusion and Recommendations
This compound stands out as a highly reactive and versatile coupling partner for a range of palladium-catalyzed cross-coupling reactions. Its superior performance, characterized by milder reaction conditions and often higher yields, is a direct result of the lower C-I bond dissociation energy.
-
For rapid and efficient synthesis, particularly in the context of library synthesis or late-stage functionalization where reaction robustness is key, this compound is the recommended choice.
-
Methyl 4-bromo-3-methylbenzoate offers a good balance of reactivity and cost, making it a suitable option for larger-scale syntheses where cost is a more significant consideration.
-
Methyl 4-chloro-3-methylbenzoate should be considered primarily when atom economy and the cost of the starting material are paramount, with the understanding that more extensive reaction optimization and potentially more sophisticated catalyst systems will be required.
By understanding the fundamental principles that govern the reactivity of these aryl halides, researchers can make informed decisions to accelerate their synthetic programs and achieve their molecular targets with greater efficiency and success.
References
- A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. (URL not available)
- Methyl 4-bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. (URL not available)
- Methyl 4-iodo-3-methylbenzo
- Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. Benchchem. (URL not available)
- A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. Benchchem. (URL not available)
- Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methylbenzoic Acid. Benchchem. (URL not available)
- Flow Chemistry: Sonogashira Coupling. (URL not available)
- A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzo
Sources
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Modern Alternatives to Methyl 4-Iodo-3-methylbenzoate
For researchers in medicinal chemistry and materials science, the construction of biaryl scaffolds is a foundational synthetic operation. The Suzuki-Miyaura cross-coupling reaction remains a dominant methodology, where aryl halides like Methyl 4-Iodo-3-methylbenzoate serve as robust electrophilic partners.[1][2] However, the landscape of C-C bond formation is perpetually evolving, driven by the need for greater efficiency, substrate scope, and atom economy.
This guide provides an in-depth comparison of viable and innovative alternatives to traditional aryl iodides. We will move beyond a simple catalog of reagents to explore the strategic and mechanistic considerations that underpin modern synthetic choices, offering field-proven insights for professionals engaged in drug development and chemical research.
Part 1: Re-evaluating the Electrophile: Beyond Aryl Iodides
The reactivity of the aryl electrophile is a critical parameter in any cross-coupling reaction. The choice of leaving group directly influences the kinetics of the rate-limiting oxidative addition step to the palladium(0) catalyst.[3][4] While aryl iodides are highly reactive due to the relatively weak C-I bond, this reactivity is not always necessary or cost-effective.
Alternative Leaving Groups: A Comparative Analysis
The established reactivity trend for aryl electrophiles in palladium-catalyzed couplings is generally accepted as: I > OTf (triflate) > Br >> Cl .[3] This hierarchy provides a roadmap for selecting an appropriate substrate based on the required reactivity and the economic or synthetic constraints of the project.
-
Methyl 4-Bromo-3-methylbenzoate: The most common and direct alternative. Aryl bromides are significantly more cost-effective and shelf-stable than their iodide counterparts. While less reactive, this can be an advantage, offering a wider window for process optimization and sometimes preventing undesired side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have largely overcome the reactivity gap for a vast range of substrates.
-
Methyl 4-(trifluoromethanesulfonyloxy)-3-methylbenzoate (Aryl Triflate): Aryl triflates are pseudohalides prepared from the corresponding phenols. They are highly reactive, often matching or exceeding the reactivity of aryl iodides.[5] This makes them excellent substrates for challenging couplings, especially when the corresponding halide is difficult to synthesize or unstable. Their utility is particularly pronounced in systems where chemoselectivity is required, as the reactivity of C-OTf versus C-Br or C-Cl bonds can be finely tuned by the choice of catalyst and ligands.[6][7]
-
Methyl 4-Chloro-3-methylbenzoate: Aryl chlorides are the most economically attractive electrophiles but are notoriously unreactive due to the strength of the C-Cl bond.[4] Their successful implementation in Suzuki or Stille couplings requires highly active catalyst systems, such as those using palladium complexes with bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (e.g., P(t-Bu)₃).[5][8][9] Nickel-based catalysts have also emerged as a powerful, cost-effective option for activating aryl chlorides.[10]
Data Summary: Performance of Aryl Electrophiles
| Reagent Class | Relative Reactivity | Advantages | Disadvantages | Typical Pd Catalyst Loading |
| Aryl Iodides | Very High | High reactivity, mild conditions. | Higher cost, lower stability, potential for side reactions. | 0.5 - 2 mol% |
| Aryl Bromides | High | Good balance of reactivity and cost, widely available.[11] | May require slightly more forcing conditions than iodides. | 1 - 3 mol% |
| Aryl Triflates | Very High | Excellent reactivity, accessible from phenols.[5] | Higher cost than halides, can be moisture-sensitive. | 0.5 - 2 mol% |
| Aryl Chlorides | Low | Very low cost, vast commercial availability. | Require highly specialized and active catalyst systems.[9] | 2 - 5 mol% (or Ni catalyst) |
Part 2: Paradigm Shifts in Biaryl Synthesis: Circumventing the Halide
Modern synthetic chemistry increasingly seeks to minimize pre-functionalization steps, enhancing overall efficiency and atom economy. Several powerful strategies have emerged that bypass the need for aryl halides altogether, using more abundant functional groups as starting points.
Decarboxylative Cross-Coupling
This strategy uses widely available and inexpensive carboxylic acids as aryl nucleophile precursors.[12] In a process often co-catalyzed by copper or silver and palladium, the carboxylic acid undergoes in-situ decarboxylation to form an organometallic species, which then participates in the cross-coupling cycle.[13][14] This method is a powerful alternative, transforming a common functional group into a reactive partner for biaryl synthesis.[15][16]
Caption: Workflow for decarboxylative biaryl synthesis.
Direct C-H Activation/Arylation
Perhaps the most step-economical approach, C-H activation aims to directly couple two arenes without prior functionalization of one partner.[17] This strategy typically involves a directing group on one arene to guide a transition metal catalyst (often palladium, rhodium, or iridium) to a specific C-H bond, which is then cleaved and functionalized.[18][19] While powerful, this method's primary challenge lies in controlling regioselectivity, especially on complex substrates.[20]
Cross-Coupling of Aryl Ethers and Esters
Phenolic derivatives are abundant and inexpensive feedstocks. Nickel catalysis has enabled the use of aryl ethers (e.g., anisoles) and esters as electrophilic partners through the activation of strong C-O bonds.[21][22] This approach provides a sustainable alternative to the use of aryl halides and triflates, leveraging a more abundant and economical class of starting materials.[23][24]
Part 3: Experimental Protocols & Methodologies
Trustworthy and reproducible protocols are the bedrock of scientific advancement. Below are representative, self-validating procedures for key biaryl synthesis strategies.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol details a standard, robust procedure for coupling Methyl 4-bromo-3-methylbenzoate with an arylboronic acid.
Materials:
-
Methyl 4-bromo-3-methylbenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 4-bromo-3-methylbenzoate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of toluene to pre-form the catalyst.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene/water solvent mixture.
-
Seal the flask, and subject it to three cycles of vacuum/backfill with argon or nitrogen.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Explanation: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the reductive elimination step and stabilizes the active Pd(0) species, facilitating the oxidative addition of the less reactive aryl bromide. K₃PO₄ is an effective base for activating the boronic acid without promoting significant hydrolysis.
Protocol 2: Nickel-Catalyzed Coupling of an Aryl Ether
This protocol outlines a method for using a methoxy-substituted arene as the electrophile, demonstrating a C-O bond activation strategy.[10]
Materials:
-
4-Methoxy-3-methylbenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)] (0.1 mmol, 10 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.2 mmol, 20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add NiCl₂(dme), PCy₃, and KOtBu to an oven-dried reaction vial.
-
Add the arylboronic acid pinacol ester and the 4-methoxy-3-methylbenzonitrile, followed by anhydrous dioxane.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 18-24 hours.
-
Cool the reaction to room temperature. Carefully quench with 1 M HCl (5 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Causality Explanation: Nickel catalysts are more effective than palladium for cleaving the strong C-O bond of aryl ethers. The electron-rich and sterically demanding PCy₃ ligand is essential for stabilizing the low-valent nickel species required for the oxidative addition into the C-O bond. A strong base like KOtBu is necessary to facilitate the reaction.
Part 4: Mechanistic Visualization
Understanding the underlying catalytic cycles is key to troubleshooting and optimizing reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Perspectives
While this compound and its bromide analogue remain workhorse reagents, the modern synthetic chemist has a powerful and expanding toolkit for biaryl synthesis. The choice of reagent should be a strategic decision based on cost, availability, desired reactivity, and the overall synthetic plan. For rapid, routine couplings, aryl bromides offer an excellent balance of performance and economy. For more challenging transformations or when starting from phenols, aryl triflates are superior.
Looking forward, strategies that minimize pre-functionalization, such as C-H activation and decarboxylative couplings, represent the frontier of efficient synthesis. As catalyst development continues to advance, the use of traditionally inert partners like aryl chlorides and ethers will become increasingly commonplace, paving the way for more sustainable and economical routes to complex molecules.
References
- Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionaliz
- Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction.Organic Letters. [Link]
- Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis.
- Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Stille Cross-Coupling of Aryl Chlorides.Organic Letters. [Link]
- Decarboxyl
- Efficient Stille cross-coupling reaction using aryl chlorides or bromides in w
- Synthesis of Biaryls via Catalytic Decarboxyl
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water.The Journal of Organic Chemistry. [Link]
- Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
- Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxyl
- Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls.CCS Chemistry. [Link]
- Asymmetric C–H Activation for the Synthesis of P- and Axially Chiral Biaryl Phosphine Oxides by an Achiral Cp*Ir Catalyst with Chiral Carboxylic Amide.
- Methyl 4-bromo-3-methylbenzo
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly.University of Oxford. [Link]
- Suzuki reaction.Wikipedia. [Link]
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.Organic Chemistry Portal. [Link]
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Nickel-Catalyzed Cross-Coupling of Arom
- Stereospecific nickel-catalyzed cross-coupling reactions of benzylic ethers and esters.PubMed. [Link]
- Biaryl Synthesis Definition.Fiveable. [Link]
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.University of San Diego. [Link]
- Nickel-Catalyzed Cross-Coupling Reaction of Alkenyl Methyl Ethers with Aryl Boronic Esters.Organic Letters. [Link]
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- The Suzuki-Miyaura reactions of aryl halides with arylboronic acids.
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
Sources
- 1. fiveable.me [fiveable.me]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly. | Department of Chemistry [chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 4-bromo-3-methylbenzoate (95%) - Amerigo Scientific [amerigoscientific.com]
- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Biaryls via Catalytic Decarboxylative Coupling | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. Nickel-Catalyzed Cross-Coupling of Aromatic Ethers - ChemistryViews [chemistryviews.org]
- 23. Stereospecific nickel-catalyzed cross-coupling reactions of benzylic ethers and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium-Catalyzed Cross-Coupling of Aryl Iodides
For the modern researcher in synthetic and medicinal chemistry, the formation of carbon-carbon bonds is a foundational technique. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. Aryl iodides, due to the relatively weak carbon-iodine bond, represent the most reactive class of aryl halides, often enabling milder reaction conditions and broader substrate scope. This guide provides an in-depth comparative analysis of the three cornerstone cross-coupling reactions for aryl iodides: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in mechanistic principles to empower researchers to not only replicate but also rationally optimize these critical transformations.
The Landscape of Aryl Halide Reactivity
The efficacy of palladium-catalyzed cross-coupling is intrinsically linked to the nature of the aryl halide. The reactivity trend is governed by the carbon-halogen (C-X) bond dissociation energy, following the general order: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[1] The C-I bond's lower energy facilitates the rate-determining oxidative addition step in the catalytic cycle, allowing reactions with aryl iodides to proceed under significantly milder conditions than their bromide or chloride counterparts.[1][2] This high reactivity makes aryl iodides ideal substrates for developing and optimizing new synthetic methodologies.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most widely utilized method for the synthesis of biaryls and substituted styrenes. It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the role of each reaction component. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, base, and solvent is critical for ensuring the efficient turnover of this cycle.
Comparative Analysis of Reaction Conditions
The selection of appropriate conditions is paramount for a successful Suzuki-Miyaura coupling. Aryl iodides, being highly reactive, offer considerable flexibility.
| Parameter | Common Choices for Aryl Iodides | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ (often with phosphine ligands), PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) catalyst. However, it can be air-sensitive.[4] Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ; it is often paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination, especially for challenging substrates.[5] PdCl₂(dppf) is robust and effective for a wide range of substrates, including heteroaryl compounds.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[7] Inorganic bases are most common. K₂CO₃ is a cost-effective and widely used base.[8] Cs₂CO₃ and K₃PO₄ are stronger bases that can be effective for less reactive boronic acids or when protodeboronation is a concern. The choice of base can significantly impact yield and reaction rate.[8] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent | A biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is common.[9][10] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active borate species. Aprotic polar solvents like DMF or THF can also be used, particularly for homogeneous reactions. The choice of solvent can influence reaction kinetics and catalyst stability. |
| Temperature | Room Temperature to 100 °C | Due to the high reactivity of aryl iodides, Suzuki-Miyaura couplings can often be performed at room temperature or with gentle heating (e.g., 60-80 °C), which helps to minimize side reactions.[11] |
Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol details the coupling of iodotoluene with phenylboronic acid, a representative example of a Suzuki-Miyaura reaction with an aryl iodide.
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat this cycle three times) to establish an inert atmosphere.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 4-methylbiphenyl.
The Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes through the coupling of an unsaturated halide with an alkene.[12] For aryl iodides, this reaction is particularly efficient, often proceeding under ligand-free conditions.
Mechanistic Rationale
The Heck reaction follows a distinct catalytic cycle that does not involve transmetalation. The key steps are oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[12] The base plays a crucial role in the final step, regenerating the active Pd(0) catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Stereoselective Reactions of Methyl 4-Iodo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of three-dimensional molecular architecture is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities or material properties. Consequently, the development of stereoselective reactions, which favor the formation of one stereoisomer over others, is a cornerstone of contemporary organic synthesis.
This guide provides an in-depth technical assessment of the stereoselectivity of reactions involving Methyl 4-Iodo-3-methylbenzoate , a versatile building block in organic synthesis. While direct, stereospecific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will leverage established principles and data from closely related, structurally analogous aryl iodides to provide a robust comparative analysis. We will explore the key factors governing stereoselectivity in palladium- and other transition-metal-catalyzed cross-coupling reactions, as well as in organocatalytic transformations, offering insights into catalyst selection, reaction design, and mechanistic underpinnings.
The Significance of Stereocontrol with Substituted Aryl Halides
The stereochemical outcome of a reaction involving a prochiral substrate, such as the introduction of a chiral center or the formation of a chiral axis, is dictated by the energetic differences in the transition states leading to the possible stereoisomeric products. For aryl halides like this compound, stereoselectivity is most commonly achieved in the context of forming new chiral centers or in the atroposelective synthesis of axially chiral biaryls.
The substitution pattern of this compound, with a methyl group ortho to the iodine and a methyl ester para to the iodine, presents a unique electronic and steric environment that influences its reactivity and the potential for stereocontrol. The electron-withdrawing nature of the methyl ester can enhance the reactivity of the C-I bond towards oxidative addition in cross-coupling reactions, while the ortho-methyl group can introduce steric hindrance that may be exploited for stereoselective transformations.
Comparative Analysis of Stereoselective Methodologies
We will now delve into a comparative analysis of key stereoselective reactions applicable to aryl iodides, drawing parallels to the expected behavior of this compound.
Atroposelective Synthesis of Axially Chiral Biaryls
The synthesis of biaryls with hindered rotation around the C-C single bond, leading to stable atropisomers, is a significant area of asymmetric synthesis. Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the biaryl scaffold, and the use of chiral ligands can induce high levels of enantioselectivity.
Conceptual Workflow for Atroposelective Suzuki-Miyaura Coupling:
Caption: Atroposelective Suzuki-Miyaura coupling catalytic cycle.
Key Considerations for this compound:
-
Ligand Choice: The selection of the chiral phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Biarylmonophosphine (e.g., Buchwald ligands) or Josiphos families are often effective in creating a chiral pocket around the metal center, influencing the orientation of the coupling partners during the reductive elimination step, which is often the enantioselectivity-determining step.
-
Steric Influence: The ortho-methyl group on this compound can play a crucial role in atroposelective synthesis. This steric hindrance can enhance the rotational barrier of the resulting biaryl product and can also interact with the chiral ligand to amplify the stereochemical control.
-
Alternative Coupling Partners: While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions like Negishi (using organozinc reagents) and Stille (using organotin reagents) can also be rendered atroposelective with appropriate chiral ligands.
Comparative Performance of Chiral Ligands in Atroposelective Suzuki-Miyaura Coupling of Aryl Halides:
| Chiral Ligand Family | Typical Substrate | Enantiomeric Excess (ee) | Reference |
| (R)- or (S)-BINAP | Naphthyl-based aryl halides | >95% | [1] |
| Josiphos Ligands | Sterically hindered aryl bromides | 90-98% | [2] |
| Buchwald Biaryl Phosphines | Substituted aryl chlorides and bromides | up to 99% | [3] |
Enantioselective Heck Reactions
The Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can be made enantioselective by employing a chiral catalyst, typically a palladium complex with a chiral ligand. This reaction can create a new stereocenter at the β-position of the original alkene.
Experimental Workflow for Asymmetric Heck Reaction:
Caption: General workflow for an asymmetric Heck reaction.
Causality in Experimental Choices for Asymmetric Heck Reactions:
-
Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a chiral ligand (e.g., BINAP, PHOX, SPARTEINE) is crucial. The ligand's structure dictates the chiral environment and influences the regioselectivity and enantioselectivity.
-
Base: The choice of base (e.g., a tertiary amine like Et₃N or a hindered base like a proton sponge) is critical not only for regenerating the Pd(0) catalyst but also for influencing the reaction pathway and preventing side reactions.
-
Solvent: The polarity of the solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.
Stereoselective C-H Activation
Direct C-H functionalization represents a highly atom-economical approach to forming C-C and C-X bonds. When applied to prochiral C-H bonds, this strategy can be rendered enantioselective through the use of chiral catalysts. For a substrate like this compound, a potential stereoselective C-H activation could occur at the methyl group, although this is a challenging transformation. More commonly, related aryl iodides participate in directed C-H activation reactions where a directing group on the molecule guides the catalyst to a specific C-H bond.
Conceptual Pathway for Directed Asymmetric C-H Arylation:
Sources
A Researcher's Guide to Kinetic Studies of Suzuki Coupling: The Impact of Aryl Halide Substitution
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the kinetic performance of substituted aryl halides in the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of this crucial C-C bond-forming reaction, present comparative experimental data, and offer a robust protocol for conducting your own kinetic analyses. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and deepen their understanding of catalytic cross-coupling reactions.
The Foundational Importance of Kinetics in Suzuki Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organohalide, stands as a cornerstone of modern organic synthesis.[1][2] Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials stems from its functional group tolerance and stereospecificity. However, achieving optimal efficiency—maximizing yield, minimizing reaction time, and reducing catalyst loading—requires a nuanced understanding of the reaction's kinetics.
Kinetic studies illuminate the factors governing the reaction rate, providing a predictive framework for how changes in substrate structure will influence performance. For drug development professionals, this knowledge is critical for efficiently synthesizing complex molecules and libraries of compounds. By understanding the electronic and steric effects of substituents on the aryl halide partner, we can rationally select substrates and conditions to accelerate discovery and process development.
Deconstructing the Catalytic Cycle: The Heart of the Reaction
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is broadly composed of three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen (C-X) bond of the aryl halide. This step oxidizes the palladium center from Pd(0) to Pd(II), forming an arylpalladium(II) halide complex.[1] In many cases, this is the rate-determining step (RDS) of the entire cycle.[1][3]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[6][7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Decisive Role of the Aryl Halide: Substituent Effects on Kinetics
The structure of the aryl halide is a primary determinant of the overall reaction rate. Electronic and steric effects of substituents, as well as the nature of the halide leaving group, profoundly impact the kinetics, primarily by influencing the oxidative addition step.
Electronic Effects: A Hammett Plot Perspective
The electronic nature of substituents on the aryl halide ring significantly modulates the rate of oxidative addition.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -C(O)R decrease the electron density on the aromatic ring. This makes the carbon atom of the C-X bond more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. Consequently, EWGs generally accelerate the rate of oxidative addition and the overall reaction.[8][9]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, or alkyl groups increase the electron density on the ring, making the carbon of the C-X bond less electrophilic. This slows down the oxidative addition step.
The Halogen Leaving Group
The identity of the halide (X) plays a critical role, following a predictable trend in reactivity based on the carbon-halogen bond dissociation energy:
R-I > R-OTf > R-Br >> R-Cl [1][3]
Aryl iodides are the most reactive due to the weaker C-I bond, which is more easily cleaved by the palladium catalyst during oxidative addition.[11] Aryl chlorides are the least reactive and often require more electron-rich, bulky phosphine ligands or higher reaction temperatures to facilitate efficient oxidative addition.[3]
The Shifting Rate-Determining Step
While oxidative addition is frequently the slowest step, this is not a universal rule. The identity of the rate-determining step can shift based on the specific substrates and reaction conditions.[12] For highly reactive electrophiles, such as aryl iodides or aryl bromides bearing strong EWGs, the rate of oxidative addition can become so fast that a subsequent step, like transmetalation, becomes rate-limiting.[10][13]
A notable study demonstrated that for a series of substituted aryl halides in aqueous micelles, the RDS shifts from oxidative addition to transmetalation as the electron-withdrawing strength of the substituent increases.[10][13] This highlights the dynamic nature of the catalytic cycle and the importance of considering all reaction components when analyzing kinetics.
Comparative Kinetic Data: A Quantitative Look
To illustrate the impact of substituents, the following table summarizes relative rate data for the Suzuki coupling of various para-substituted aryl bromides with phenylboronic acid. The data is conceptualized from typical findings in kinetic studies and Hammett analyses.
| Aryl Halide Substrate (p-Substituted Bromobenzene) | Substituent (R) | Hammett Constant (σₚ) | Relative Reaction Rate (k_rel) |
| 4-Nitro-bromobenzene | -NO₂ | 0.78 | High |
| 4-Cyano-bromobenzene | -CN | 0.66 | High |
| 4-Bromoacetophenone | -COCH₃ | 0.50 | Moderate-High |
| Bromobenzene | -H | 0.00 | 1.00 (Reference) |
| 4-Bromoanisole | -OCH₃ | -0.27 | Low |
| 4-Bromo-N,N-dimethylaniline | -N(CH₃)₂ | -0.83 | Very Low |
Note: This table provides a qualitative and comparative representation based on established principles. Absolute rate constants depend heavily on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis
This section provides a generalized, self-validating protocol for monitoring the kinetics of a Suzuki coupling reaction.
Caption: A typical experimental workflow for kinetic analysis of a Suzuki reaction.
Materials and Reagents
-
Aryl Halides: A series of substituted aryl halides (e.g., p-NO₂-C₆H₄Br, p-MeO-C₆H₄Br).
-
Organoboron Reagent: Phenylboronic acid or its pinacol ester.
-
Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.
-
Ligand: Triphenylphosphine (PPh₃), SPhos, or XPhos.
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: Anhydrous 1,4-dioxane, toluene, or DMF.
-
Internal Standard: A stable, non-reactive compound with a distinct retention time (e.g., dodecane, biphenyl).
Reaction Setup and Execution
-
Preparation: Prepare stock solutions of the aryl halide, boronic acid, base, and internal standard in the chosen solvent to ensure accurate and reproducible concentrations.
-
Inert Atmosphere: Assemble a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.[14]
-
Reagent Addition: To the flask, add the aryl halide, boronic acid (typically 1.2-1.5 equivalents), base (typically 2-3 equivalents), and internal standard from their respective stock solutions. Add the required volume of solvent.
-
Equilibration: Place the flask in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C) and allow the mixture to stir for 5-10 minutes to reach thermal equilibrium.
-
Initiation (t=0): Prepare a stock solution of the palladium pre-catalyst and ligand. Initiate the reaction by injecting the catalyst solution into the reaction flask. This moment is considered time zero (t=0).
Reaction Monitoring and Data Acquisition
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately quench the aliquot by dispensing it into a vial containing a quench solution (e.g., diethyl ether or ethyl acetate) and a small amount of water. This stops the reaction and extracts the organic components.
-
Analysis: Analyze the quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The use of an internal standard allows for the accurate determination of the concentration of the product and the remaining aryl halide by comparing their peak areas to that of the standard.[10]
Data Analysis and Interpretation
-
Concentration Plot: Plot the concentration of the product formed versus time.
-
Initial Rate: Determine the initial rate of the reaction from the slope of the linear portion of the concentration-time curve (typically the first 10-20% of the reaction).
-
Relative Rates: Compare the initial rates obtained for each substituted aryl halide to determine their relative reactivities.
-
Hammett Plot Construction: For a more rigorous analysis, calculate the pseudo-first-order rate constant (k) for each reaction. Plot log(k/kн) against the corresponding Hammett σ value for each substituent. The slope of this line gives the reaction constant, ρ, providing quantitative insight into the electronic effects at play.
Conclusion
The kinetics of the Suzuki-Miyaura coupling are intricately linked to the electronic and steric properties of the aryl halide substrate. Electron-withdrawing groups and more labile leaving groups (I > Br > Cl) typically accelerate the reaction by facilitating the oxidative addition step, which is often rate-determining. However, for highly activated systems, the kinetic bottleneck can shift to transmetalation or reductive elimination.
By employing systematic kinetic studies, researchers can develop a profound, data-driven understanding of these relationships. This knowledge is not merely academic; it is a powerful tool for rationally designing and optimizing synthetic strategies, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Pharma Knowledge Centre. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Singh, U. P., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Dunn, J., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes.
- Watson, M. P., et al. (2012).
- Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Saha, A., & Ranu, B. C. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Saha, A., & Ranu, B. C. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
- Hartwig, J. F., et al. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. [Link]
- Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chegg. (2019, February 4). Solved 21 4. A)
- ResearchGate. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with.... [Link]
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chegg.com [chegg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
Introduction to Cross-Reactivity in Iodinated Aromatic Compounds
An objective guide for researchers, scientists, and drug development professionals on the cross-reactivity of different iodinated aromatic compounds, complete with supporting experimental data and protocols.
In the realms of diagnostics, drug development, and molecular biology, specificity is paramount. The ability of a detection method or a therapeutic agent to distinguish its target from structurally similar molecules is a critical determinant of its efficacy and reliability. However, the phenomenon of cross-reactivity, where an antibody or receptor binds to non-target molecules that share structural similarities with the intended target, presents a significant challenge. This is particularly true for classes of compounds like iodinated aromatic molecules, which are widely used as contrast agents, in pharmaceuticals, and as intermediates in organic synthesis.
This guide provides an in-depth exploration of the cross-reactivity of different iodinated aromatic compounds. We will delve into the structural and chemical factors that govern this phenomenon, present comparative experimental data, and provide a detailed protocol for assessing cross-reactivity in your own laboratory. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to navigate the complexities of cross-reactivity and make informed decisions in their work.
Factors Governing Cross-Reactivity
The degree of cross-reactivity is not random; it is dictated by the principles of molecular recognition. The interaction between an antibody's binding site (paratope) and the antigen's determinant (epitope) is a complex interplay of shape and chemical complementarity. For iodinated aromatic compounds, several factors are key:
-
Structural Homology: The most significant contributor to cross-reactivity is the structural similarity between the target molecule and its analogs. This includes the position of the iodine atom on the aromatic ring, the presence and nature of other substituents, and the overall three-dimensional conformation of the molecule.
-
Electronic and Hydrophobic Properties: The introduction of a large, polarizable iodine atom significantly alters the electronic and hydrophobic character of an aromatic ring. Antibodies that recognize an iodinated aromatic compound may have a binding pocket that favorably interacts with these features. Other molecules possessing similar characteristics, even with different core structures, might exhibit cross-reactivity.
-
Antibody Specificity: The intrinsic specificity of the antibody itself is a crucial variable. Monoclonal antibodies, derived from a single B-cell clone, tend to have higher specificity than polyclonal antibodies, which are a mixture of antibodies recognizing different epitopes on the same antigen. However, even monoclonal antibodies can exhibit cross-reactivity with closely related structures.
Comparative Analysis of Cross-Reactivity
To illustrate the practical implications of these factors, we will consider a common scenario: the development of an immunoassay for the detection of a specific iodinated therapeutic agent. In this hypothetical case, our target is Iodinated Compound A . We need to assess the cross-reactivity of our antibody with several structurally related compounds that might be present as metabolites or impurities.
Table 1: Cross-Reactivity of an Anti-Iodinated Compound A Antibody with Structurally Similar Molecules
| Compound | Structure | % Cross-Reactivity |
| Iodinated Compound A | (Hypothetical Structure) | 100% |
| Metabolite 1 (De-iodinated) | (Structure without Iodine) | < 0.1% |
| Metabolite 2 (Hydroxylated) | (Structure with OH group) | 5.2% |
| Precursor Molecule | (Non-iodinated precursor) | < 0.1% |
| Structurally Related Drug | (Different iodinated aromatic) | 15.8% |
The data presented in this table is illustrative and intended to demonstrate the concept of varying cross-reactivity based on structural modifications.
As the data indicates, the removal of the iodine atom (Metabolite 1 and Precursor Molecule) virtually eliminates antibody binding, highlighting the critical role of iodine in the recognized epitope. The addition of a hydroxyl group (Metabolite 2) results in a low level of cross-reactivity, suggesting some tolerance in the antibody's binding site. Notably, a structurally related but distinct iodinated drug shows significant cross-reactivity, which could lead to false-positive results in a diagnostic assay.
Experimental Protocol for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used and effective method for quantifying the cross-reactivity of an antibody with various compounds.
Principle of Competitive ELISA
In a competitive ELISA, the cross-reacting compound (the analyte in the sample) competes with a labeled version of the target antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample will result in less of the labeled antigen being bound, leading to a weaker signal.
Experimental Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the Iodinated Compound A-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (Iodinated Compound A) and the potential cross-reactants.
-
In a separate dilution plate, mix 50 µL of each standard or sample dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the compounds in solution.
-
Transfer 100 µL of the antibody/analyte mixture to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Plot a standard curve of absorbance versus the concentration of the standard (Iodinated Compound A).
-
Determine the concentration of the standard that gives 50% inhibition (IC50).
-
For each cross-reactant, determine the concentration that gives 50% inhibition.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Implications for Research and Drug Development
Understanding and quantifying the cross-reactivity of iodinated aromatic compounds is not merely an academic exercise. It has profound implications:
-
Diagnostic Assays: In immunoassays, unaccounted-for cross-reactivity can lead to inaccurate quantification and false-positive results, potentially leading to misdiagnosis.
-
Pharmacokinetics and Drug Metabolism: When developing assays to measure the concentration of an iodinated drug in biological samples, it is crucial to ensure that the assay does not cross-react with metabolites, which could lead to an overestimation of the active drug concentration.
-
Toxicity and Off-Target Effects: In drug development, cross-reactivity of a therapeutic antibody or a small molecule with unintended targets can lead to off-target effects and toxicity.
Conclusion
The cross-reactivity of iodinated aromatic compounds is a multifaceted issue that demands careful consideration in any research or development endeavor involving these molecules. By understanding the underlying principles of molecular recognition and by employing rigorous experimental methods to assess cross-reactivity, scientists can develop more specific and reliable assays, as well as safer and more effective therapeutic agents. The guidance and protocols provided herein serve as a starting point for navigating this complex but critical aspect of scientific inquiry.
References
- Cross-Reactivity in Immunoassays. (Source: Bio-Rad) [Link]
The Decisive Departure: A Comparative Guide to Iodide, Bromide, and Chloride as Leaving Groups in Substitution and Elimination Reactions
For researchers, scientists, and professionals in the intricate world of drug development and synthetic chemistry, the choice of a leaving group is a critical decision that profoundly dictates the outcome of a chemical transformation. The departure of this molecular fragment is often the rate-determining step and influences not only the reaction rate but also the mechanistic pathway, ultimately shaping the final product distribution. Among the most ubiquitous leaving groups are the halides: iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻). This guide provides an in-depth, objective comparison of their performance in nucleophilic substitution and elimination reactions, supported by mechanistic principles and experimental data, to empower you in making informed decisions in your synthetic endeavors.
The Essence of a Good Leaving Group: A Theoretical Framework
A leaving group is an atom or a group of atoms that detaches from a molecule during a reaction, taking with it a pair of electrons.[1][2] The efficacy of a leaving group is fundamentally linked to its ability to stabilize the negative charge it acquires upon departure.[3] Several key principles govern this ability:
-
Basicity: There is an inverse relationship between the basicity of a species and its quality as a leaving group. Weaker bases are better leaving groups because they are more stable and less likely to re-react with the carbocation or electrophilic carbon center.[4] Consequently, the conjugate bases of strong acids are excellent leaving groups.[4]
-
Polarizability: The ability of an atom's electron cloud to be distorted is known as polarizability. Larger atoms with more diffuse electron clouds are more polarizable.[5] This increased polarizability allows for better stabilization of the developing negative charge in the transition state and the fully formed anion.[5]
-
Bond Strength: The carbon-leaving group (C-X) bond must be broken during the reaction. A weaker C-X bond leads to a lower activation energy and, consequently, a faster reaction rate.
Based on these principles, the general trend for halide leaving group ability is:
I⁻ > Br⁻ > Cl⁻
This trend is a direct consequence of the decreasing basicity and increasing polarizability as we move down the halogen group in the periodic table.[6] The carbon-halogen bond strength also decreases in the order C-Cl > C-Br > C-I, further favoring iodide as the superior leaving group.[7]
Impact on Reaction Rates: A Quantitative Comparison
The choice of the halide leaving group has a dramatic and predictable effect on the rates of both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
In both Sₙ1 and Sₙ2 reactions, the cleavage of the carbon-leaving group bond is a critical part of the rate-determining step.[8] For Sₙ1 reactions, this bond breaking is the sole event in the rate-determining step, leading to the formation of a carbocation. In Sₙ2 reactions, the C-X bond breaks concertedly as the nucleophile attacks.[9] In both cases, a better leaving group accelerates the reaction.
| Leaving Group | Conjugate Acid pKa | C-X Bond Dissociation Energy (kJ/mol) | Relative Rate of Sₙ2 Reaction (with a common nucleophile) | Relative Rate of Sₙ1 Reaction (Solvolysis of t-Butyl Halides) |
| I⁻ | -10 | ~228 | ~100,000 | ~1.3 |
| Br⁻ | -9 | ~285 | ~10,000 | 1 |
| Cl⁻ | -7 | ~339 | ~200 | ~0.03 |
Data compiled and synthesized from multiple sources for illustrative purposes. Actual relative rates can vary with substrate, nucleophile, and solvent.[7][10][11]
As the data illustrates, alkyl iodides are significantly more reactive than their bromide and chloride counterparts in both Sₙ1 and Sₙ2 reactions. This heightened reactivity is a direct reflection of the superior ability of the iodide ion to stabilize a negative charge and the weakness of the C-I bond.[7][12]
Elimination Reactions (E1 and E2)
Similar to substitution reactions, the rate of elimination reactions is also highly dependent on the leaving group. In E1 reactions, the rate-determining step is the formation of a carbocation, which is identical to the Sₙ1 mechanism. Therefore, the trend in leaving group ability is the same: I > Br > Cl.[13]
For E2 reactions, the C-X bond is broken in the concerted rate-determining step. A better leaving group will again lead to a faster reaction.
| Leaving Group | Relative Rate of E2 Reaction |
| I⁻ | Fastest |
| Br⁻ | Intermediate |
| Cl⁻ | Slowest |
This qualitative trend is consistently observed in various E2 reaction systems.[13]
Influence on Reaction Mechanism and Selectivity
While a good leaving group is essential for substitution and elimination reactions to proceed, its identity can also influence the competition between these pathways and the regioselectivity of elimination.
Sₙ1 vs. Sₙ2 and E1 vs. E2 Competition
The nature of the leaving group does not typically dictate the choice between unimolecular (Sₙ1/E1) and bimolecular (Sₙ2/E2) pathways. This is primarily determined by the substrate (primary, secondary, tertiary), the nucleophile/base strength, and the solvent.[14] However, a better leaving group will accelerate whichever of these pathways is favored by the other conditions.
For instance, a tertiary alkyl iodide will undergo Sₙ1/E1 reactions much faster than a tertiary alkyl chloride, but it will not be forced into an Sₙ2 pathway. Similarly, a primary alkyl iodide will undergo a faster Sₙ2 reaction than a primary alkyl chloride.[15]
Regioselectivity in Elimination Reactions
In elimination reactions where multiple constitutional isomers of alkenes can be formed, the regioselectivity is primarily governed by the base (sterically hindered vs. non-hindered) and the substrate structure, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) product.[2] While the leaving group has a less pronounced effect on regioselectivity compared to the base, some studies suggest that poorer leaving groups, such as fluoride, can favor the Hofmann product due to a more "carbanion-like" transition state in the E2 reaction.[16] However, for the better leaving groups—iodide, bromide, and chloride—the Zaitsev product is generally favored with non-bulky bases.[17]
Stereochemistry
In Sₙ2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reacting carbon center (Walden inversion).[18][19] This stereospecific outcome is independent of whether the leaving group is iodide, bromide, or chloride.
In Sₙ1 reactions, the formation of a planar carbocation intermediate leads to the loss of stereochemical information, resulting in a racemic or near-racemic mixture of products.[20] This outcome is also independent of the halide leaving group.
For E2 reactions, a specific stereochemical arrangement is required where the beta-hydrogen and the leaving group are anti-periplanar to each other.[21] This requirement influences which stereoisomer of the alkene is formed and is a general principle for E2 reactions, regardless of the specific halide leaving group.
Experimental Protocols
To provide a practical context for these comparisons, the following section outlines a representative experimental workflow for a comparative kinetic study of Sₙ2 reactions.
Experimental Workflow: Comparative Kinetics of Sₙ2 Reactions
This experiment aims to determine the relative rates of reaction for 1-chlorobutane, 1-bromobutane, and 1-iodobutane with sodium iodide in acetone. The formation of a precipitate (NaCl or NaBr) indicates that a reaction has occurred, as these salts are less soluble in acetone than NaI.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
1-iodobutane
-
15% (w/v) solution of sodium iodide in acetone
-
Test tubes and rack
-
Stopwatch
-
Water bath (optional, for temperature control)
Procedure:
-
Preparation: Label three clean, dry test tubes for each alkyl halide (Cl, Br, I).
-
Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation and Observation: To the first test tube, add 2 drops of 1-chlorobutane, start the stopwatch immediately, and shake the tube to mix the contents. Observe for the formation of a precipitate (cloudiness). Record the time it takes for the precipitate to appear.
-
Repeat: Repeat step 3 for 1-bromobutane and 1-iodobutane in their respective test tubes.
-
Comparison: Compare the times recorded for the formation of a precipitate for each alkyl halide. A shorter time indicates a faster reaction rate.
Expected Outcome:
The reaction with 1-iodobutane will be the fastest, followed by 1-bromobutane, and then 1-chlorobutane, which may require gentle warming to observe a reaction in a reasonable timeframe. This directly demonstrates the leaving group ability trend of I⁻ > Br⁻ > Cl⁻.[22]
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate key mechanistic and workflow concepts.
Caption: Relationship between physicochemical properties and halide leaving group ability.
Caption: Generalized Sₙ2 reaction mechanism highlighting the concerted bond-forming and bond-breaking steps.
Conclusion
The choice between iodide, bromide, and chloride as a leaving group is a fundamental decision in the design of synthetic routes. The established reactivity trend of I⁻ > Br⁻ > Cl⁻ holds true across Sₙ1, Sₙ2, E1, and E2 reactions, driven by the principles of basicity, polarizability, and bond strength. While iodide offers the highest reactivity, practical considerations such as cost, availability, and the stability of the starting material may lead to the selection of bromide or even chloride. A thorough understanding of how these leaving groups influence reaction rates and outcomes is indispensable for the modern chemist, enabling precise control over chemical transformations and the efficient synthesis of target molecules.
References
- Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry? Orango. [Link]
- Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. [Link]
- Wikipedia. (n.d.). Leaving group. [Link]
- NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
- Chemistry For Everyone. (2025, January 9). What Is A Leaving Group In Organic Chemistry? [Video]. YouTube. [Link]
- Alkyl Halides: SN2 vs. SN1; Mechanism, kinetics and stereochemistry. (2020, May 31). [Video]. YouTube. [Link]
- Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]
- Regioselectivity in E2 Elimination. (2025, October 22). [Video]. YouTube. [Link]
- JoVE. (2023, April 30). Leaving Groups. [Link]
- Master Organic Chemistry. (2025, March 4).
- Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1)
- Harper College. (2010).
- Dalal Institute. (n.d.).
- Pharmaguideline. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
- ResearchGate. (2025, July 28). Competing E2 and SN2 Mechanisms for the F- + CH3CH2I Reaction. [Link]
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]
- Reddit. (2024, March 27).
- Chemistry Steps. (n.d.). SN2 Stereochemistry. [Link]
- Scribd. (n.d.).
- Química Organica.org. (n.d.). Stereochemistry in SN2. [Link]
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
- Chemistry LibreTexts. (2020, March 16). 9.7: SN1 Reaction. [Link]
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
- Chemistry Steps. (n.d.).
- Quora. (2018, May 3). You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the...[Link]
- Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. [Link]
- PMC. (2023, August 10). E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding. [Link]
- Brainly. (2023, July 1). [FREE] Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain.[Link]
- Reddit. (2025, December 18). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry. [Link]
- University of Calgary. (n.d.).
- Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Khan Academy. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Chemistry LibreTexts. (2014, August 8). 9.2: The E₂ Reaction is Regioselective. [Link]
- OpenOChem Learn. (n.d.). E2 Mechanism and Kinetics. [Link]
- Cram. (n.d.). Experiment 4: Kinetics Of Nucleophilic Substitutions. [Link]
- Chemistry LibreTexts. (2019, June 5). 8.8: Stereochemistry of the E2 Reaction. [Link]
- Khan Academy. (n.d.). E2 mechanism: regioselectivity. [Link]
- UW-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
- University of Calgary. (n.d.). Ch 5 : E2 mechanism. [Link]
- Master Organic Chemistry. (2025, March 4).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. ERIC - EJ832481 - A Safer, Discovery-Based Nucleophilic Substitution Experiment, Journal of Chemical Education, 2009-Mar [eric.ed.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. amherst.edu [amherst.edu]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 12. brainly.com [brainly.com]
- 13. home.iitk.ac.in [home.iitk.ac.in]
- 14. scribd.com [scribd.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Stereochemistry in SN2 [quimicaorganica.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. dept.harpercollege.edu [dept.harpercollege.edu]
A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions Involving Methyl 4-Iodo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a phosphine ligand is paramount in optimizing palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. For a substrate such as Methyl 4-Iodo-3-methylbenzoate, an important building block in pharmaceutical and materials science, the choice of ligand directly dictates reaction efficiency, yield, and purity of the desired product.[1][2] This guide provides an in-depth comparison of phosphine ligands, grounded in mechanistic principles and supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Role of Phosphine Ligands: A Mechanistic Overview
Phosphine ligands (PR₃) are ubiquitous in palladium-catalyzed cross-coupling reactions due to their ability to fine-tune the steric and electronic properties of the palladium center.[3][4] These properties critically influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The initial step, where the aryl halide (in this case, this compound) reacts with the Pd(0) complex, is often rate-limiting. Electron-rich phosphine ligands enhance the electron density on the palladium atom, facilitating its insertion into the carbon-iodine bond.[5][6]
-
Transmetalation: In Suzuki-Miyaura coupling, this step involves the transfer of the organic group from a boron reagent to the palladium center. The ligand's steric bulk can influence the rate of this step.
-
Reductive Elimination: This final step forms the new carbon-carbon or carbon-heteroatom bond and regenerates the Pd(0) catalyst. Sterically bulky ligands can promote this step, leading to faster product formation and preventing catalyst decomposition.[3][6]
Figure 1: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Quantifying Ligand Properties: The Tolman Electronic Parameter and Cone Angle
To move beyond qualitative descriptions, the properties of phosphine ligands are often quantified.
-
Tolman Electronic Parameter (TEP): This parameter measures the electron-donating or -withdrawing ability of a phosphine ligand by analyzing the ν(CO) stretching frequency of a Ni(CO)₃L complex. A lower TEP value indicates a more electron-donating ligand.
-
Tolman Cone Angle (θ): This provides a measure of the steric bulk of a phosphine ligand. A larger cone angle signifies a bulkier ligand.[7]
The interplay of these two factors is crucial. For instance, while electron-rich ligands favor oxidative addition, excessive steric bulk can sometimes hinder it.[7][8]
A Comparative Analysis of Phosphine Ligands for Reactions with Aryl Iodides
While specific comparative data for this compound is not extensively published, valuable insights can be drawn from studies on structurally similar aryl iodides, such as methyl 4-iodobenzoate. The following sections compare different classes of phosphine ligands, highlighting their strengths and weaknesses in relevant cross-coupling reactions.
Monodentate Triarylphosphines: The Classics
Triphenylphosphine (PPh₃) and its derivatives, like tri(o-tolyl)phosphine (P(o-tol)₃), are among the earliest and most common phosphine ligands.
-
Advantages: They are relatively inexpensive, air-stable, and readily available.
-
Disadvantages: They often require higher reaction temperatures and catalyst loadings. For challenging substrates, their performance can be suboptimal.
| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (νcm⁻¹) | Typical Applications with Aryl Iodides |
| PPh₃ | 145° | 2068.9 | Suzuki, Heck, Sonogashira |
| P(o-tol)₃ | 194° | 2066.7 | Heck, Suzuki |
Bulky and Electron-Rich Dialkylbiarylphosphines: The Buchwald Ligands
Developed by Stephen Buchwald and his group, this class of ligands has revolutionized palladium-catalyzed cross-coupling reactions.[9] Ligands such as SPhos, XPhos, and RuPhos are characterized by a biaryl backbone and a dialkylphosphino group, conferring both significant steric bulk and strong electron-donating properties.[9][10]
-
Advantages: These ligands exhibit exceptional reactivity, enabling reactions at lower temperatures and with lower catalyst loadings.[10] They are particularly effective for coupling sterically hindered substrates and less reactive coupling partners.[9][10] For an electron-deficient aryl iodide like this compound, these ligands are an excellent starting point for screening.[11]
-
Disadvantages: They are generally more expensive than simple triarylphosphines.
| Ligand | Key Features | Recommended for |
| SPhos | High activity for a broad range of substrates.[10] | Suzuki-Miyaura, Buchwald-Hartwig Amination |
| XPhos | Highly effective for Suzuki-Miyaura couplings, including those with unactivated aryl chlorides.[9] | Suzuki-Miyaura, C-O and C-N bond formation |
| RuPhos | Often shows complementary reactivity to SPhos and XPhos. | Buchwald-Hartwig Amination, Suzuki-Miyaura |
Ferrocenylphosphines: The Josiphos and Related Ligands
Ligands based on a ferrocene scaffold, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), offer a unique combination of steric and electronic properties.
-
Advantages: The bidentate nature of dppf can enhance catalyst stability. It has a wide range of applications and is particularly effective in Suzuki-Miyaura couplings.
-
Disadvantages: The performance can be highly substrate-dependent.
Bidentate Phosphines with a Large Bite Angle: Xantphos
Xantphos is a bidentate ligand with a large natural bite angle, which can promote reductive elimination and stabilize the active catalytic species.
-
Advantages: It is often effective in reactions where other ligands fail, particularly in Buchwald-Hartwig amination.[12]
-
Disadvantages: Its efficacy can be sensitive to the specific substrates and reaction conditions.
Experimental Protocols: A Starting Point for Optimization
The following are generalized experimental protocols for common cross-coupling reactions that can be adapted for this compound. Note: These are starting points, and optimization of the base, solvent, temperature, and reaction time is often necessary for achieving optimal results.[13][14]
Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an aryl iodide with a boronic acid.[13][14]
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).[11]
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 4-Iodo-3-methylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle and dispose of chemical reagents. Methyl 4-iodo-3-methylbenzoate, a halogenated aromatic compound, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Potential for Acute Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.[1]
The presence of iodine, a halogen, places this compound in the category of halogenated organic waste.[3] These compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly. Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[4]
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | PubChem[1][2] |
| Causes serious eye irritation | Eye Irrit. 2A | PubChem[1][2] |
| Toxic if swallowed | Acute Tox. (Oral) | PubChem[1] |
| Toxic in contact with skin | Acute Tox. (Dermal) | PubChem[1] |
| Toxic if inhaled | Acute Tox. (Inhalation) | PubChem[1] |
| May cause respiratory irritation | STOT SE 3 | PubChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Nitrile Gloves: Provides a barrier against skin contact.
-
Safety Goggles or a Face Shield: Protects against splashes and eye irritation.
-
Laboratory Coat: Prevents contamination of personal clothing.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Segregation and Containerization: The Core of Compliant Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound must be disposed of as halogenated organic waste .
Caption: Figure 1. Waste Segregation Workflow
Step-by-Step Disposal Protocol:
-
Select the Appropriate Waste Container:
-
Use a designated, properly labeled container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Ensure the container has a secure, leak-proof screw-top cap.
-
-
Label the Waste Container:
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Solvents."
-
List all chemical constituents and their approximate percentages. For example: "Waste this compound in Dichloromethane (approx. 10%)."
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Transferring the Waste:
-
Solid Waste: If disposing of the pure, solid compound, carefully transfer it into the designated solid halogenated waste container. Avoid creating dust. If any solid is spilled, it should be swept up and placed into the waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution to the liquid halogenated waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from direct sunlight and sources of ignition.
-
Ensure secondary containment, such as a spill tray, is used to prevent the spread of any potential leaks.
-
Final Disposal Logistics: Partnering with Professionals
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 days), it must be transferred to a licensed hazardous waste disposal facility.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for waste pickup and disposal procedures.
-
Do not attempt to transport hazardous waste yourself. This must be handled by trained professionals.
Spill Management: Preparedness is Key
In the event of a spill of this compound:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
For small, manageable spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into the designated halogenated waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
-
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity and a safe working environment. By adhering to these protocols, we ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
- National Center for Biotechnology Information.
- CPAchem.
- National Center for Biotechnology Information.
- Cole-Parmer.
- Agency for Toxic Substances and Disease Registry. "5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- Collect and Recycle. "Iodine Disposal For Businesses." Collect and Recycle, [Link].
- Waste Disposal Hub. "How To Dispose Of Iodine Properly?" Waste Disposal Hub, [Link].
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
